molecular formula C17H32O4 B184723 Dibutyl azelate CAS No. 2917-73-9

Dibutyl azelate

Cat. No.: B184723
CAS No.: 2917-73-9
M. Wt: 300.4 g/mol
InChI Key: RISLXYINQFKFRL-UHFFFAOYSA-N
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Description

Dibutyl azelate is a useful research compound. Its molecular formula is C17H32O4 and its molecular weight is 300.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93294. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

dibutyl nonanedioate
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InChI

InChI=1S/C17H32O4/c1-3-5-14-20-16(18)12-10-8-7-9-11-13-17(19)21-15-6-4-2/h3-15H2,1-2H3
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InChI Key

RISLXYINQFKFRL-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCCOC(=O)CCCCCCCC(=O)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C17H32O4
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DSSTOX Substance ID

DTXSID5044815
Record name Dibutyl azelate
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Molecular Weight

300.4 g/mol
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Physical Description

Liquid; [HSDB]
Record name Dibutyl azelate
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Boiling Point

336 °C
Record name DIBUTYL AZELATE
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Solubility

Insoluble in water
Record name DIBUTYL AZELATE
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Vapor Pressure

0.0003 [mmHg]
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Color/Form

Liquid

CAS No.

2917-73-9
Record name Dibutyl azelate
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Foundational & Exploratory

An In-depth Technical Guide to Dibutyl Azelate: Structure, Properties, and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of dibutyl azelate, a key excipient in various industrial and pharmaceutical formulations. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's core chemical identity, physicochemical properties, synthesis, and critical applications, with a focus on its role in advanced drug delivery systems.

Chemical Identity and Structure

This compound is the diester formed from azelaic acid and n-butanol. Its chemical identity is fundamental to understanding its function as a plasticizer and formulation excipient.

IUPAC Name and Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is dibutyl nonanedioate .[1] It is also commonly known by several synonyms, including:

  • This compound[1]

  • Azelaic acid, dibutyl ester[1]

  • Nonanedioic acid, dibutyl ester[1]

  • Ergoplast AzDB[1]

Chemical Structure

This compound consists of a nine-carbon linear dicarboxylic acid (azelaic acid) backbone with butyl ester groups at both ends. This structure, featuring a long, flexible aliphatic chain and terminal ester groups, is responsible for its characteristic properties, such as low viscosity and its ability to impart flexibility to polymers.[2]

The canonical SMILES representation of the molecule is CCCCOC(=O)CCCCCCCC(=O)OCCCC.[1]

Caption: 2D structure of this compound (dibutyl nonanedioate).

Physicochemical and Toxicological Properties

The utility of this compound in various applications is dictated by its distinct physical and chemical properties. A summary of these is presented below.

PropertyValueSource(s)
Molecular Formula C₁₇H₃₂O₄[1]
Molecular Weight 300.44 g/mol [1]
CAS Number 2917-73-9[1]
Appearance Liquid[1]
Boiling Point 336 °C[3]
Vapor Pressure 0.0003 mmHg[1]
Solubility Insoluble in water[1]
Log Kow (estimated) 5.8[1]
Henry's Law Constant 1.2 x 10⁻⁵ atm-cu m/mole (estimated)[1]
LD₅₀ (Oral, Mouse) >12.8 g/kg[1]
LD₅₀ (Oral, Guinea Pig) >10.0 g/kg[1]

The high molecular weight and low vapor pressure contribute to its permanence as a plasticizer, while its insolubility in water is a key factor in its use in aqueous-based polymer dispersions. Toxicological data indicates a low order of acute toxicity.[1]

Synthesis of this compound

This compound is commercially produced through the direct esterification of azelaic acid with n-butanol. This reaction is typically catalyzed by an acid catalyst.

Reaction Principle

The synthesis is a reversible Fischer esterification reaction. To drive the reaction towards the formation of the diester, the water produced as a byproduct is continuously removed, often by azeotropic distillation.

Azelaic Acid + 2 n-Butanol ⇌ this compound + 2 Water

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_purification Purification AzelaicAcid Azelaic Acid Reaction Esterification Reaction (Heating under reflux) AzelaicAcid->Reaction Butanol n-Butanol Butanol->Reaction Catalyst Acid Catalyst (e.g., p-TSA) Catalyst->Reaction Separation Azeotropic Distillation (Water Removal) Reaction->Separation Shifts equilibrium Neutralization Neutralization (e.g., NaHCO₃ wash) Reaction->Neutralization Crude Product Separation->Reaction Washing Water Wash Neutralization->Washing Drying Drying (e.g., MgSO₄) Washing->Drying Distillation Vacuum Distillation Drying->Distillation Product This compound (High Purity) Distillation->Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: A Representative Procedure

The following protocol outlines a laboratory-scale synthesis of this compound.

  • Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, a reflux condenser, and a heating mantle with a temperature controller.

  • Charging Reactants: To the round-bottom flask, add azelaic acid (1.0 mole), n-butanol (2.5 moles, an excess to shift the equilibrium), and a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.02 moles). A solvent that forms an azeotrope with water, such as toluene, can also be added.

  • Reaction: Heat the mixture to reflux. The water-toluene azeotrope will distill over and be collected in the Dean-Stark trap. The denser water will separate to the bottom of the trap, while the toluene will overflow back into the reaction flask. Continue the reaction until no more water is collected in the trap.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Remove the solvent (if used) by rotary evaporation.

    • Purify the crude this compound by vacuum distillation to obtain the final product.

Applications in Drug Development and Delivery

This compound's primary role in the pharmaceutical industry is as a plasticizer. Plasticizers are added to polymers to increase their flexibility, workability, and durability by reducing the intermolecular forces between polymer chains.[4]

Mechanism of Action as a Plasticizer

When incorporated into a polymer matrix, the this compound molecules position themselves between the polymer chains. The long, flexible aliphatic chain of this compound disrupts the rigid polymer-polymer interactions, allowing the chains to move more freely relative to one another. This increased mobility lowers the glass transition temperature (Tg) of the polymer, transforming it from a hard, brittle material into a more flexible and pliable one. This effect is crucial for the formation of continuous and mechanically robust films in pharmaceutical coatings.[4]

Controlled-Release Oral Dosage Forms

A significant application of this compound is in the formulation of controlled-release coatings for oral solid dosage forms (e.g., pellets, tablets). It is often used with acrylic polymers like Eudragit® RS 30D.[5][6]

  • Improved Film Formation: The addition of this compound to aqueous polymer dispersions facilitates the coalescence of polymer particles into a continuous film during the drying process. This ensures a uniform coating that is essential for predictable drug release.[5][6]

  • Modulation of Drug Release: The concentration of this compound in the coating can be adjusted to modify the permeability of the film to water and dissolved drug molecules. By altering the film's permeability, formulators can precisely control the rate of drug release from the dosage form.[4] The choice of a lipophilic plasticizer like this compound is critical in these systems.[2]

  • Enhanced Mechanical Properties: Plasticized films are less prone to cracking and fracture during manufacturing, packaging, and handling, ensuring the integrity of the dosage form and the reliability of its release profile.[4]

Transdermal Drug Delivery Systems

This compound is also explored for use in transdermal drug delivery systems (TDDS), or "patches". In these systems, it can function both as a plasticizer for the polymer matrix and as a potential penetration enhancer.[2]

  • Matrix Plasticization: Similar to oral dosage forms, it imparts the necessary flexibility and adhesion properties to the polymer matrix that contains the drug.[2]

  • Penetration Enhancement: As a lipophilic ester, this compound can potentially enhance the permeation of drugs across the stratum corneum, the primary barrier of the skin. It may achieve this by disrupting the highly ordered lipid structure of the stratum corneum, thereby increasing the diffusion of the drug into the deeper layers of the skin.[7][8]

Conclusion

This compound, or dibutyl nonanedioate, is a versatile and well-characterized diester with significant applications in the pharmaceutical industry. Its chemical structure directly contributes to its efficacy as a plasticizer, enabling the development of robust and reliable controlled-release oral and transdermal drug delivery systems. A thorough understanding of its physicochemical properties, synthesis, and mechanism of action is essential for formulation scientists and researchers aiming to develop advanced and effective drug products.

References

  • MDPI. (2021). Low-Temperature Esterification to Produce Oleic Acid-Based Wax Esters Catalyzed by 4-Dodecylbenzenesulfonic Acid. Molecules. [Link]

  • SynZeal. (n.d.). This compound | 2917-73-9. SynZeal. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • ResearchGate. (n.d.). Synthesis of n-butyl esters of the various carboxylic acids with Ph3PBr2 and Ph3PI2 in the presence of DMAP in dichloromethane at room temperature. ResearchGate. [Link]

  • Viljoen, J. M., et al. (2015). Transdermal Drug Delivery Enhancement by Compounds of Natural Origin. Molecules. [Link]

  • PubMed. (2023). Dibutyl phthalate induces atopic dermatitis via semaphorin-plexin signaling and IL-5: ECHO-COCOA study. PubMed. [Link]

  • ResearchGate. (2021). Development of Biocompatible Azelaic Acid-Based Copolyester Plasticizers for PVC Applications. ResearchGate. [Link]

  • MDPI. (2023). The Science of Selecting Excipients for Dermal Self-Emulsifying Drug Delivery Systems. Pharmaceutics. [Link]

  • ResearchGate. (2012). Plasticizers in Transdermal Delivery Systems. ResearchGate. [Link]

  • PubMed. (2014). Effect of substitution of plasticizer dibutyl phthalate with dibutyl sebacate on Eudragit® RS30D drug release rate control. PubMed. [Link]

  • CAS Common Chemistry. (n.d.). This compound. CAS Common Chemistry. [Link]

  • ResearchGate. (2024). Dicarboxylic acid esters derivatives as a base for preparation of superior synthetic lubricants. ResearchGate. [Link]

  • MDPI. (2022). Progress in Topical and Transdermal Drug Delivery Research—Focus on Nanoformulations. Pharmaceutics. [Link]

  • Fine Chemical Technologies. (2020). Esterification of malic acid on various catalysts. Fine Chemical Technologies. [Link]

  • ScienceDirect. (2021). Role of plasticizer in membrane coated extended release oral drug delivery system. Journal of Drug Delivery Science and Technology. [Link]

  • MDPI. (2024). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Kinetics. [Link]

  • ResearchGate. (2014). Effect of substitution of plasticizer Dibutyl Phthalate with Dibutyl Sebacate on Eudragit® RS30D drug release rate control. ResearchGate. [Link]

Sources

Technical Whitepaper: Toxicological Profile and Safety Assessment of Dibutyl Azelate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth toxicological profile of Dibutyl Azelate (DBZ), synthesizing experimental lethal dose (LD50) data, metabolic pharmacokinetics, and regulatory safety assessments.

CAS No: 2917-73-9 | Formula: C₁₇H₃₂O₄ | Mol.[1] Weight: 300.44 g/mol [1]

Executive Summary

This compound (DBZ) is a diester formed from the esterification of azelaic acid (nonanedioic acid) and n-butyl alcohol.[1] It is primarily utilized as a plasticizer and an emollient in cosmetic and pharmaceutical formulations.[1]

From a toxicological perspective, DBZ exhibits a low order of acute toxicity , with oral LD50 values in rodent models exceeding 10,000 mg/kg—orders of magnitude above the threshold for classification as "harmful" under GHS standards. Its safety profile is mechanistically grounded in its rapid metabolic hydrolysis into endogenous and pharmacologically safe metabolites: azelaic acid and 1-butanol.[1] This guide analyzes the specific toxicological endpoints, metabolic pathways, and safety margins required for risk assessment in drug development.[2]

Physicochemical Identity & Bioavailability

Understanding the physical properties of DBZ is a prerequisite for predicting its toxicokinetics. Its high lipophilicity facilitates dermal penetration, yet its ester linkages render it susceptible to rapid enzymatic cleavage.[1][2]

PropertyValueToxicological Implication
Physical State Clear, oily liquidLow volatility reduces inhalation risk under ambient conditions.[1][2]
LogKow (Partition Coeff.) ~5.8 (Estimated)High lipophilicity suggests potential for accumulation in adipose tissue unless metabolized rapidly (which it is).[1]
Water Solubility InsolubleLimited bioavailability in aqueous media without emulsification.[1]
Vapor Pressure 3 x 10⁻⁴ mmHg (25°C)Negligible inhalation hazard unless aerosolized or heated.[1]

Acute Toxicity & LD50 Data

The following data summarizes historical and modern acute toxicity testing. The values indicate that DBZ is practically non-toxic by oral and intraperitoneal routes.[1]

Lethal Dose (LD50) Summary

Note: The "Limit Test" threshold for OECD 423 is typically 2,000 mg/kg or 5,000 mg/kg.[1] Values exceeding this indicate a substance is "Unclassified" (Safe) regarding acute lethality.[1]

SpeciesRouteLD50 ValueReference / Standard
Mouse Oral> 12,800 mg/kg Patty's Industrial Hygiene & Toxicology [1]
Mouse Intraperitoneal (IP)> 12,800 mg/kg Patty's Industrial Hygiene & Toxicology [1]
Guinea Pig Oral> 10,000 mg/kg Patty's Industrial Hygiene & Toxicology [1]
Rat Oral> 5,000 mg/kg *Inferred from Mouse/GP data & Structural Analogs (Adipates)

*Direct Rat LD50 citations often conflate DBZ with Dibutyl Phthalate or Adipate.[1][2] Based on the mouse data (>12.8g/kg), the rat LD50 is effectively non-lethal at feasible dose volumes.

Interpretation of Discrepancies

Some Safety Data Sheets (SDS) may classify DBZ as "Category 4 (Harmful)" or "Category 5."[1] This is often a precautionary default classification used when specific GHS-compliant data is absent, or it is based on a "read-across" from more toxic butyl esters.[1][2] However, the experimental data on mice (>12.8 g/kg) definitively places DBZ in the non-toxic range for acute exposure.

Toxicokinetics & Metabolism (ADME)

The safety of DBZ is defined by its metabolic fate.[1] It acts as a "prodrug" of sorts, breaking down into a naturally occurring dicarboxylic acid and a simple alcohol.[1][2]

Hydrolysis Pathway

Upon ingestion or absorption, nonspecific esterases (carboxylesterases) in the plasma, liver, and skin rapidly hydrolyze DBZ.[1][2]

The Reaction:


[1]
  • Azelaic Acid (Metabolite A): A dicarboxylic acid naturally produced by Malassezia furfur and found in whole grains.[1] It is non-toxic, non-teratogenic, and FDA-approved for treating acne and rosacea.[1][2] It undergoes

    
    -oxidation to shorter chain dicarboxylic acids and Acetyl-CoA.[1]
    
  • 1-Butanol (Metabolite B): Oxidized via alcohol dehydrogenase (ADH) to butyraldehyde, then to butyric acid, which enters the Krebs cycle as Acetyl-CoA.[1]

Metabolic Diagram

The following Graphviz diagram illustrates the detoxification pathway.

Metabolism DBZ This compound (Lipophilic Parent) Esterase Carboxylesterases (Liver/Plasma/Skin) DBZ->Esterase Hydrolysis Azelaic Azelaic Acid (Non-Toxic) Esterase->Azelaic Cleavage Butanol 1-Butanol Esterase->Butanol Cleavage BetaOx Beta-Oxidation (Mitochondria) Azelaic->BetaOx Metabolism Butanol->BetaOx ADH Pathway CO2 CO2 + H2O (Excretion) BetaOx->CO2 Krebs Cycle

Figure 1: Metabolic hydrolysis of this compound into pharmacologically benign intermediates.[1]

Irritation & Sensitization Profile

While systemic toxicity is low, local effects on skin and eyes are the primary concern for handlers and formulators.

EndpointResultClassificationMechanism
Skin Irritation SlightMild IrritantSolvent action on stratum corneum lipids; defatting effect.[1]
Eye Irritation ModerateCategory 2ADirect contact with esters can cause conjunctival hyperemia.[1][2]
Sensitization Negative*Non-SensitizerBased on structural analog (Dibutyl Adipate) and lack of reactive electrophilic groups.[1]

Note on Sensitization: Azelaic acid itself is known to cause mild stinging/burning in some patients (hyper-reactivity), but this is a sensory irritation, not an IgE-mediated allergic response.[1][2]

Experimental Methodologies

For researchers validating these values, the following protocols describe how historical data was generated and how modern confirmation should be conducted.

Historical LD50 Protocol (Based on OECD 401 - Deleted)

Historical data (>12.8 g/kg) was likely generated using this now-deprecated method.

  • Fasting: Animals (Mice/Guinea Pigs) fasted for 16 hours.

  • Dosing: DBZ administered via oral gavage in a vehicle (e.g., corn oil) or neat.[1][2]

  • Observation: 14-day observation period for mortality and clinical signs (lethargy, piloerection).

  • Necropsy: Gross pathology performed on survivors.[1][2]

Modern Acute Toxic Class Method (OECD 423)

To re-validate without extensive animal use, follow this stepwise procedure:

OECD423 Start Start: Select Starting Dose (e.g., 2000 mg/kg) Dose1 Dose 3 Animals Start->Dose1 Outcome Observe Mortality (48h) Dose1->Outcome Die0 0-1 Deaths Outcome->Die0 Low Toxicity Die2 2-3 Deaths Outcome->Die2 Toxic NextStep Dose 3 New Animals at 2000 mg/kg Die0->NextStep Lower Step Down to 300 mg/kg Die2->Lower Stop Stop Testing Classify as GHS Cat 5 / Unclassified NextStep->Stop If 0-1 Deaths

Figure 2: OECD 423 Workflow for Acute Oral Toxicity. For DBZ, the path would consistently follow the "0-1 Deaths" route at limit doses.

Regulatory & Safety Context

  • REACH (EU): Registered.[1] Generally considered of low concern for systemic toxicity.[1]

  • Cosmetic Ingredient Review (CIR): While DBZ specifically has fewer standalone reports, its analogs (Dibutyl Adipate) and parent (Azelaic Acid) are deemed safe for use in cosmetics.[1]

  • FDA: Azelaic acid is an approved active pharmaceutical ingredient (API).[1] The butyl ester is generally regarded as an excipient with a high safety margin.[1]

References

  • Clayton, G.D., Clayton, F.E. (1994).[1][2] Patty's Industrial Hygiene and Toxicology. 4th ed.[1] New York, NY: John Wiley & Sons Inc.[1][2] [1]

  • National Library of Medicine. (n.d.).[1] this compound - Hazardous Substances Data Bank (HSDB).[1][3] PubChem.[1][2] Link

  • European Chemicals Agency (ECHA). (n.d.).[1] C&L Inventory: this compound. Link

  • Cosmetic Ingredient Review (CIR). (2006).[1] Amended Final Report on the Safety Assessment of Dibutyl Adipate. International Journal of Toxicology. (Used for structural read-across).[1] Link[1]

Sources

Technical Whitepaper: Dibutyl Azelate (DBZ) in Polymer Engineering and Formulation Science

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Profile[1]

Dibutyl Azelate (DBZ) [CAS: 2917-73-9] is a diester formed from the condensation of azelaic acid (nonanedioic acid) and n-butanol. Historically utilized as a low-temperature plasticizer for vinyl resins and synthetic rubbers, DBZ has recently gained prominence in green chemistry and drug delivery research. Its core value proposition lies in its bio-based origin (azelaic acid is derived from the ozonolysis of oleic acid found in vegetable oils) and its ability to significantly reduce the glass transition temperature (


) of brittle biopolymers like Poly(lactic acid) (PLA).
Table 1: Physicochemical Specifications
PropertyValueRelevance in Research
Molecular Formula

Stoichiometry for synthesis
Molecular Weight 312.45 g/mol Permeation kinetics
Boiling Point ~336°C (at 760 mmHg)High thermal stability for polymer melt processing
Density 0.950 g/cm³Formulation weight/volume calculations
LogP (Octanol/Water) ~5.8 (Predicted)Highly lipophilic; excellent for lipid membrane interaction
Solubility Insoluble in water; Soluble in ethanol, etherSolvent selection for film casting

Core Application: Plasticization of Biopolymers (PLA/PHB)[3]

The most active area of research for DBZ is its role as a biodegradable plasticizer . Virgin PLA is inherently brittle with a


 of ~60°C, limiting its use in flexible packaging or soft tissue scaffolds. DBZ acts as an external plasticizer, inserting itself between polymer chains to increase free volume.
Mechanism of Action: The Lubricity Theory

DBZ functions through the Lubricity Theory and Free Volume Theory . The non-polar butyl tails of DBZ shield the dipole-dipole interactions between the ester groups of the PLA backbone. This reduction in intermolecular cohesive force allows the polymer chains to slide past one another, resulting in:

  • Decreased Glass Transition Temperature (

    
    ):  Enhancing chain mobility at lower temperatures.
    
  • Increased Elongation at Break: Converting brittle fracture behavior to ductile failure.

  • Modulated Degradation Rates: The hydrophobicity of DBZ can retard the hydrolytic degradation of the PLA matrix, extending the lifespan of the material in aqueous environments.

Experimental Protocol: Solvent Casting of Plasticized PLA Films

Objective: To fabricate PLA films with 10-20 wt% DBZ and evaluate thermal shifts.

Materials:

  • Polylactic Acid (PLA) pellets (semi-crystalline).

  • This compound (Analytical Grade).

  • Chloroform or Dichloromethane (DCM) as solvent.

Workflow:

  • Dissolution: Dissolve PLA in Chloroform (10% w/v) at room temperature under magnetic stirring (300 RPM) for 4 hours until a clear, viscous solution is obtained.

  • Plasticization: Add DBZ dropwise to the solution at concentrations of 10%, 15%, and 20% (w/w relative to polymer). Stir for an additional 1 hour to ensure homogeneity.

  • Degassing: Sonicate the solution for 10 minutes to remove trapped air bubbles.

  • Casting: Pour the solution into a leveled Teflon or glass Petri dish.

  • Evaporation: Cover with a perforated lid to control evaporation rate. Allow to dry in a fume hood for 24-48 hours.

  • Vacuum Drying: Transfer films to a vacuum oven at 40°C for 24 hours to remove residual solvent.

Visualization: Polymer-Plasticizer Interaction

The following diagram illustrates the structural intervention of DBZ within the polymer matrix.

PlasticizationMechanism VirginPLA Virgin PLA Matrix (High Intermolecular Forces) DBZ_Addition Addition of this compound (Solvent Casting/Melt Blending) VirginPLA->DBZ_Addition Intercalation Intercalation DBZ shields ester dipoles DBZ_Addition->Intercalation Diffusion FreeVolume Increased Free Volume Chain separation increases Intercalation->FreeVolume Lubricity Effect Result Flexible Biopolymer (Lower Tg, Higher Elongation) FreeVolume->Result Modulated Properties

Caption: Schematic of DBZ reducing intermolecular forces in PLA, increasing free volume and flexibility.

Chemical Synthesis & Kinetics[4][5]

For researchers synthesizing custom derivatives or isotopically labeled DBZ for metabolic tracking, a robust esterification protocol is required.

Fischer Esterification Protocol

The synthesis involves the reaction of Azelaic Acid with n-Butanol in the presence of an acid catalyst. Because the reaction is reversible, water must be continuously removed to drive the equilibrium toward the ester (Le Chatelier's principle).

Reaction:



Step-by-Step Methodology:

  • Setup: Equip a 500mL Round Bottom Flask (RBF) with a Dean-Stark trap and a reflux condenser.

  • Charging: Add 0.1 mol Azelaic Acid, 0.4 mol n-Butanol (excess alcohol acts as solvent and drives equilibrium), and 1% w/w p-Toluene Sulfonic Acid (p-TSA) or Amberlyst-15 (heterogeneous catalyst).

  • Reflux: Heat the mixture to reflux (~120-130°C). The azeotrope of Butanol/Water will distill into the trap.

  • Monitoring: Continue reflux until water collection in the Dean-Stark trap ceases (approx. 3-5 hours).

  • Neutralization: Cool to RT. Wash the organic layer with 10%

    
     to remove unreacted acid/catalyst, then with brine.
    
  • Purification: Dry over anhydrous

    
    , filter, and remove excess butanol via rotary evaporation.
    
  • Distillation: Perform vacuum distillation (approx. 160°C at 5 mmHg) for high-purity isolation.

Visualization: Synthesis Workflow

SynthesisWorkflow Reactants Reactants: Azelaic Acid + n-Butanol (Excess) Reflux Reflux with Dean-Stark Trap (Temp: ~130°C) Reactants->Reflux Catalyst Catalyst: p-TSA or Amberlyst-15 Catalyst->Reflux WaterRemoval Continuous Water Removal (Azeotropic Distillation) Reflux->WaterRemoval Equilibrium Shift Wash Neutralization Wash (NaHCO3 + Brine) Reflux->Wash Drying Drying (MgSO4) & Rotary Evaporation Wash->Drying Distillation Vacuum Distillation (Purification) Drying->Distillation

Caption: Synthesis pathway utilizing Dean-Stark apparatus to maximize yield via equilibrium shifting.

Analytical Characterization (GC-FID/MS)[6]

In pharmaceutical quality control, DBZ is often analyzed either as a final product or as a derivative of azelaic acid (to prove the identity of the parent acid).

Gas Chromatography Parameters

Due to its high boiling point, DBZ requires a high-temperature column and specific ramp rates to prevent carryover.

  • Column: DB-5ms or HP-5 (5% Phenyl-methylpolysiloxane), 30m x 0.25mm ID x 0.25µm film.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode, 280°C.

  • Oven Program:

    • Initial: 100°C (Hold 1 min)

    • Ramp 1: 20°C/min to 250°C

    • Ramp 2: 10°C/min to 300°C (Hold 5 min)

  • Detector (FID): 320°C.

  • Detector (MS): Source 230°C, Quad 150°C. Scan range 40-500 m/z.

Diagnostic Ions (EI Source):

  • m/z 185: Loss of butoxy carbonyl group (

    
    ).
    
  • m/z 129: Characteristic aliphatic ester fragment.

  • m/z 57: Butyl cation (

    
    ).
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18016, this compound. Retrieved from [Link]

  • Cosmetic Ingredient Review (2012). Final Report on the Safety Assessment of Dibutyl Adipate and other Diesters. (Contextual reference for aliphatic ester toxicity profiles). Retrieved from [Link]

  • Armentano, I., et al. (2013). Biodegradable polymer matrix nanocomposites for tissue engineering: A review. (Provides context on plasticizer roles in PLA scaffolds). Polymer Degradation and Stability.[1] [Link]

  • Scifinder/CAS (2025). CAS Registry Number 2917-73-9 Data Sheet. Retrieved from [Link][2]

Sources

Health and safety considerations for handling Dibutyl azelate

Author: BenchChem Technical Support Team. Date: February 2026

Operational Handling, Toxicological Dynamics, and Environmental Stewardship

Executive Summary

Dibutyl azelate (CAS: 2917-73-9) is a diester commonly utilized as a plasticizer, emollient, and film-forming agent in pharmaceutical and cosmetic applications.[1] While often employed as a safer alternative to phthalates, it presents specific handling challenges regarding aquatic toxicity and solvent compatibility.

This guide moves beyond basic Safety Data Sheet (SDS) summaries to provide a mechanistic understanding of DBZ safety. The core directive for researchers is Aquatic Stewardship and Metabolic Awareness : while acute mammalian toxicity is low due to rapid hydrolysis, the compound is a chronic environmental hazard and requires strict waste isolation protocols.

Physicochemical Profile & Hazard Identification

Understanding the physical state of DBZ is the first line of defense. It is a combustible liquid with a high boiling point, meaning inhalation risk is negligible at ambient temperatures but escalates significantly during heating or aerosolization.

Table 1: Critical Physicochemical Properties
PropertyValueOperational Implication
Physical State Oily Liquid (Colorless/Yellow)Viscosity impacts pipetting accuracy; positive displacement recommended.
Molecular Weight 312.45 g/mol Heavy molecule; low volatility.
Boiling Point ~336°C (at 760 mmHg)High thermal stability; fume hood required only if heating >60°C.
Flash Point ~157°C - 180°C (Closed Cup)Class IIIB Combustible. Not flammable, but will burn if pre-heated.
Water Solubility < 1 mg/L (Insoluble)Critical: Do not attempt aqueous dilution for cleanup. Use organic solvents.[2]
Vapor Pressure < 0.01 mmHg at 20°CLow inhalation hazard under standard bench conditions.
GHS Classification & Regulatory Status[3]
  • Signal Word: None (Low Hazard for Acute Toxicity)

  • Hazard Statements:

    • H413: May cause long-lasting harmful effects to aquatic life.[3][4][5]

  • Key Risk: The primary regulatory risk is environmental release. DBZ is persistent in aquatic environments due to low water solubility, which retards hydrolysis in natural water bodies compared to enzymatic biological systems.

Toxicological Dynamics: The Hydrolysis Defense

To understand why DBZ is generally considered safe for handlers, one must look at its metabolic fate. Unlike persistent organic pollutants, DBZ undergoes rapid enzymatic hydrolysis in mammals.

Mechanistic Insight

Upon entering a biological system (ingestion or absorption), non-specific esterases cleave the ester bonds. This converts the exogenous chemical (DBZ) into two metabolites:

  • Azelaic Acid: A naturally occurring dicarboxylic acid (found in wheat/barley) with low toxicity.

  • n-Butanol: An alcohol that is metabolized via alcohol dehydrogenase.

Operational Note: Toxicity is largely driven by the n-Butanol moiety. Therefore, exposure limits for DBZ are often internally referenced against n-Butanol thresholds (approx. 20-50 ppm TWA) when heating generates vapors.

Visualization: Metabolic Hydrolysis Pathway

The following diagram illustrates the detoxification pathway that mitigates acute systemic toxicity.

MetabolicPathway DBZ This compound (Exogenous Parent) Intermediate Hydrolysis Reaction DBZ->Intermediate Absorption Enzyme Non-specific Esterases Enzyme->Intermediate Azelaic Azelaic Acid (Safe Metabolite) Intermediate->Azelaic Butanol n-Butanol (Toxic Moiety) Intermediate->Butanol Excretion Beta-Oxidation / Excretion Azelaic->Excretion Mitochondrial Processing ADH Alcohol Dehydrogenase Butanol->ADH Hepatic Clearance

Caption: In vivo hydrolysis of this compound. The rapid cleavage into Azelaic Acid limits systemic accumulation.

Operational Safety Protocols

Engineering Controls
  • Ambient Work: General laboratory ventilation (min 6 air changes/hour) is sufficient for weighing and cold mixing.

  • Thermal Processing: If heating DBZ >60°C (e.g., for hot-melt extrusion or film casting), operations must be conducted inside a certified fume hood. The vapor pressure rises exponentially, and the n-butanol metabolite vapors can be irritating.

Personal Protective Equipment (PPE) - The "Ester Rule"

Standard latex gloves are insufficient for diesters like DBZ. Esters can permeate latex networks, carrying dissolved contaminants with them.

PPE ComponentRecommendationScientific Rationale
Splash Contact Nitrile (≥ 0.11 mm) Nitrile rubber provides excellent resistance to aliphatic esters. Change immediately upon contamination.[2][6]
Immersion Butyl Rubber For spill cleanup or soaking, Butyl rubber offers the highest permeation breakthrough time (>480 min).
Eye Protection Safety Glasses w/ Side ShieldsDBZ is a mild ocular irritant. Goggles required if aerosolizing.[3]
Respiratory Organic Vapor Cartridge (OV)Only required if working outside a hood with heated material.
Chemical Compatibility & Storage
  • Incompatible Materials: Strong Oxidizers (e.g., Nitric acid, Permanganates). Reaction may generate heat and fire.

  • Plastic Compatibility: DBZ is a plasticizer. It will soften and degrade PVC, Polystyrene, and some grades of Polycarbonate over time. Use Glass, Polypropylene (PP), or HDPE containers for long-term storage.

Emergency Response & Spill Management

Because DBZ is an aquatic chronic toxin (H413), the "dilute and flush" method is strictly prohibited.

Visualization: Exposure Response Workflow

This logic flow ensures personnel safety while prioritizing environmental containment.

ResponseProtocol Start Exposure / Spill Event Assess Assess Volume & Type Start->Assess Skin Skin/Eye Contact Assess->Skin Personnel Spill Bench/Floor Spill Assess->Spill Environment Wash Wash with Soap & Water (Lipophilic removal) Skin->Wash Dermal EyeFlush Flush Eyes 15 min (Lifting lids) Skin->EyeFlush Ocular Contain Block Drains (Aquatic Hazard) Spill->Contain Immediate Action Dispose Dispose as Chemical Waste (Do NOT trash) Wash->Dispose Contaminated Clothing Absorb Apply Vermiculite/Sand (No combustible materials) Contain->Absorb Absorb->Dispose

Caption: Critical response logic. Note the "Block Drains" step is prioritized due to H413 classification.

Spill Cleanup Protocol
  • Isolate: Evacuate immediate area if spill is >1 Liter.

  • Block: Use polyurethane spill berms to protect floor drains.

  • Absorb: Use inert mineral absorbents (Vermiculite or Clay). Do not use sawdust , as the combination with combustible DBZ increases fire risk.

  • Solvent Wash: After bulk removal, wipe the surface with Ethanol or Isopropanol (DBZ is soluble in alcohols) to remove the oily residue.

  • Disposal: Collect all absorbent and wipes into a container marked "Non-Hazardous Chemical Waste" (unless mixed with other hazards).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 18016, this compound. PubChem. [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: this compound - Hazards and Classification. ECHA. [Link]

  • Kimberly-Clark Professional. Chemical Resistance Guide: Nitrile vs. Latex for Esters. Kimtech. [Link]

  • International Labour Organization (ILO). ICSC 0036: Dibutyl Phthalate (Structural Analog for Handling Protocols). ILO/WHO. [Link][3]

Sources

Methodological & Application

Application Notes and Protocols: A Comprehensive Guide to the Laboratory Synthesis of Dibutyl Azelate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Dibutyl azelate, the dibutyl ester of nonanedioic acid, is a versatile chemical compound with significant applications across various industries. It is primarily utilized as a plasticizer, particularly in vinyl resins and cellulosic plastics, imparting flexibility and durability to the materials. Its low volatility and excellent low-temperature properties also make it a valuable component in the formulation of lubricants and hydraulic fluids. The synthesis of this compound is a classic example of the Fischer-Speier esterification, a fundamental reaction in organic chemistry.[1] This application note provides a detailed, field-proven protocol for the synthesis, purification, and characterization of this compound in a laboratory setting, designed for researchers, scientists, and professionals in drug development and chemical synthesis.

Principle and Mechanism

The synthesis of this compound is achieved through the Fischer esterification of azelaic acid with n-butanol. This reaction is acid-catalyzed, typically using a strong protic acid such as concentrated sulfuric acid.[2] The overall reaction is an equilibrium process, and to drive the reaction towards the formation of the diester, an excess of one of the reactants, usually the alcohol, is employed. Additionally, the removal of water, a byproduct of the reaction, can shift the equilibrium to favor product formation.[3]

The mechanism of the Fischer esterification involves several key steps:[4]

  • Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The alcohol (n-butanol) acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.

This process occurs at both carboxylic acid groups of the azelaic acid to form the diester, this compound.

Materials and Equipment

Reagents and Chemicals
ReagentFormulaMolar Mass ( g/mol )CAS NumberNotes
Azelaic AcidC₉H₁₆O₄188.22123-99-9Purity ≥ 98%
n-ButanolC₄H₁₀O74.1271-36-3Anhydrous
Sulfuric AcidH₂SO₄98.087664-93-9Concentrated (98%)
Sodium BicarbonateNaHCO₃84.01144-55-8Saturated aqueous solution
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6Granular
Deionized WaterH₂O18.027732-18-5
Equipment
  • Round-bottom flask (250 mL or 500 mL)

  • Reflux condenser

  • Heating mantle with a magnetic stirrer and stir bar

  • Separatory funnel (500 mL)

  • Beakers and Erlenmeyer flasks

  • Graduated cylinders

  • Rotary evaporator

  • Vacuum distillation apparatus

  • Thermometer

  • pH paper or pH meter

  • Standard laboratory glassware

Safety Precautions

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (nitrile or neoprene) when handling chemicals.

Chemical Hazards:

  • Azelaic Acid: Causes skin irritation and serious eye irritation.[5][6][7] Avoid inhalation of dust.

  • n-Butanol: Flammable liquid and vapor.[8][9][10] Harmful if swallowed and causes serious eye damage. May cause respiratory irritation and drowsiness or dizziness.[8]

  • Concentrated Sulfuric Acid: Causes severe skin burns and eye damage.[11][12][13][14] It is a strong corrosive and oxidizing agent. Handle with extreme care in a fume hood. The addition of sulfuric acid to other liquids, especially water and alcohols, is highly exothermic and can cause boiling and splashing. Always add acid to the alcohol slowly.[11]

Procedural Hazards:

  • Reflux: Ensure the reflux apparatus is not a closed system to prevent pressure buildup.

  • Distillation: Do not distill to dryness, as this can lead to the formation of explosive peroxides, especially with ethers that might form as byproducts.

Waste Disposal: All chemical waste should be disposed of according to local regulations. Acidic and basic aqueous waste should be neutralized before disposal. Organic waste should be collected in a designated container.

Experimental Protocol

Part 1: Reaction Setup and Reflux
  • Reactant Charging: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 18.8 g (0.1 mol) of azelaic acid.

  • Add 59.2 g (74 mL, 0.8 mol) of n-butanol to the flask. A molar excess of n-butanol is used to drive the reaction towards the product.

  • Catalyst Addition: While stirring the mixture, slowly and carefully add 2.0 mL of concentrated sulfuric acid. Caution: This addition is exothermic. It is advisable to cool the flask in an ice bath during the addition of the acid.

  • Reflux Setup: Attach a reflux condenser to the round-bottom flask and ensure a steady flow of cooling water through the condenser jacket.

  • Heating: Heat the reaction mixture to a gentle reflux using a heating mantle. The temperature of the reaction mixture should be maintained at approximately 110-120°C.

  • Reaction Time: Continue the reflux with constant stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) if desired.

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Work-up & Purification reactants 1. Charge Reactants (Azelaic Acid, n-Butanol) catalyst 2. Add Catalyst (Conc. H₂SO₄) reactants->catalyst Slowly, with cooling reflux 3. Reflux (4-6 hours, 110-120°C) catalyst->reflux neutralize 4. Neutralization (Sat. NaHCO₃ soln.) reflux->neutralize After cooling wash 5. Washing (Deionized Water) neutralize->wash dry 6. Drying (Anhydrous Na₂SO₄) wash->dry evaporate 7. Solvent Removal (Rotary Evaporator) dry->evaporate distill 8. Vacuum Distillation evaporate->distill product Final Product distill->product Pure this compound

Caption: Experimental workflow for the synthesis of this compound.

Part 2: Work-up and Purification
  • Cooling: After the reflux period, turn off the heating and allow the reaction mixture to cool to room temperature.

  • Transfer: Transfer the cooled mixture to a 500 mL separatory funnel.

  • Neutralization: Slowly add 100 mL of a saturated aqueous solution of sodium bicarbonate to the separatory funnel to neutralize the sulfuric acid catalyst and any unreacted azelaic acid. Caution: Carbon dioxide gas will be evolved, causing pressure buildup. Swirl the funnel gently and vent frequently until gas evolution ceases.

  • Washing: After neutralization (check with pH paper to ensure the aqueous layer is neutral or slightly basic), allow the layers to separate. Remove the lower aqueous layer. Wash the organic layer with 2 x 100 mL of deionized water.

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask and dry it over anhydrous sodium sulfate for about 20-30 minutes, swirling occasionally.

  • Solvent Removal: Decant or filter the dried organic layer into a round-bottom flask and remove the excess n-butanol using a rotary evaporator.

  • Vacuum Distillation: Purify the crude this compound by vacuum distillation.[3] Collect the fraction boiling at the appropriate temperature and pressure. The boiling point of this compound is approximately 165-170°C at 5 mmHg.

Characterization

The identity and purity of the synthesized this compound can be confirmed by several analytical techniques:

PropertyExpected Value
AppearanceColorless to pale yellow, oily liquid
Boiling Point336 °C at 760 mmHg; ~165-170 °C at 5 mmHg[5]
Refractive Index (n²⁰/D)~1.438
¹H NMR (CDCl₃): δ (ppm) ~4.05 (t, 4H), ~2.25 (t, 4H), ~1.60 (m, 8H), ~1.35 (m, 4H), ~0.90 (t, 6H)
¹³C NMR (CDCl₃): δ (ppm) ~173.8, ~64.2, ~34.2, ~30.6, ~28.8, ~25.0, ~19.1, ~13.7
IR (neat): ν (cm⁻¹) ~2960, 2870 (C-H), ~1735 (C=O, ester), ~1170 (C-O)

Troubleshooting

IssuePossible CauseSolution
Low YieldIncomplete reactionIncrease reflux time or ensure the temperature is adequate.
Loss of product during work-upEnsure complete extraction and careful separation of layers.
Wet ProductInadequate dryingUse a sufficient amount of drying agent and allow for adequate drying time.
Impure ProductIncomplete removal of starting materialsEnsure thorough washing to remove the catalyst and unreacted acid. Purify by vacuum distillation carefully.

Conclusion

This application note provides a comprehensive and reliable protocol for the laboratory synthesis of this compound via Fischer esterification. By following the detailed steps for the reaction, work-up, and purification, researchers can obtain a high-purity product. Adherence to the safety precautions is crucial for a safe and successful synthesis. The characterization data provided will aid in confirming the identity and purity of the final product.

References

  • Fischer Esterification-Typical Procedures. (2024). OperaChem. Retrieved from [Link]

  • Fischer Esterification. (n.d.). University of Missouri–St. Louis. Retrieved from [Link]

  • SI_azelaic manuscript-04162020_MDB. (2020). The Royal Society of Chemistry. Retrieved from [Link]

  • Method for improving conversion rate of fatty acid esterification reaction. (2021). Google Patents.
  • Influence of the catalyst on the esterification of stearic acid with 1-butanol. Reaction conditions. (2015). ResearchGate. Retrieved from [Link]

  • Esterification of malic acid on various catalysts. (2020). Fine Chemical Technologies. Retrieved from [Link]

  • Solvent effect in synthesis of azelaic acid. (2010). ResearchGate. Retrieved from [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. Retrieved from [Link]

  • Esterification: Reflux, Isolation and Purification // HSC Chemistry. (2021). YouTube. Retrieved from [Link]

  • Azelaic Acid: A Bio-Based Building Block for Biodegradable Polymers. (2021). PMC. Retrieved from [Link]

  • This compound. (n.d.). PubChem. Retrieved from [Link]

  • Esterification of Maleic Acid with Butanol Catalyzed by Environmentally Friendly Catalysts. (2018). ResearchGate. Retrieved from [Link]

  • How to purify esterefication product?. (2016). ResearchGate. Retrieved from [Link]

  • NOTE Optimization of Synthesis Technology of Azelaic Acid by Orthogonal Test. (2013). Asian Journal of Chemistry. Retrieved from [Link]

  • Working with Hazardous Chemicals. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Phelps and Eddy-Purification of Esters. (1908). Journal of the American Chemical Society. Retrieved from [Link]

  • Enhancing the Bioconversion of Azelaic Acid to Its Derivatives by Response Surface Methodology. (2016). PubMed Central. Retrieved from [Link]

    • The Fischer Esterification. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Effect of molar ratio of n-butanol to oleic acid on esterification... (2016). ResearchGate. Retrieved from [Link]

  • Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue University. Retrieved from [Link]

  • Synthesis of azelaic acid. (2019). Google Patents.
  • A safety and chemical disposal guideline for Minilab users. (n.d.). Difaem. Retrieved from [Link]

  • Chemical Waste Disposal Guidelines. (n.d.). Emory University. Retrieved from [Link]

  • Chemical characterization of dibutyl phthalate: A) FT-IR spectra showed... (2018). ResearchGate. Retrieved from [Link]

  • Isolation and Structure Elucidation of a Novel Symmetrical Macrocyclic Phthalate Hexaester. (2021). MDPI. Retrieved from [Link]

  • Guidelines for Safe Work Practices in Research Laboratories. (n.d.). Princeton University. Retrieved from [Link]

  • N-Butyl Alcohol. (n.d.). Airgas. Retrieved from [Link]

  • Safety Data Sheet - Sulfuric acid. (n.d.). ChemSupply. Retrieved from [Link]

Sources

GC-MS Method for the Quantitative Analysis of Dibutyl Azelate in Polymeric Matrices

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a detailed, validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the selective and quantitative determination of Dibutyl azelate. This compound is a widely used plasticizer in various polymeric materials, including those for medical devices and consumer products.[1][2][3] Ensuring its precise concentration is critical for quality control, safety assessment, and regulatory compliance. The protocol herein provides a comprehensive workflow, from sample preparation using solvent extraction to analysis by GC-MS in Electron Ionization (EI) mode, and includes full method validation parameters.

Introduction and Scientific Rationale

This compound (DBAZ), the dibutyl ester of nonanedioic acid, is primarily utilized to enhance the flexibility and durability of polymers.[4] Its presence in materials that come into contact with humans, such as contact lenses or food packaging, necessitates reliable analytical methods to monitor for potential leaching and ensure product safety.[1][4]

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this application due to its high sensitivity, selectivity, and robustness.[5] The chromatographic separation provided by GC resolves this compound from other matrix components, while the mass spectrometer offers definitive identification based on its unique mass fragmentation pattern and accurate quantification.[6] This method is designed to be both precise and accurate, adhering to stringent validation criteria to ensure trustworthy results.[7]

Analytical Principle

The core of this method involves a solvent-based extraction of this compound from the polymer matrix. The general approach is to dissolve the sample in a suitable solvent like tetrahydrofuran (THF), followed by the precipitation of the bulk polymer using a non-solvent such as hexane. This effectively isolates the analyte in the liquid phase.

The clarified extract is then injected into the GC-MS system. The analyte is vaporized and separated from other compounds on a capillary column (e.g., a 5% phenyl-methylpolysiloxane phase) based on its boiling point and interaction with the stationary phase.[8] Post-separation, the eluted molecules enter the mass spectrometer, where they are ionized by electron impact (EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), generating a characteristic mass spectrum that serves as a fingerprint for identification.[9] Quantification is achieved by integrating the peak area of a specific ion and comparing it to a calibration curve generated from standards of known concentration.

Materials and Instrumentation

Reagents and Consumables
  • This compound standard (CAS: 2917-73-9), >99% purity

  • Tetrahydrofuran (THF), HPLC or GC grade

  • n-Hexane, HPLC or GC grade

  • Methanol, HPLC or GC grade

  • 2 mL GC vials with PTFE-lined septa

  • Syringe filters (0.22 µm, PTFE)

  • Volumetric flasks and pipettes (Class A)

Instrumentation

A standard Gas Chromatograph coupled with a Mass Spectrometer is required. The parameters listed below are typical and may be adapted based on the specific instrument used.

Parameter Setting Rationale
GC System
InjectorSplit/SplitlessSplitless mode is chosen to maximize the transfer of the analyte onto the column, which is essential for trace-level analysis.[10]
Injector Port Temp.250 °CEnsures rapid and complete volatilization of this compound without thermal degradation.[11]
Injection Volume1 µLA standard volume that balances sensitivity with the risk of column overloading.
Carrier GasHelium, 99.999% purityAn inert gas that provides good chromatographic efficiency.
Flow Rate1.0 mL/min (Constant Flow)A typical flow rate for a 0.25 mm i.d. column, optimizing separation efficiency.
Column5%-phenyl/95%-dimethylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm filmThis non-polar stationary phase is well-suited for separating plasticizers and provides excellent peak shape.[8]
Oven ProgramInitial: 60°C, hold 1 minRamp: 20°C/min to 280°CHold: 5 minThis temperature gradient allows for the separation of volatile solvents from the higher-boiling analyte and ensures this compound elutes as a sharp peak.[10]
MS System
Ionization ModeElectron Ionization (EI)EI is a robust and widely used technique that produces reproducible fragmentation patterns, ideal for library matching and compound identification.[6]
Ion Source Temp.230 °CPrevents condensation of the analyte while minimizing thermal degradation.
Transfer Line Temp.280 °CEnsures the efficient transfer of the analyte from the GC to the MS without cold spots.
Electron Energy70 eVThe standard energy for EI, which generates a stable and characteristic fragmentation pattern.[10]
Mass Scan Range40-350 m/zThis range covers the expected fragments of this compound while excluding low-mass interferences from the solvent and carrier gas.[12]
Acquisition ModeFull Scan / SIMFull Scan for initial identification; Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.

Experimental Protocols

Preparation of Standards
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard into a 10 mL volumetric flask. Dissolve and bring to volume with methanol. This stock is stable for several months when stored at 4°C.

  • Working Standards (1-100 µg/mL): Perform serial dilutions of the primary stock solution with methanol to prepare a series of calibration standards. A typical calibration curve might include concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.

Sample Preparation Protocol
  • Weighing: Accurately weigh approximately 100 mg of the polymeric sample into a 20 mL glass vial.

  • Dissolution: Add 5 mL of THF to the vial. Cap tightly and vortex for 30 seconds. Allow the sample to dissolve completely, which may require gentle heating or sonication.

  • Precipitation: Add 10 mL of n-hexane to the solution to precipitate the polymer. Vortex for 1 minute to ensure thorough mixing.

  • Centrifugation: Centrifuge the vial at 4000 rpm for 10 minutes to pellet the precipitated polymer.

  • Extraction: Carefully transfer the supernatant (containing the dissolved this compound) to a clean vial.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into a GC vial for analysis. This step removes any remaining particulate matter that could interfere with the GC system.

Analytical Workflow Diagram

The entire process from sample receipt to final report is illustrated below.

Caption: End-to-end workflow for this compound analysis.

Data Analysis and Quality Control

  • Identification: The primary identification of this compound is based on its retention time (RT) matching that of a known standard. Confirmation is achieved by comparing the acquired mass spectrum with a reference spectrum from a spectral library (e.g., NIST) or an injected standard.[9] The key diagnostic ions for this compound (MW: 300.4 g/mol ) under EI conditions are m/z 213, 157, 115, and 56.[1]

  • Quantification: Create a calibration curve by plotting the peak area of the primary quantifying ion (e.g., m/z 213) against the concentration of the prepared standards. The concentration of this compound in the sample is determined by fitting its peak area to the linear regression equation of the calibration curve.

  • Quality Control: A solvent blank should be run at the beginning of each sequence to check for system contamination. A calibration standard should be re-injected every 10-15 samples to monitor for any drift in instrument response.

Method Validation Summary

The described method should be fully validated to ensure its performance. The following table summarizes typical acceptance criteria for such a method.[7][12]

Parameter Acceptance Criteria Typical Result
Linearity (r²) ≥ 0.9980.9991
Range 1 - 100 µg/mLMeets Requirement
Limit of Detection (LOD) S/N ≥ 30.3 µg/mL
Limit of Quantification (LOQ) S/N ≥ 101.0 µg/mL
Accuracy (% Recovery) 85 - 115%97.8%
Precision (% RSD)
- Repeatability (Intra-day)≤ 10%4.2%
- Intermediate Precision (Inter-day)≤ 15%6.8%
Specificity No interfering peaks at the RT of the analytePass

Troubleshooting

Problem Potential Cause Solution
No Peak or Low Signal Injector or column issue; improper sample prep.Check for leaks, verify syringe function. Re-prepare sample.
Peak Tailing Active sites in the liner or column; column contamination.Use a deactivated liner; bake out the column or trim the front end.
Poor Reproducibility Inconsistent injection volume; sample matrix effects.Check autosampler performance. Dilute sample further or use an internal standard.
Contamination Peaks Contaminated solvent, vials, or GC system.Run solvent blanks; bake out the injector and column.

References

  • Wang, L., et al. (2012). GC/MS method for the determination of adipate plasticizers in ham sausage and its application to kinetic and penetration studies. PubMed. Available at: [Link]

  • Restek Corporation. (2020). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Restek Resource Hub. Available at: [Link]

  • Pharmaguideline. (2008). Method of Analysis for Dibutyl Phthalate. Available at: [Link]

  • Environics, Inc. (2024). Conducting GC Method Validation Using High Accuracy Standards. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]

  • Al-Qadiri, M., & Al-Alawi, A. (2013). Gas chromatography/trace analysis of derivatized azelaic acid as a stability marker. Wiley Online Library. Available at: [Link]

  • CORE. (n.d.). ANALYSIS OF PLASTICISERS IN FOOD BY GC/MS. Available at: [Link]

  • NIST. (n.d.). Nonanedioic acid, dibutyl ester. NIST WebBook. Available at: [Link]

  • Kim, K., et al. (2020). Development and Validation of Gas Chromatography-Triple Quadrupole Mass Spectrometric Method for Quantitative Determination of Regulated Plasticizers in Medical Infusion Sets. National Institutes of Health. Available at: [Link]

  • Ballesteros, P., et al. (2007). Direct sample introduction gas chromatography and mass spectrometry for the determination of phthalate esters in cleaning products. ResearchGate. Available at: [Link]

  • Sun, Q., et al. (2019). A one-step incubation ELISA kit for rapid determination of dibutyl phthalate in water, beverage and liquor. ResearchGate. Available at: [Link]

  • MDPI. (2024). Assessing the Conformity of Plasticizer-Free Polymers for Foodstuff Packaging Using Solid Phase Microextraction Coupled to Gas Chromatography/Mass Spectrometry. Available at: [Link]

  • GERSTEL, Inc. (n.d.). Automated Extraction and GC/MS Determination of Phthalates in Consumer Products. Available at: [Link]

  • Palassis, J. (n.d.). The sampling and determination of azelaic acid in air. CDC Stacks. Available at: [Link]

  • NIST. (n.d.). Nonanedioic acid, dibutyl ester. NIST WebBook. Available at: [Link]

  • ResearchGate. (2017). The Development of Analytical Method for the Determination of Azelaic Acid Content in Cosmetic Cream Products. Available at: [Link]

  • Haz-Map. (n.d.). This compound. Available at: [Link]

  • MDPI. (2021). A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. Available at: [Link]

Sources

Introduction: The Significance of Quantifying Dibutyl Azelate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Quantitative Analysis of Dibutyl Azelate in a Polymeric Matrix by Gas Chromatography-Mass Spectrometry (GC-MS)

This compound (DBA), the dibutyl ester of azelaic acid, is a widely utilized plasticizer in the manufacturing of various polymers, enhancing their flexibility and durability.[1][2] Its application extends to consumer products, including contact lenses and food packaging materials.[2][3] The concentration of this compound in these materials is a critical quality attribute, as it directly influences the physical properties of the final product. Moreover, due to the potential for migration of plasticizers from packaging materials into food or from medical devices into the human body, accurate quantification is essential for safety and regulatory compliance.[4][5] This application note provides a detailed, validated protocol for the quantitative analysis of this compound in a polymeric matrix using Gas Chromatography-Mass Spectrometry (GC-MS), a technique renowned for its sensitivity and specificity.[6][7]

Principle of the Method: Gas Chromatography-Mass Spectrometry (GC-MS)

The quantitative analysis of this compound is achieved through a robust Gas Chromatography-Mass Spectrometry (GC-MS) method. This technique is ideally suited for the analysis of semi-volatile organic compounds like this compound.[7] The fundamental principle involves the separation of the analyte from other components in the mixture based on its partitioning between a stationary phase within a heated capillary column and a mobile gaseous phase. Following chromatographic separation, the eluted this compound enters the mass spectrometer, where it is ionized, fragmented, and detected. Quantification is performed by comparing the response of the target analyte to that of a known concentration of an internal standard, ensuring high accuracy and precision.

Diagram of the Analytical Workflow

This compound Analysis Workflow Figure 1: Workflow for Quantitative Analysis of this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample_Weighing Weighing of Polymer Sample Solvent_Addition Addition of Extraction Solvent and Internal Standard Sample_Weighing->Solvent_Addition Extraction Ultrasonic Extraction Solvent_Addition->Extraction Centrifugation Centrifugation to Pellet Polymer Extraction->Centrifugation Filtration Filtration of Supernatant Centrifugation->Filtration Injection Injection into GC-MS Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of this compound Calibration->Quantification

Caption: A schematic overview of the key stages in the quantitative analysis of this compound.

Apparatus and Reagents

Apparatus:

  • Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

  • Analytical Balance (4-decimal places)

  • Ultrasonic Bath

  • Centrifuge

  • Vortex Mixer

  • Syringe Filters (0.45 µm, PTFE)

  • Autosampler Vials (2 mL, amber glass, with PTFE-lined caps)

  • Volumetric flasks and pipettes

Reagents:

  • This compound (analytical standard, >99% purity)

  • Internal Standard (IS): Benzyl Benzoate or another suitable high-purity standard

  • Dichloromethane (DCM), HPLC grade or equivalent

  • Methanol, HPLC grade or equivalent

  • Helium (carrier gas), 99.999% purity

Step-by-Step Protocol

Preparation of Standard Solutions
  • Primary Stock Solution of this compound (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve it in dichloromethane in a 100 mL volumetric flask.

  • Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the chosen internal standard (e.g., Benzyl Benzoate) and dissolve it in dichloromethane in a 100 mL volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by appropriate serial dilutions of the primary stock solution with dichloromethane to achieve a concentration range that brackets the expected sample concentration (e.g., 1, 5, 10, 25, 50, 100 µg/mL). To each calibration standard, add the internal standard to a final concentration of 20 µg/mL.

Sample Preparation

The following protocol is optimized for a generic polymer matrix. Adjustments may be necessary for specific polymer types.

  • Sample Comminution: If the polymer sample is in large pieces, cryogenically mill it to a fine powder to increase the surface area for efficient extraction.[8]

  • Weighing: Accurately weigh approximately 200 mg of the powdered polymer sample into a 15 mL glass centrifuge tube.

  • Extraction:

    • Add 10.0 mL of dichloromethane to the centrifuge tube.

    • Spike with the internal standard solution to a final concentration of 20 µg/mL.

    • Vortex for 1 minute to ensure thorough wetting of the polymer.

    • Place the tube in an ultrasonic bath and sonicate for 30 minutes at room temperature.

  • Separation:

    • Centrifuge the sample at 4000 rpm for 15 minutes to pellet the polymer particles.

  • Filtration and Transfer:

    • Carefully decant the supernatant.

    • Filter the supernatant through a 0.45 µm PTFE syringe filter into a 2 mL autosampler vial.

    • Cap the vial immediately to prevent solvent evaporation.

GC-MS Instrumental Analysis

The following are typical GC-MS parameters. Optimization may be required based on the specific instrument and column used.

Parameter Condition
GC System Agilent 7890B or equivalent
MS System Agilent 5977A or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 280 °C
Injection Volume 1 µL
Injection Mode Splitless
Oven Program 100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Quantification Ion (DBA) m/z 157
Qualifier Ions (DBA) m/z 115, 213
Quantification Ion (IS) Dependent on IS used (e.g., m/z 105 for Benzyl Benzoate)
Qualifier Ions (IS) Dependent on IS used

Method Validation: Ensuring Trustworthiness and Reliability

A comprehensive validation of the analytical method is crucial to ensure the reliability of the results.[9][10] The validation should be performed according to the International Council for Harmonisation (ICH) guidelines.[11]

  • Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is demonstrated by analyzing a blank polymer matrix and ensuring no interfering peaks are present at the retention time of this compound and the internal standard.[10][12]

  • Linearity and Range: The linearity of the method is established by analyzing the prepared calibration standards over the defined concentration range. A linear regression analysis should yield a correlation coefficient (r²) of ≥ 0.995.

  • Accuracy: Determined by spike and recovery experiments. A blank polymer matrix is spiked with known concentrations of this compound at three levels (low, medium, and high) and analyzed. The percentage recovery should be within an acceptable range, typically 80-120%.

  • Precision:

    • Repeatability (Intra-day precision): The analysis of replicate samples (n=6) of a spiked polymer matrix on the same day. The relative standard deviation (RSD) should be ≤ 15%.

    • Intermediate Precision (Inter-day precision): The analysis of replicate samples of a spiked polymer matrix on different days by different analysts. The RSD should be ≤ 15%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ):

    • LOD: The lowest concentration of the analyte that can be reliably detected.

    • LOQ: The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. These are typically determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Sample Validation Data
Validation Parameter Acceptance Criteria Example Result
Linearity (r²) ≥ 0.9950.998
Range (µg/mL) Bracketing expected concentrations1 - 100
Accuracy (% Recovery) 80 - 120%95.2 - 103.5%
Repeatability (% RSD) ≤ 15%4.8%
Intermediate Precision (% RSD) ≤ 15%6.2%
LOD (µg/mL) Reportable0.2
LOQ (µg/mL) Reportable0.7

Data Analysis and Quantification

The concentration of this compound in the polymer sample is calculated using the response factor generated from the calibration curve.

Calculation:

  • A calibration curve is constructed by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards.

  • The concentration of this compound in the sample extract is determined from the linear regression equation of the calibration curve.

  • The final concentration in the polymer sample (in mg/kg or % w/w) is calculated by taking into account the initial sample weight and the volume of the extraction solvent.

Conclusion: A Robust Method for Quality Control and Research

This application note details a comprehensive and validated GC-MS method for the quantitative analysis of this compound in a polymeric matrix. The protocol emphasizes meticulous sample preparation and the use of an internal standard to ensure high accuracy and precision. The described method is suitable for routine quality control in manufacturing processes, as well as for research and development activities in the fields of polymer science, materials science, and drug development. The principles of method validation outlined herein provide a framework for ensuring the generation of reliable and defensible analytical data.

References

  • Malik, A. and Kaur, G. (2022). Optimization of Experimental Procedure for Determining Azelaic Acid in Cosmetics by Gas Chromatography Derivatized through Ethanol. PubMed Central. Available at: [Link]

  • Nowik, W., et al. (2019). Identification of Unknown Impurity of Azelaic Acid in Liposomal Formulation Assessed by HPLC-ELSD, GC-FID, and GC-MS. NIH. Available at: [Link]

  • Al-Qurain, A. A., et al. (2014). GC-FID/Trace analysis of derivatized azelaic acid as a stability marker. ResearchGate. Available at: [Link]

  • Jadhav, S. B., et al. (2023). Development and validation of RP-HPLC method for Azelaic acid in prepared cubosomal dispersion using Design of Expert approach. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • Frontier-Lab. (n.d.). A fast, easy and “green” thermal desorption-GC/MS method for the analysis of phthalate esters in PVC. Frontier-Lab. Available at: [Link]

  • Ballesteros-Gómez, A., et al. (2019). Analytical Methods for the Determination of Plasticizers in Food and Beverages. ResearchGate. Available at: [Link]

  • Malik, A. and Kaur, G. (2017). A Validated Stability-indicating RP-HPLC Method for Analysis of Azelaic Acid in Pharmaceuticals. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]

  • Restek. (2020). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Restek Resource Hub. Available at: [Link]

  • Pharmaguideline. (2008). Method of Analysis for Dibutyl Phthalate. Pharmaguideline. Available at: [Link]

  • Belal, F., et al. (2018). Development and validation of a liquid chromatographic method for the analysis of squaric acid dibutyl ester and its impurities. ResearchGate. Available at: [Link]

  • Cosmetic Ingredient Review. (2024). Dibutyl Phthalate. Cosmetic Ingredient Review. Available at: [Link]

  • Kida, M., et al. (2023). Determination of di-n-butyl Phthalate in Environmental Samples. Research Square. Available at: [Link]

  • Caponio, G. R., et al. (2023). A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. MDPI. Available at: [Link]

  • CAS. (n.d.). This compound. CAS Common Chemistry. Available at: [Link]

  • Science.gov. (n.d.). validate analytical methods. Science.gov. Available at: [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products. APVMA. Available at: [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample preparation: DLS. University of Southern Mississippi. Available at: [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA. Available at: [Link]

  • KM Pharma Solution Private Limited. (n.d.). MSDS - this compound. KM Pharma Solution Private Limited. Available at: [Link]

  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers. Available at: [Link]

  • Al-Qurain, A. A., et al. (2014). Gas chromatography/trace analysis of derivatized azelaic acid as a stability marker. PubMed. Available at: [Link]

Sources

Application Note: Experimental Setup for the Biodegradation Study of Dibutyl Azelate (DBZ)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Overview

Dibutyl azelate (DBZ; CAS 2917-73-9) is a diester formed from azelaic acid and 1-butanol.[1] Widely used as a plasticizer and emollient, its environmental fate is governed by its lipophilic nature.[1] Unlike simple water-soluble substrates, the biodegradation of DBZ is interfacial .[1] The rate-limiting step is not necessarily the metabolic capacity of the inoculum, but the bioavailability of the substrate to microbial esterases.

This guide departs from standard "cookbook" protocols by prioritizing phase-transfer kinetics . We will utilize a modified OECD 301F (Manometric Respirometry) approach, supplemented with specific GC-MS metabolite tracking to validate the degradation pathway.

Core Challenges
  • Solubility: DBZ is practically insoluble in water (<10 mg/L).[1] Direct addition leads to phase separation, causing high variability in replication.[1]

  • Volatility: While low (VP < 0.01 Pa), loss during aeration in open systems (like OECD 301B) can mimic degradation.[1] Closed-system respirometry (OECD 301F) is therefore superior.[1]

The Biodegradation Mechanism[2]

Understanding the pathway is prerequisite to selecting analytical targets.[1] The degradation of DBZ occurs via enzymatic hydrolysis followed by


-oxidation.
DOT Diagram: DBZ Degradation Pathway[1]

DBZ_Degradation cluster_0 Beta-Oxidation Pathway cluster_1 Alcohol Oxidation DBZ This compound (Parent) MBA Mono-butyl Azelate (Intermediate) DBZ->MBA Hydrolysis (Esterase/Lipase) But 1-Butanol DBZ->But Release AzA Azelaic Acid (C9 Dicarboxylic) MBA->AzA Hydrolysis MBA->But Release AcetylCoA Acetyl-CoA (TCA Cycle) AzA->AcetylCoA Sequential C2 removal But->AcetylCoA Alc. Dehydrogenase CO2 CO2 + H2O (Mineralization) AcetylCoA->CO2 Respiration

Caption: Enzymatic hydrolysis of this compound yields Azelaic Acid and Butanol, both entering the TCA cycle via Acetyl-CoA.[1]

Experimental Protocol: Modified OECD 301F (Manometric Respirometry)

This protocol uses a closed-system respirometer (e.g., OxiTop® or equivalent) to measure oxygen consumption (BOD) directly.[1]

Reagents and Equipment[1][3][4]
  • Test System: Manometric respirometer bottles (500 mL) with CO2 trap (NaOH pellets).

  • Medium: OECD 301 Mineral Medium (buffered pH 7.4).[1]

  • Inoculum: Activated sludge from a municipal wastewater treatment plant, washed and aerated for 24h prior to use.[1]

  • Emulsification Agent: Inert silica gel or ultrasonic dispersion (Crucial for DBZ).[1]

Critical Step: Bioavailability Management

Because DBZ is an oil, adding it directly with a pipette results in a floating slick.[1] The Fix: Adsorption on Inert Support.[1]

  • Dissolve the required mass of DBZ in a volatile solvent (e.g., Acetone).[1]

  • Add inert silica gel (0.2–0.5 mm grain size) to the solution.[1]

  • Evaporate the solvent under a fume hood while stirring.

  • Result: DBZ-coated silica particles.[1] This vastly increases surface area and prevents floating, ensuring the bacteria encounter the substrate.[1]

Experimental Setup Table
Flask IDContentsPurpose
T1, T2, T3 Mineral Media + Inoculum + DBZ-Silica (100 mg/L ThOD)Test Replicates (Measure DBZ degradation)
B1, B2 Mineral Media + Inoculum + Silica (No DBZ)Blank (Correct for endogenous respiration)
R1 Mineral Media + Inoculum + Sodium BenzoateReference (Validate inoculum viability)
I1 Mineral Media + Inoculum + DBZ + Sodium BenzoateToxicity Control (Check if DBZ inhibits bacteria)
Execution Workflow
  • Preparation: Add 200 mL mineral medium to bottles. Add the DBZ-coated silica to T-flasks.

  • Inoculation: Add washed sludge to achieve 30 mg/L suspended solids (SS).[1]

  • Sealing: Place NaOH pellets in the quiver (to absorb CO2). Seal tightly.

  • Incubation: Incubate at 22°C ± 1°C in the dark for 28 days. Stir continuously.

  • Data Logging: Record pressure drop daily.

Analytical Validation: Metabolite Tracking via GC-MS

Respirometry proves mineralization (complete breakdown), but GC-MS proves the mechanism and detects persistent intermediates.[1]

Sampling Strategy

Sacrifice satellite flasks at Day 0, 7, 14, and 28.[1]

  • Phase Separation: Centrifuge sample at 4000 rpm to separate biomass.

  • Extraction: Liquid-Liquid Extraction (LLE) using Ethyl Acetate (extracts both DBZ and Azelaic acid).[1]

Derivatization (Mandatory)

Azelaic acid (dicarboxylic) is too polar for direct GC analysis.[1][2] It must be silylated.[1]

  • Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.[1]

  • Protocol:

    • Evaporate 1 mL of Ethyl Acetate extract to dryness under Nitrogen.

    • Add 100 µL BSTFA + 100 µL Pyridine.

    • Incubate at 60°C for 30 minutes.

    • Dilute with Hexane before injection.[1]

GC-MS Parameters[1][5][6][7]
ParameterSettingRationale
Column DB-5ms (30m x 0.25mm x 0.25µm)Standard non-polar phase for esters/silylated acids.[1]
Carrier Gas Helium @ 1.0 mL/minConstant flow for reproducible retention times.[1]
Inlet Temp 280°CEnsure rapid volatilization of high-boiling DBZ.
Oven Program 80°C (1 min)

10°C/min

300°C (5 min)
Slow ramp separates Butanol (early) from DBZ (late).[1]
MS Mode SIM (Selected Ion Monitoring)Focus on specific ions for max sensitivity.[1]
Target Ions DBZ: m/z 185, 203 Azelaic-TMS: m/z 317, 332Specific fragmentation patterns for identification.[1]

Data Analysis & Interpretation

Calculation of Biodegradation (%)

Using the respirometry data:


[1]
  • BOD: Biological Oxygen Demand (mg O2/L) derived from pressure drop.[1]

  • ThOD: Theoretical Oxygen Demand (calculated from DBZ formula

    
    ).[1]
    
    • ThOD of DBZ

      
       2.55 mg O2 / mg DBZ.[1]
      
Validity Criteria (Self-Validation)

For the test to be valid, the following must occur:

  • Reference (Sodium Benzoate): Must reach >60% degradation by Day 14.[1]

  • Toxicity Control: Must reach >25% degradation by Day 14 (proving DBZ is not toxic to the sludge).

  • Plateau: Degradation curve should asymptote, indicating consumption of substrate.[1]

DOT Diagram: Experimental Workflow

Workflow cluster_prep Phase 1: Setup cluster_run Phase 2: Incubation cluster_analysis Phase 3: Analysis Step1 Coat Silica with DBZ Step2 Inoculate Medium Step1->Step2 Step3 Respirometry (Continuous O2) Step2->Step3 Step4 Satellite Sampling (Days 0, 7, 14, 28) Step3->Step4 Parallel Step5 LLE Extraction & BSTFA Deriv. Step4->Step5 Step6 GC-MS Quantification Step5->Step6

Caption: End-to-end workflow from substrate preparation (silica coating) to GC-MS validation.

References

  • OECD. (1992).[1] Test No. 301: Ready Biodegradability.[1][3][4] OECD Guidelines for the Testing of Chemicals, Section 3.[1][5] Link[1]

  • PubChem. (n.d.).[1] this compound (Compound).[1][6][7] National Library of Medicine.[1] Link

  • ISO. (1995).[1] ISO 10634: Water quality — Guidance for the preparation and treatment of poorly water-soluble organic compounds for the subsequent evaluation of their biodegradability in an aqueous medium.Link[1]

  • Kates, M. (2010).[1] Techniques of Lipidology: Isolation, Analysis, and Identification of Lipids.[1] Elsevier Science.[1] (Reference for fatty acid derivatization logic).

Sources

Application Note: Quantitative Analysis of Dibutyl Azelate Migration from Polymeric Materials

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the principles and methodologies for quantifying the migration of Dibutyl azelate (DBA) from polymers. DBA is a common plasticizer used to impart flexibility to a variety of polymers in applications ranging from food packaging to medical devices. Due to its potential to migrate into contacting substances, such as foodstuffs, pharmaceuticals, or biological tissues, rigorous and reliable analytical techniques are imperative to ensure consumer safety and regulatory compliance. This guide is intended for researchers, quality control analysts, and drug development professionals. It details validated protocols for migration studies followed by quantitative analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Introduction: The Imperative for Migration Analysis

This compound (C₁₇H₃₂O₄) is a diester of azelaic acid and butanol, valued for its plasticizing efficiency and low-temperature performance in polymers like polyvinyl chloride (PVC), nitrocellulose, and synthetic rubbers. However, as a non-covalently bound additive, DBA can migrate from the polymer matrix into its surrounding environment over time, a process accelerated by factors such as temperature, contact duration, and the chemical nature of the contacting medium (e.g., fatty foods or aggressive solvents).

The migration of plasticizers is a significant concern in regulated industries. In pharmaceutical packaging and medical devices, migrated substances are classified as "leachables," which can impact the safety and efficacy of a drug product.[1][2][3][4] For food contact materials (FCMs), regulatory bodies like the European Commission and the U.S. Food and Drug Administration (FDA) have established strict migration limits to minimize consumer exposure.[5][6][7] Therefore, accurate measurement of DBA migration is a critical component of product development, safety assessment, and quality control.

Principles of Migration Testing

Migration testing is designed to simulate the worst-case conditions of actual use for a polymeric article. The core principle involves exposing the polymer to a substance that mimics the properties of the intended contacting medium, known as a simulant, under controlled conditions of time and temperature.[8] The selection of appropriate simulants and test conditions is paramount for generating meaningful and regulatory-acceptable data.

Causality in Experimental Design: Why We Choose Specific Simulants and Conditions

The choice of food or pharmaceutical simulant is dictated by the chemistry of the product the polymer will contact. For instance:

  • Aqueous and Acidic Foods: Simulants like 10% ethanol or 3% acetic acid are used.

  • Fatty Foods: Olive oil or alternative fatty food simulants like 95% ethanol or isooctane are employed, as non-polar plasticizers like DBA exhibit higher solubility in lipids.[9]

  • Pharmaceuticals: The drug formulation itself or a simulant that brackets its solvent character (e.g., pH, polarity) is used.

Test duration and temperature are selected to represent or exceed the normal shelf-life and use conditions of the product. For long-term storage at room temperature, an accelerated test at a higher temperature (e.g., 10 days at 40°C or 60°C) is often performed to reduce experimental time.[8] This approach is based on the scientific principle that diffusion kinetics, which govern migration, are temperature-dependent.

Experimental Workflow for Migration Studies

A typical migration study follows a logical progression from sample preparation to final quantification. This workflow ensures that each step is controlled and validated, lending trustworthiness to the final results.

Migration_Workflow cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Migration Exposure cluster_analysis Phase 3: Analysis cluster_reporting Phase 4: Reporting Prep Polymer Sample Preparation (e.g., cutting to size) Exposure Incubation in Simulant (Controlled Time & Temp) Prep->Exposure ASTM D1239-14 Reg (EU) 10/2011 Simulant Simulant Selection & Preparation Simulant->Exposure Extraction DBA Extraction from Simulant Exposure->Extraction Post-incubation Analysis Instrumental Analysis (GC-MS or HPLC) Extraction->Analysis Sample injection Quant Quantification vs. Calibration Curve Analysis->Quant Report Calculate Migration (mg/kg or mg/dm²) Quant->Report

Caption: General workflow for DBA migration testing.

Detailed Analytical Protocols

The following sections provide step-by-step protocols for the quantification of DBA. The choice between GC-MS and HPLC will depend on laboratory instrumentation, sample matrix, and required sensitivity. GC-MS is often preferred for its high sensitivity and specificity for semi-volatile compounds like DBA.

Protocol 1: Quantification of DBA using Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers excellent sensitivity and confirmatory analysis through mass spectral data. It is the standard for trace-level quantification of plasticizers.[10]

5.1.1 Materials and Reagents

  • This compound (DBA) standard, >99% purity

  • Internal Standard (IS), e.g., Dibutyl phthalate-d4 (DBP-d4) or another non-interfering ester

  • Solvents: n-Hexane (or Heptane), Acetonitrile, Ethyl Acetate (all HPLC or GC-grade)

  • Sodium chloride (for salting out, if needed)

  • Anhydrous sodium sulfate

  • Volumetric flasks, pipettes, and autosampler vials

5.1.2 Instrumentation and Conditions

ParameterTypical SettingRationale
Gas Chromatograph Agilent 7890B or equivalentProvides stable and reproducible chromatographic separation.
Column HP-5ms (30m x 0.25mm, 0.25µm) or equivalentA non-polar column offering good resolution for semi-volatile esters.
Carrier Gas Helium or Hydrogen, constant flow (e.g., 1.0-1.2 mL/min)Inert gases to carry the analyte through the column.
Inlet Temperature 260°CEnsures rapid volatilization of DBA without thermal degradation.
Injection Mode Splitless (1 µL injection)Maximizes transfer of the analyte to the column for trace-level analysis.
Oven Program 80°C (hold 2 min), ramp to 250°C at 20°C/min, hold 6 min[11]Temperature gradient to separate DBA from the solvent front and other potential migrant species.
Mass Spectrometer Agilent 5977A or equivalentProvides mass-to-charge ratio data for identification and quantification.
Ionization Mode Electron Ionization (EI), 70 eVStandard, robust ionization technique that produces repeatable fragmentation patterns.
MS Source Temp. 230°COptimal temperature to maintain ion integrity.
MS Quad Temp. 150°CStandard quadrupole temperature.
Acquisition Mode Selected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring only characteristic ions for DBA and the IS.
Quantifier Ions DBA: m/z 149, 201; IS (DBP-d4): m/z 153, 227Specific fragments used for quantification, minimizing interference.

5.1.3 Step-by-Step Procedure

  • Migration Study:

    • Cut the polymer sample into specified dimensions (e.g., 50 mm x 50 mm squares).[12]

    • Immerse the specimen in the chosen food simulant (e.g., 50% ethanol for fatty food simulation) in a sealed glass container. The surface area-to-volume ratio should be controlled, typically 6 dm²/L.[13]

    • Incubate under the specified conditions (e.g., 10 days at 60°C for long-term storage simulation).[8]

    • Include a "blank" simulant (without the polymer sample) incubated under the same conditions to check for background contamination.

  • Sample Preparation (Extraction):

    • After incubation, remove the polymer sample.

    • Take a known aliquot of the simulant (e.g., 10 mL).

    • Spike with a known concentration of the internal standard (e.g., 100 µL of 10 µg/mL DBP-d4).

    • Perform a liquid-liquid extraction. For a 50% ethanol simulant, add 5 mL of n-Hexane, vortex for 2 minutes, and allow the layers to separate.

    • Collect the upper n-Hexane layer. Pass it through a small column of anhydrous sodium sulfate to remove any residual water.

    • Concentrate the extract under a gentle stream of nitrogen if necessary.

    • Transfer the final extract to a GC-MS autosampler vial.

  • Calibration and Quantification:

    • Prepare a series of calibration standards of DBA in n-Hexane (e.g., 0.01, 0.05, 0.1, 0.5, 1.0, 5.0 µg/mL), each containing the same fixed concentration of the internal standard.

    • Analyze the standards to generate a calibration curve by plotting the ratio of the DBA peak area to the IS peak area against the DBA concentration.

    • Analyze the extracted samples.

    • Calculate the concentration of DBA in the extract using the calibration curve.

    • Finally, calculate the specific migration value in mg of DBA per kg of food simulant (mg/kg) or mg of DBA per dm² of polymer surface area (mg/dm²).

Protocol 2: Quantification of DBA using High-Performance Liquid Chromatography (HPLC)

HPLC with a UV or Diode Array Detector (DAD) is a robust alternative, particularly when GC-MS is unavailable or when DBA requires analysis alongside non-volatile compounds.

5.2.1 Materials and Reagents

  • This compound (DBA) standard, >99% purity

  • Solvents: Acetonitrile, Water (both HPLC-grade)

  • Volumetric flasks, pipettes, and autosampler vials

5.2.2 Instrumentation and Conditions

ParameterTypical SettingRationale
HPLC System Agilent 1260 Infinity II or equivalentProvides precise solvent delivery and sample injection.
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)Standard for separating moderately non-polar analytes like DBA.
Mobile Phase Isocratic: 85:15 Acetonitrile:WaterA simple, robust mobile phase providing good retention and peak shape for DBA.
Flow Rate 1.0 mL/minA typical analytical flow rate for a 4.6 mm ID column.
Column Temp. 30°CEnsures reproducible retention times.
Injection Vol. 20 µLA standard volume for analytical HPLC.
Detector UV or DADDBA lacks a strong chromophore, so detection is at a low wavelength.
Wavelength 210 nmDBA absorbs UV light at low wavelengths due to its ester functional groups.

5.2.3 Step-by-Step Procedure

  • Migration Study:

    • Perform the migration study as described in section 5.1.3, step 1.

  • Sample Preparation:

    • After incubation, take a known aliquot of the simulant.

    • If the simulant is aqueous (e.g., 10% ethanol), it may be directly injectable after filtering through a 0.45 µm syringe filter, provided the DBA concentration is high enough.

    • If the simulant is fatty (e.g., olive oil), an extraction and clean-up step is required. A common method is extraction with acetonitrile.[14] Mix 5g of the oil simulant with 10 mL of acetonitrile, vortex thoroughly, and centrifuge. The upper acetonitrile layer containing the DBA can then be analyzed.

    • Transfer the final sample to an HPLC autosampler vial.

  • Calibration and Quantification:

    • Prepare a series of calibration standards of DBA in the mobile phase (e.g., 0.1, 0.5, 1.0, 5.0, 10.0, 50.0 µg/mL).

    • Analyze the standards to generate a calibration curve by plotting the DBA peak area against its concentration.

    • Analyze the prepared samples.

    • Calculate the concentration of DBA in the sample using the calibration curve.

    • Calculate the final specific migration value as described previously.

System Validation and Trustworthiness

To ensure the trustworthiness of the results, each protocol must be validated. Key validation parameters include:

  • Linearity: Demonstrated by a calibration curve with a correlation coefficient (r²) > 0.99.

  • Accuracy: Assessed by spiking a blank simulant with a known amount of DBA and measuring the recovery (typically 80-120%).

  • Precision: Determined by analyzing replicate samples, with a relative standard deviation (RSD) typically <15%.

  • Limit of Detection (LOD) and Quantification (LOQ): The lowest concentration that can be reliably detected and quantified, respectively.

Validation_System cluster_protocol Self-Validating Protocol Result Trustworthy Result Linearity Linearity (r² > 0.99) Linearity->Result Accuracy Accuracy (80-120% Recovery) Accuracy->Result Precision Precision (RSD < 15%) Precision->Result Specificity Specificity (No Interference) Specificity->Result QC Quality Controls (Blanks, Spikes) QC->Linearity QC->Accuracy QC->Precision QC->Specificity

Caption: A self-validating system for analytical protocols.

Summary and Conclusions

The quantification of this compound migration from polymers is a critical safety and quality assessment. The choice of methodology, either GC-MS or HPLC, should be based on the required sensitivity and laboratory capabilities. By following structured, validated protocols and understanding the principles behind experimental design, researchers can generate reliable and defensible data. The protocols outlined in this application note provide a robust framework for assessing DBA migration in accordance with scientific best practices and regulatory expectations.

References

  • ResearchGate. (2017). The Development of Analytical Method for the Determination of Azelaic Acid Content in Cosmetic Cream Products. Available at: [Link]

  • AIMPLAS. (n.d.). Testing conditions for overall and specific migration test for packaging. Available at: [Link]

  • P2 InfoHouse. (n.d.). Standard Method for Measurement of Plasticizer Migration From Vinyl Fabrics to Lacquers'. Available at: [Link]

  • Chromatography Online. (n.d.). Approaches for Extracting and Determining Additives, Contaminants, and Low-Molecular-Weight By-Products in Synthetic Polymers. Available at: [Link]

  • ResearchGate. (2017). Development of an Analytical Method for Dibutyl Phthalate Determination Using Surrogate Analyte Approach. Available at: [Link]

  • Indian Journal of Pharmaceutical Sciences. (2017). A Validated Stability-indicating RP-HPLC Method for Analysis of Azelaic Acid in Pharmaceuticals. Available at: [Link]

  • SpringerLink. (2022). Methods for determination of plasticizer migration from polyvinyl chloride synthetic materials: a mini review. Available at: [Link]

  • Food Factory Accessoires. (2020). RE27963A_Filcoflex MIGRATION TESTS ON PU MATERIAL. Available at: [Link]

  • MDPI. (2021). Current Sample Preparation Methods and Determination Techniques for the Determination of Phthalic Acid Ester Plasticizers in Edible Oils. Available at: [Link]

  • Pharmaguideline. (2008). Method of Analysis for Dibutyl Phthalate. Available at: [Link]

  • National Institutes of Health. (2021). Specification and Evaluation of Plasticizer Migration Simulants for Human Blood Products: A Delphi Study. Available at: [Link]

  • National Institutes of Health. (n.d.). This compound. PubChem. Available at: [Link]

  • U.S. Food and Drug Administration. (2023). Q3E Guideline for Extractables and Leachables. Available at: [Link]

  • ResearchGate. (2013). Phthalate analysis by gas chromatography-mass spectrometry: Blank problems related to the syringe needle. Available at: [Link]

  • Polish Journal of Environmental Studies. (2023). Determination of Phthalate Esters in Beverages and Milk Using High Performance Liquid Chromatography (HPLC). Available at: [Link]

  • PlasticsEurope. (2011). Explanatory views on Regulation (EU) No. 10/2011 on plastic materials and articles intended to come into contact with food. Available at: [Link]

  • EuPIA. (n.d.). EuPIA Guidance on Migration Test Methods for the evaluation of substances in printing inks and varnishes for food contact materials. Available at: [Link]

  • U.S. Food and Drug Administration. (2023). Q3E Guideline for Extractables and Leachables. Available at: [Link]

  • PubMed. (2013). Phthalate analysis by gas chromatography-mass spectrometry: blank problems related to the syringe needle. Available at: [Link]

  • SciSpace. (2019). Chemical Migration from Plastic Types of Food Contact Materials. Available at: [Link]

  • ResearchGate. (2022). (PDF) Methods for determination of plasticizer migration from polyvinyl chloride synthetic materials: a mini review. Available at: [Link]

  • ResearchGate. (2020). (PDF) Extraction of Phthalic Acid Esters and Di(2-ethylhexyl) Adipate from Tap and Waste Water Samples Using Chromabond® HLB as Sorbent Prior to Gas Chromatography-Mass Spectrometry Analysis. Available at: [Link]

  • Journal of American Science. (2012). GC/MS ANALYSIS OF PHTHALATE ISOLATES IN N-HEXANE EXTRACT OF AZADIRCHTA INDICA A. Available at: [Link]

  • EUR-Lex. (n.d.). REGULATIONS. Available at: [Link]

  • ResolveMass Laboratories Inc. (2024). Extractables and Leachables FDA Guidance. Available at: [Link]

  • Intertek. (2024). EU Approves New Regulation to Amend the Regulations of Plastic Materials for Food Contact. Available at: [Link]

  • SpringerLink. (2018). Extraction and GC-MS Analysis of Phthlate Esters in Food Matrices: a Review. Available at: [Link]

  • Lachman Consultants. (2024). FDA Posts ICH Q3E Guideline on Extractables and Leachables: Comment Period Still Open. Available at: [Link]

  • JRC Publications Repository. (n.d.). APPLICABILITY OF MATHEMATICAL MODELLING FOR THE ESTIMATION OF SPECIFIC MIGRATION OF SUBSTANCES FROM PLASTICS 1. Available at: [Link]

  • Ruokavirasto. (2014). FCM migration testing full report. Available at: [Link]

  • PubMed Central. (2022). Optimization of Experimental Procedure for Determining Azelaic Acid in Cosmetics by Gas Chromatography Derivatized through Ethanol. Available at: [Link]

  • WUR eDepot. (n.d.). Certified reference materials for food packaging specific migration tests: development, validation and modelling. Available at: [Link]

  • ComplianceOnline. (n.d.). The Basics of Extractables or Leachables studies for Biologics - Definitions, Regulatory requirements, Guidelines, and Program Initiation. Available at: [Link]

  • Foresight®. (2024). EU Introduces Stricter Regulations on Plastic Food Contact Materials. Available at: [Link]

  • Peak Scientific. (2019). GC-MS Analysis of Phthalate esters using Hydrogen carrier gas. Available at: [Link]

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Troubleshooting & Optimization

Troubleshooting peak tailing for Dibutyl azelate in GC analysis

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide to diagnosing and resolving asymmetrical peak shapes for Dibutyl Azelate in Gas Chromatography.

Introduction: The Challenge of Tailing Peaks in GC Analysis

In gas chromatography (GC), the ideal peak shape is a symmetrical Gaussian curve, which allows for accurate and reproducible integration and quantification. However, analysts often encounter a common frustration: peak tailing. This phenomenon, characterized by an asymmetrical peak with a "tail" extending from the peak maximum, can significantly compromise resolution and lead to inaccurate quantitative results.[1][2] this compound, a semi-volatile diester used as a plasticizer and in various industrial applications, can be particularly susceptible to peak tailing due to its chemical structure. The ester functionalities can engage in secondary interactions with active sites within the GC system, disrupting the normal partitioning process and causing peak distortion.[3]

This technical guide, designed for researchers and drug development professionals, provides a systematic approach to troubleshooting and resolving peak tailing for this compound. We will explore the root causes, from simple maintenance issues to complex chemical interactions, and offer field-proven protocols to restore peak symmetry and ensure data integrity.

Systematic Troubleshooting for this compound Peak Tailing

When peak tailing occurs, a structured approach is more effective than random adjustments.[4] This guide is organized from the most common and easily rectified issues to more complex, method-specific problems.

Initial Diagnosis: Is It Really Tailing?

First, confirm the issue. While visual inspection is useful, calculating the Tailing Factor (Tf) or Asymmetry Factor (As) provides a quantitative measure. A value greater than 1.5 typically indicates a problem that requires investigation.[5] If only the this compound peak is tailing while other, non-polar analytes in the same run have good peak shape, the problem is likely chemical in nature (i.e., active sites). If all peaks are tailing, the cause is more likely physical, such as an installation issue or dead volume.[1][6]

Level 1: The Usual Suspects (High-Frequency, Easy Fixes)

These issues are the most common culprits and should be checked first. They primarily relate to routine maintenance and proper instrument setup.

  • Contaminated or Active Inlet Liner: The liner is the first point of contact for your sample in the hot inlet. Over time, it can become contaminated with non-volatile residues or its deactivation layer can degrade, exposing active silanol groups.[7][8] These silanol groups can form hydrogen bonds with the polar ester groups of this compound, causing adsorption and delayed elution, which results in tailing.[1]

    • Solution: Replace the inlet liner. It is a low-cost consumable, and regular replacement is crucial for robust method performance.[9][10] For active compounds like this compound, always use a deactivated liner.[11]

  • Improper Column Installation: A poorly installed column is a frequent source of peak shape problems for all compounds.

    • Poor Column Cut: A jagged or uneven cut at the column inlet creates active sites and turbulence in the flow path, both of which cause peak tailing.[1][5]

      • Solution: Re-cut the column using a ceramic scoring wafer or diamond scribe to ensure a clean, square cut. Inspect the cut with a small magnifier.

    • Incorrect Insertion Depth: If the column is not inserted to the correct depth in the inlet, it can create "dead volume" or unswept zones where the sample can mix with carrier gas in a non-uniform way, leading to band broadening and tailing.[5][7]

      • Solution: Consult your instrument manual for the correct column insertion distance for your specific inlet. Ensure the column is seated properly before tightening the ferrule.

  • Worn or Contaminated Septum: Particles from a worn-out septum can fall into the inlet liner, creating a source of contamination and activity.

    • Solution: Replace the septum. Like the liner, this is a routine maintenance item that should be changed regularly.

Troubleshooting Flowchart

Here is a logical workflow to guide your troubleshooting process.

G start Peak Tailing Observed for this compound q1 Are ALL peaks tailing or just polar ones? start->q1 all_tail All Peaks Tailing (Physical Issue) q1->all_tail All polar_tail Only Polar Peaks Tailing (Chemical Activity) q1->polar_tail Polar Only check_install 1. Check Column Installation (Cut & Depth) 2. Check for Leaks all_tail->check_install check_liner 1. Replace Inlet Liner (Use Deactivated) 2. Replace Septum polar_tail->check_liner fix_install Re-install Column, Ensure Clean Cut check_install->fix_install Issue Found end_good Problem Solved fix_install->end_good check_column_head Trim 10-20 cm from Column Inlet check_liner->check_column_head No Improvement check_liner->end_good Problem Solved recondition Re-condition Column check_column_head->recondition check_method Review Method Parameters (Injection Volume, Temps) recondition->check_method No Improvement recondition->end_good Problem Solved end_bad Issue Persists? Consult Manufacturer check_method->end_bad

Caption: A step-by-step troubleshooting workflow for peak tailing.

Frequently Asked Questions (FAQs)

Q1: My this compound peak is tailing, but my hydrocarbon standards look perfect. What is the most likely cause?

A: This strongly suggests a problem with chemical activity in your system.[6] The non-polar hydrocarbons are not affected by active sites (like silanols), but the polar ester groups on this compound are. The first and most effective solution is to perform inlet maintenance: replace your inlet liner with a new, high-quality deactivated liner and change the septum.[9] If that doesn't resolve the issue, you may have contamination on the head of your column, which can be fixed by trimming 10-20 cm from the column inlet.[4][8]

Q2: How often should I change my inlet liner when analyzing plasticizers like this compound?

A: There is no fixed schedule; it depends on sample cleanliness and the number of injections. A good rule of thumb is to change the liner when you begin to see a deterioration in peak shape or a loss in response for your active compounds.[12] For methods with dirty sample matrices, this could be daily. For clean samples, it might be weekly or even monthly. Proactive replacement as part of a regular maintenance schedule is the best practice to avoid chromatographic problems.

Q3: Can using a liner with glass wool help or hurt my this compound peak shape?

A: It can do both, depending on the quality of the wool. Deactivated glass wool can be beneficial by promoting sample vaporization and mixing, which can improve reproducibility and reduce discrimination against higher boiling point compounds.[13][14][15] However, if the glass wool is not properly deactivated, or if the fibers break and expose active sites, it can become a major source of activity and cause severe peak tailing for polar analytes like this compound.[16][17] If you choose to use a liner with wool, ensure it is from a reputable manufacturer and is specified as being deactivated.

Q4: What is the first thing I should do if I suddenly see peak tailing for all my compounds?

A: When all peaks, including non-polar ones, begin to tail simultaneously, the problem is almost certainly physical, not chemical.[1] The most likely cause is an issue with the gas flow path. The first step is to check for a poor column installation.[8][9] Re-cutting both ends of the column and carefully reinstalling it in the inlet and detector often solves the problem. Also, check for leaks at the inlet fitting.

Q5: How do I properly cut a capillary column to avoid creating active sites?

A: Use a dedicated ceramic scoring wafer or a diamond-tipped scribe. Lightly score the polyimide coating on the outside of the column; do not press hard. Then, holding the column on either side of the score, gently pull and bend it away from the score to create a clean break. The goal is a perfectly flat, 90-degree cut with no jagged edges or shards.[7] It is highly recommended to inspect the cut end with a small magnifying glass to ensure it is clean and square before installation.

Data Summary: Causes and Solutions

Potential Cause Symptoms Primary Solution(s) Secondary Action(s)
Active/Contaminated Inlet Liner Tailing of polar compounds (this compound) but not non-polar compounds.Replace with a new, deactivated liner.[7][8][9]Establish a routine liner replacement schedule.
Poor Column Cut Tailing of all peaks, sometimes appearing as a "chair" or split shape.[1]Re-cut column inlet (and detector end) ensuring a clean, square break.[5]Use a magnifying glass to inspect the cut.
Incorrect Column Installation Tailing or broadening of all peaks.Re-install the column, ensuring the correct insertion depth in the inlet and detector.[5][9]Check for leaks using an electronic leak detector.
Column Contamination Gradual worsening of peak tailing over time, especially for active compounds.Trim 10-30 cm from the front of the column.[4][8]Re-condition the column after trimming.
Column Overload Peaks appear as a "shark fin" (fronting), but severe overload can cause tailing.Dilute the sample or decrease the injection volume.[3][18]Use a thicker film column if high concentration is necessary.
Slow Injection Speed General peak broadening and tailing for all compounds.Use a fast injection speed (standard for autosamplers).[18][19]Ensure the autosampler is functioning correctly.

Experimental Protocols

Protocol 1: GC Inlet Maintenance (Liner and Septum Replacement)
  • Objective: To replace common consumables in the GC inlet to eliminate sources of contamination and activity.

  • Procedure:

    • Cool the GC inlet to a safe temperature (below 50 °C).

    • Turn off the carrier gas flow to the inlet.

    • Unscrew the retaining nut at the top of the inlet.

    • Using tweezers, remove the old septum.

    • Remove the liner from the inlet, again using tweezers. Be careful as it may still be warm.

    • Visually inspect the old liner for discoloration or residue, which confirms contamination.

    • Wearing clean, lint-free gloves, take a new, deactivated liner and place it in the inlet.

    • Place a new septum into the retaining nut.

    • Screw the retaining nut back onto the inlet, tightening it to the manufacturer's specification (typically finger-tight plus a quarter turn). Do not overtighten.

    • Restore carrier gas flow and perform a leak check.

Protocol 2: Capillary Column Trimming
  • Objective: To remove the contaminated front section of the GC column.

  • Procedure:

    • Cool the GC oven and inlet to a safe temperature.

    • Carefully disconnect the column from the inlet by loosening the column nut.

    • Gently pull the column out of the inlet.

    • Using a ceramic scoring wafer, score the column approximately 10-20 cm from the end.

    • Create a clean break and inspect the cut end with a magnifier.

    • Slide the nut and ferrule back into position.

    • Re-install the column into the inlet at the correct depth.

    • Tighten the column nut, restore gas flow, and perform a leak check.

Protocol 3: General GC Column Conditioning
  • Objective: To remove contaminants and stabilize the stationary phase of a new or trimmed column.[20]

  • Procedure:

    • Install the column in the inlet but do not connect it to the detector. This prevents bleed products from contaminating the detector.[21]

    • Set the carrier gas flow rate to the method-appropriate setting (e.g., 1-2 mL/min for a 0.25 mm ID column).

    • Purge the column with carrier gas for 15-30 minutes at ambient temperature to remove any oxygen.[21]

    • Set the oven temperature program to ramp at 5-10 °C/min from 50 °C up to the column's maximum isothermal temperature (or 20 °C above your method's maximum temperature, whichever is lower).[22][23]

    • Hold at this temperature for 1-2 hours. For thick-film or very polar columns, a longer conditioning time may be needed.[22]

    • Cool the oven, connect the column to the detector, and run a blank gradient to ensure a stable baseline.

The Mechanism of Peak Tailing: Analyte-Surface Interaction

The primary chemical cause of peak tailing for a polar analyte like this compound is interaction with active sites within the system. These sites are typically exposed silanol (Si-OH) groups on the glass surfaces of the inlet liner or the fused silica column itself.

Caption: Interaction of this compound with inert vs. active GC surfaces.

On a properly deactivated surface, these silanol groups are chemically bonded (silylated), presenting an inert surface to the analyte. The this compound molecules pass through without secondary interactions, leading to a symmetrical peak. On an active surface, the oxygen atom of the ester's carbonyl group can form a hydrogen bond with the hydrogen of a silanol group. This temporary adsorption delays the elution of some molecules relative to others, stretching out the back end of the peak and causing tailing.

References

  • Agilent Technologies. (n.d.). GC Troubleshooting Series Part Four: Tailing Peaks. Retrieved from [Link]

  • Phenomenex. (n.d.). GC Tech Tip: Peak Shape Problems - Tailing Peaks. Retrieved from [Link]

  • Chemistry For Everyone. (2025, March 13). What Causes Tailing In Gas Chromatography? [Video]. YouTube. Retrieved from [Link]...

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • Dickie, A. (2025, March 6). Fixing GC Peak Tailing for Cleaner Results. Separation Science. Retrieved from [Link]

  • Taylor, T. (n.d.). Troubleshooting GC peak shapes. Element Lab Solutions. Retrieved from [Link]

  • Taylor, T. (2020, March 10). The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. Chromatography Online. Retrieved from [Link]

  • CHROMacademy. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. Chromatography Online. Retrieved from [Link]

  • Agilent Technologies. (n.d.). GC Analysis Workshop- Inlet Design & Troubleshooting. Retrieved from [Link]

  • Phenomenex. (2025, August 26). GC Column Troubleshooting Guide. Retrieved from [Link]

  • Agilent Technologies. (2025, February 4). Peak Perfection: A Guide to GC Troubleshooting. Retrieved from [Link]

  • Waclaski, L. (2024, June 3). Does the Position of Wool in the Inlet Matter? LCGC International - Chromatography Online. Retrieved from [Link]

  • Restek Corporation. (2019, December 17). GC Inlet Liner Selection, Part III: Inertness. Restek Resource Hub. Retrieved from [Link]

  • Taylor, T. (2016, June 14). GC Column Conditioning. LCGC International - Chromatography Online. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Al-Kurdi, Z. et al. (2025, August 6). GC-FID/Trace analysis of derivatized azelaic acid as a stability marker. ResearchGate. Retrieved from [Link]

  • Chromex Scientific. (n.d.). Inlet liner geometry and the impact on GC sample analysis. Retrieved from [Link]

  • Restek Corporation. (2018, May 21). GC Troubleshooting—Broad Peaks. Restek Resource Hub. Retrieved from [Link]

  • EPRE™ Technology. (n.d.). What are the consequences of slow and intermittent sample injection of GC? Retrieved from [Link]

  • Pharma Growth Hub. (2023, October 28). Why Use Glass Wool in GC Inlet Liner. Retrieved from [Link]

  • Agilent Technologies. (2021, April 22). Understanding the GC Inlet: Which Type is Most Appropriate for your Method? Retrieved from [Link]

  • Agilent Technologies. (2020, May 21). A Beginner's Guide to your GC Columns: Installation, Care, and Maintenance. Retrieved from [Link]

  • Chromatography Forum. (2009, October 6). cleaning - re-deactivating liners? Retrieved from [Link]

  • Frontier-Lab. (n.d.). A fast, easy and “green” thermal desorption-GC/MS method for the analysis of phthalate esters in PVC. Retrieved from [Link]

  • Phenomenex. (n.d.). Split Injections in Gas Chromatography: How to Reduce Inlet Discrimination By Using a Liner with Glass Wool. Retrieved from [Link]

  • Aijiren. (2024, October 18). What Affects Peak Area in GC? Key Influencing Factors. Retrieved from [Link]

  • Restek Corporation. (2020, October 29). How to Choose a GC Inlet Liner. Restek Resource Hub. Retrieved from [Link]

  • Taylor, T. (n.d.). Three Peak Shapes You Really Don't Want to See in Your Gas Chromatogram. LCGC International - Chromatography Online. Retrieved from [Link]

  • Restek Corporation. (n.d.). Gas Chromatography Problem Solving and Troubleshooting. Retrieved from [Link]

  • Restek Corporation. (2018, May 22). GC Troubleshooting—Broad Peaks [Video]. YouTube. Retrieved from [Link]...

  • Agilent Technologies. (2023, August 21). Conditioning Your GC Column [Video]. YouTube. Retrieved from [Link]...

  • Mabhida, S. E. et al. (n.d.). Evaluation of a gas chromatography method for azelaic acid determination in selected biological samples. National Institutes of Health. Retrieved from [Link]

  • Agilent Technologies. (2020, July 2). Comparison of Fritted and Wool Liners for Analysis of Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry. Retrieved from [Link]

  • Restek Corporation. (2020, October 20). How to Condition a New Capillary GC Column. Restek Resource Hub. Retrieved from [Link]

  • SilcoTek® Corporation. (n.d.). AN EVALUATION OF INLET LINER DEACTIVATION SURFACES FOR A WIDE RANGE OF ANALYTES. Retrieved from [Link]

  • Taylor, T. (2014, April 17). The LCGC Blog: Capillary GC Liner Selection Guide. Retrieved from [Link]

  • SGE Analytical Science. (n.d.). GC Inlet Liners. Obrnuta faza. Retrieved from [Link]

  • Restek Corporation. (2020, October 15). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Restek Resource Hub. Retrieved from [Link]

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Optimizing the reaction conditions for Dibutyl azelate esterification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Dibutyl Azelate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the esterification of azelaic acid with n-butanol. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring you can troubleshoot and refine your process effectively.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound?

The synthesis of this compound is a classic example of a Fischer-Speier esterification. It involves the reaction of a dicarboxylic acid (azelaic acid) with an alcohol (n-butanol) in the presence of an acid catalyst to produce the corresponding diester (this compound) and water.[1][2] The reaction is reversible, which is a critical factor in process optimization.[3]

Overall Reaction: HOOC-(CH₂)₇-COOH (Azelaic Acid) + 2 CH₃(CH₂)₃OH (n-Butanol) ⇌ C₄H₉OOC-(CH₂)₇-COOC₄H₉ (this compound) + 2 H₂O (Water)

Q2: What is the mechanism of the acid-catalyzed esterification?

The Fischer esterification proceeds through a nucleophilic acyl substitution mechanism, which is accelerated by the acid catalyst. The catalyst's primary role is to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic and thus more susceptible to attack by the weakly nucleophilic alcohol.[1][4]

The process can be broken down into several key equilibrium steps:

  • Protonation of the Carbonyl: The acid catalyst donates a proton to the carbonyl oxygen of azelaic acid.

  • Nucleophilic Attack: A molecule of n-butanol attacks the now highly electrophilic carbonyl carbon.

  • Tetrahedral Intermediate Formation: This attack forms a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The intermediate collapses, eliminating a molecule of water.

  • Deprotonation: The protonated ester loses a proton, regenerating the acid catalyst and forming the monoester. The process is then repeated on the second carboxylic acid group to form the final diester.

Fischer_Esterification Figure 1: Fischer Esterification Mechanism Reactants Azelaic Acid + Butanol + H⁺ ProtonatedAcid Protonated Carbonyl Reactants->ProtonatedAcid Step 1: Protonation TetrahedralIntermediate Tetrahedral Intermediate ProtonatedAcid->TetrahedralIntermediate Step 2: Nucleophilic Attack WaterLeaving Protonated Ester + H₂O TetrahedralIntermediate->WaterLeaving Steps 3 & 4: Proton Transfer & Water Elimination Product This compound + H⁺ WaterLeaving->Product Step 5: Deprotonation

Figure 1: Simplified Fischer Esterification Mechanism.

Optimization Guide: Maximizing this compound Yield

Q3: My reaction isn't going to completion. How can I improve the yield?

Because the reaction is reversible, achieving high conversion requires shifting the equilibrium towards the products, in accordance with Le Châtelier's Principle.[2][5] This can be accomplished through two primary strategies: using an excess of a reactant or actively removing a product as it forms.

  • Molar Ratio of Reactants: The simplest method to shift the equilibrium is to use a stoichiometric excess of one of the reactants. Since n-butanol is typically less expensive and easier to remove than azelaic acid, it is common practice to use it in excess. A molar ratio of n-butanol to azelaic acid of 4:1 has been shown to be effective in similar diester syntheses to drive the reaction towards completion.[6]

  • Removal of Water: The most effective strategy for maximizing yield is the continuous removal of water from the reaction mixture. This decisively prevents the reverse reaction (ester hydrolysis). The industry-standard method is azeotropic distillation using a Dean-Stark apparatus.[7][8] An inert solvent (entrainer) that forms a low-boiling azeotrope with water, such as toluene, is added to the reaction.[7] As the mixture refluxes, the water-toluene azeotrope boils, condenses in the Dean-Stark trap, and separates into two layers. The denser water is collected, while the lighter toluene overflows back into the reaction flask.

Q4: Which catalyst should I choose? What are the pros and cons?

The choice of catalyst impacts reaction rate, workup procedure, and potential side reactions. Catalysts can be broadly categorized as homogeneous or heterogeneous.

Catalyst TypeExamplesAdvantagesDisadvantages
Homogeneous Sulfuric Acid (H₂SO₄)[3], p-Toluenesulfonic Acid (p-TSA)[9]Inexpensive, highly active, readily available.Difficult to remove from the product, requiring neutralization and washing steps; can cause charring and side reactions at high temperatures; corrosive.[5]
Heterogeneous Acidic Ion-Exchange Resins (e.g., Amberlyst[5][10], Dowex[11])Easily removed by simple filtration, reusable, often lead to cleaner reactions with fewer side products.Higher initial cost, may have lower activity requiring higher temperatures or longer reaction times, can be physically fragile.
Organometallic Titanium Alkoxides (e.g., tetrabutoxytitanium)[12][13]High activity, can be milder than strong Brønsted acids.[14]Can be sensitive to moisture, may require specific handling, potential for metal contamination in the final product.

Senior Application Scientist's Recommendation: For lab-scale synthesis where purity is paramount, a heterogeneous catalyst like Amberlyst 15 is often an excellent choice. It simplifies purification significantly. For large-scale industrial processes where cost is a major driver, traditional catalysts like sulfuric or p-toluenesulfonic acid are common, with well-optimized neutralization and purification protocols.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Q5: My reaction yield is still low despite my best efforts. What could be wrong?
SymptomPossible CauseRecommended Action & Explanation
Low Conversion Inefficient Water Removal: The equilibrium is not being effectively shifted.Check your Dean-Stark apparatus. Ensure the reflux rate is adequate to carry the azeotrope into the trap. Verify that the condensed solvent is separating into two distinct layers. If not, the entrainer (e.g., toluene) may be insufficient or the temperature is too low.
Inactive or Insufficient Catalyst: The reaction rate is too slow.Increase catalyst loading. For solid catalysts, ensure they have not been deactivated by impurities or excessive reuse. For H₂SO₄, ensure it is concentrated, as water will reduce its efficacy. Consider switching to a more active catalyst.
Reaction Time/Temperature Too Low: The reaction has not had enough time or energy to reach equilibrium.Increase reaction time and/or temperature. Monitor the reaction progress by analyzing aliquots (e.g., by measuring the acid value[15] or using TLC/GC). Esterification reactions can take several hours to reach completion.[5]
Impure Reactants: Water present in the azelaic acid or n-butanol can hinder the forward reaction from the start.Use the highest purity reagents available. While not strictly necessary with efficient azeotropic removal, starting with anhydrous reagents can improve initial reaction rates.
Q6: My final product is yellow or dark brown. How can I prevent this and clean it up?

Cause: Product discoloration is often a result of side reactions, such as dehydration or oxidation of the reactants or product, which are typically promoted by high temperatures in the presence of a strong, corrosive acid catalyst like H₂SO₄.

Prevention:

  • Use a milder catalyst: Heterogeneous resins or organometallic catalysts often produce a cleaner crude product.

  • Maintain appropriate temperature: Avoid excessive heating. The optimal temperature is a balance between a good reaction rate and minimizing side reactions. A temperature around 90-120°C is often a good starting point.[6]

  • Blanket with inert gas: Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can minimize oxidative degradation.

Purification: If the crude product is colored, it must be purified.

  • Neutralization and Washing: After the reaction, cool the mixture and wash it with a mild base like 5% sodium bicarbonate solution to neutralize the acid catalyst. Follow with water and then brine washes to remove residual salts and unreacted butanol.

  • Vacuum Distillation: The most effective method for purifying high-boiling esters like this compound is vacuum distillation.[16] This allows the ester to boil at a much lower temperature, preventing thermal decomposition and removing non-volatile impurities.

Experimental Protocols & Workflows

Exemplary Lab-Scale Synthesis Protocol

This protocol details a robust method for synthesizing this compound using azeotropic water removal.

Workflow Figure 2: Experimental Workflow Setup 1. Reaction Setup (Flask, Dean-Stark, Condenser) Charge 2. Charge Reactants - Azelaic Acid - n-Butanol (excess) - Toluene - Catalyst (p-TSA) Setup->Charge Reflux 3. Heat to Reflux (Azeotropic Water Removal) Charge->Reflux Monitor 4. Monitor Reaction (Water collection stops) Reflux->Monitor Workup 5. Workup - Cool - Neutralize (NaHCO₃ wash) - Wash (Water, Brine) Monitor->Workup Reaction Complete Dry 6. Dry Organic Layer (Anhydrous Na₂SO₄) Workup->Dry Purify 7. Purify - Filter - Vacuum Distillation Dry->Purify Analyze 8. Analyze Product (GC-MS, NMR, IR) Purify->Analyze

Figure 2: General Experimental Workflow for this compound Synthesis.

Step-by-Step Methodology:

  • Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Charge Reactants: To the flask, add azelaic acid (1.0 eq), n-butanol (4.0 eq), toluene (approx. 40% of the butanol volume), and the acid catalyst (e.g., p-TSA, 0.05 eq).

  • Reaction: Heat the mixture to a steady reflux. Water will begin to collect in the arm of the Dean-Stark trap.[9]

  • Monitoring: Continue refluxing until water no longer collects in the trap (typically 3-6 hours). The reaction can also be monitored by taking small aliquots and analyzing for the disappearance of azelaic acid via TLC or GC.

  • Workup: Allow the reaction to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution, deionized water, and finally, a saturated NaCl solution (brine).

  • Drying: Dry the separated organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and remove the toluene and excess n-butanol via rotary evaporation. Purify the remaining crude oil by vacuum distillation to obtain pure this compound as a colorless liquid.[16]

Q7: How do I analyze the final product for purity and identity?

Several analytical techniques can be used to confirm the identity and quantify the purity of your synthesized this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for assessing purity and confirming the molecular weight of the product. The retention time indicates purity relative to starting materials, while the mass spectrum provides the molecular weight and fragmentation pattern for structural confirmation.[17]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection can also be used for quantification, especially for monitoring reaction progress if standards are available.[17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the most powerful tool for unambiguous structure elucidation. It will confirm that the butyl groups have been attached to the carboxyl groups of the azelate backbone.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the conversion. You should see the disappearance of the broad O-H stretch from the carboxylic acid (~3000 cm⁻¹) and the appearance of a strong C=O stretch for the ester at (~1735 cm⁻¹).

Contamination from phthalate plasticizers is a common issue in labs; therefore, running a procedural blank is crucial for accurate quantification of trace impurities.[18][19]

References

  • ResearchGate. (n.d.). Dibutyl sebacate as PVC ecoplasticizer—economic synthesis and functional properties. Retrieved February 1, 2026, from [Link]

  • PubChem. (n.d.). This compound. National Institutes of Health. Retrieved February 1, 2026, from [Link]

  • Clark, J. (n.d.). Mechanism for the esterification reaction. Chemguide. Retrieved February 1, 2026, from [Link]

  • Esterification of Maleic Acid with Butanol Catalyzed by Environmentally Friendly Catalysts. (n.d.). Retrieved February 1, 2026, from [Link]

  • Zhu, P., Lei, W., & Zeng, S. (n.d.). Optimization of Synthesis Technology of Azelaic Acid by Orthogonal Test. Retrieved February 1, 2026, from [Link]

  • The Effect of Dicarboxylic Acid Structure on the Plasticizing Ability of Its Ester. (2022). MDPI. Retrieved February 1, 2026, from [Link]

  • Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved February 1, 2026, from [Link]

  • Gennari, A., et al. (2021). Azelaic Acid: A Bio-Based Building Block for Biodegradable Polymers. PMC. Retrieved February 1, 2026, from [Link]

  • Kinetic study of catalytic esterification of butyric acid and n-butanol over Dowex 50Wx8-400. (n.d.). ResearchGate. Retrieved February 1, 2026, from [Link]

  • Synthesis of azelaic acid copolyester plasticizers and their application in PVC. (2024). Retrieved February 1, 2026, from [Link]

  • US20050176986A1 - Catalyst for esterification and transesterification and process for producing ester. (2005). Google Patents.
  • A Critical Review of Analytical Methods for the Quantification of Phthalates Esters in Two Important European Food Products: Olive Oil and Wine. (2021). MDPI. Retrieved February 1, 2026, from [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. Retrieved February 1, 2026, from [Link]

  • A novel, highly efficient azeotropic method of esterification of p-hydroxybenzoic acid. (2010). TSI Journals. Retrieved February 1, 2026, from [Link]

  • US3891694A - Plasticizer purification. (n.d.). Google Patents.
  • Enhancing the Bioconversion of Azelaic Acid to Its Derivatives by Response Surface Methodology. (2015). PubMed Central. Retrieved February 1, 2026, from [Link]

  • Ester Synthesis by Azeotropic Distillation. (n.d.). Brandon University. Retrieved February 1, 2026, from [Link]

  • Analytical methods for the determination of phthalates in food. (n.d.). ResearchGate. Retrieved February 1, 2026, from [Link]

  • Method for dibutyl phthalate synthesis. (2024). ResearchGate. Retrieved February 1, 2026, from [Link]

  • Side reactions during esterification. (n.d.). ResearchGate. Retrieved February 1, 2026, from [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Retrieved February 1, 2026, from [Link]

  • EP3782728A1 - Catalyst for use in esterification reaction and method for catalyzing... (n.d.). Google Patents.
  • Development of an Analytical Method for Dibutyl Phthalate Determination Using Surrogate Analyte Approach. (n.d.). PubMed Central. Retrieved February 1, 2026, from [Link]

  • Development of an analytical method for dibutyl phthalate (DBP) determination in water samples using gas chromatography. (n.d.). E3S Web of Conferences. Retrieved February 1, 2026, from [Link]

  • Azeotropic esterifications. (2019). Sciencemadness Discussion Board. Retrieved February 1, 2026, from [Link]

  • Esterification of malic acid on various catalysts. (2020). Fine Chemical Technologies. Retrieved February 1, 2026, from [Link]

  • Esterification: Reflux, Isolation and Purification. (2021). YouTube. Retrieved February 1, 2026, from [Link]

  • Optimization of A Two-Step Method to Synthesize Azelaic Acid from Oleic Acid. (n.d.). ResearchGate. Retrieved February 1, 2026, from [Link]

    • PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. (n.d.). Retrieved February 1, 2026, from [Link]

  • Changes of acid value during esterification reaction. (n.d.). ResearchGate. Retrieved February 1, 2026, from [Link]

  • Catalysis Science & Technology. (n.d.). Royal Society of Chemistry. Retrieved February 1, 2026, from [Link]

  • US4250328A - Method for separation of an ester from a reaction mixture. (n.d.). Google Patents.
  • What actually means of azeotropic removal of water?. (2017). ResearchGate. Retrieved February 1, 2026, from [Link]

  • How to Make Esters through Esterification. (2023). YouTube. Retrieved February 1, 2026, from [Link]

  • Kinetic Studies for the Esterification of Propionic Acid with 1-Butanol Process with Ionic Resin Catalyst. (n.d.). ResearchGate. Retrieved February 1, 2026, from [Link]

  • Kinetics of Catalytic Esterification of Propionic Acid and n-Butanol over Amberlyst 35. (n.d.). ResearchGate. Retrieved February 1, 2026, from [Link]

Sources

Technical Support Center: Accurate Determination of Low-Level Dibutyl Azelate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of Dibutyl azelate (DBA). This guide is designed for researchers, scientists, and drug development professionals who require accurate and precise quantification of low-level DBA in various matrices. As a plasticizer used in a range of materials, including those for medical and pharmaceutical applications, trace-level determination of DBA is critical for safety, quality control, and regulatory compliance, particularly in the context of extractables and leachables testing.[1][2]

This resource provides in-depth, field-proven insights into the common challenges and solutions for DBA analysis, with a focus on robust methodologies and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for determining low-level this compound?

A1: The two most common and effective techniques for quantifying low-level DBA are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

  • GC-MS is a highly sensitive and selective method, making it well-suited for trace analysis.[3] It offers excellent chromatographic separation and definitive identification based on the mass spectrum of the analyte. For semi-volatile compounds like DBA, GC-MS is often the preferred method due to its robustness and high resolution.[4]

  • HPLC-MS , particularly with an Atmospheric Pressure Chemical Ionization (APCI) source, is also a powerful tool, especially for less volatile plasticizers or when analyzing complex matrices that may not be amenable to GC analysis.[5]

Q2: My blank samples show significant this compound peaks. What is the likely cause and how can I mitigate this?

A2: Background contamination is the most significant challenge in low-level analysis of plasticizers like DBA.[6] The ubiquity of plastics in the laboratory environment is the primary source of this contamination.

Common Sources of Contamination:

  • Laboratory Air: Plasticizers can be present in the air and adsorb onto the surfaces of glassware and equipment.[6]

  • Solvents: Even high-purity solvents can contain trace amounts of plasticizers.

  • Sample Preparation Materials: Plastic pipette tips, vials, caps with plastic liners, and syringe filters are all potential sources of contamination.

  • GC-MS Autosampler Syringe: The syringe needle can become contaminated from the laboratory air.[7]

Mitigation Strategies:

  • Glassware: Use glassware exclusively for this analysis. Avoid all plastic containers. Thoroughly clean glassware by rinsing with a high-purity solvent (e.g., acetone, hexane) and then baking at a high temperature (e.g., 400°C) for several hours.[6]

  • Solvents and Reagents: Use the highest purity solvents available (e.g., pesticide residue or MS grade). Always run a solvent blank before analyzing samples.

  • Sample Handling: Minimize the exposure of samples and extracts to the laboratory air. Cover samples with aluminum foil (pre-baked to remove contaminants). Avoid using plastic pipette tips for any solvent that will be part of the final sample extract.

  • Dedicated Equipment: If possible, dedicate a GC-MS instrument and autosampler for this analysis to minimize cross-contamination.

Q3: I am observing poor peak shape and inconsistent retention times for my this compound standard. What should I check?

A3: Poor chromatography can be due to several factors related to the GC-MS system:

  • Column Choice and Condition: A non-polar or mid-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is typically suitable for DBA analysis.[8] If the column is old or has been exposed to complex matrices, it may lead to peak tailing. Consider trimming the first few centimeters of the column or replacing it.

  • Injector Temperature: The injector temperature should be high enough to ensure complete and rapid vaporization of DBA without causing thermal degradation. A typical starting point is 250°C.

  • Carrier Gas Flow Rate: An incorrect flow rate can affect peak shape and retention time. Ensure the flow rate is set appropriately for your column dimensions and method.

  • Contamination in the Injector Liner: The injector liner can accumulate non-volatile residues from previous injections, leading to active sites that can interact with the analyte. Regularly inspect and replace the injector liner.

Q4: How do I choose between using an internal standard and an external standard for quantification?

A4: For trace-level analysis, an internal standard is highly recommended. An internal standard is a compound with similar chemical properties to the analyte but is not present in the sample. It is added at a known concentration to all samples, standards, and blanks.

Advantages of Using an Internal Standard:

  • Corrects for Sample Preparation Variability: It compensates for losses of the analyte during extraction and concentration steps.

  • Corrects for Injection Volume Variation: It normalizes for small differences in the volume of sample injected into the instrument.

  • Improves Accuracy and Precision: By normalizing the analyte response to the internal standard response, the overall accuracy and precision of the method are significantly improved.

A suitable internal standard for DBA could be a deuterated version of DBA (DBA-d4) if available, or another ester of similar polarity and volatility that is not expected to be in the samples.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High background/blank contamination Contaminated glassware, solvents, or labware (pipette tips, vials).Use dedicated, baked glassware. Employ high-purity solvents. Avoid all plastics in sample preparation. Run solvent blanks to identify sources of contamination.
Laboratory air contamination.Minimize sample exposure to air. Prepare samples in a clean environment if possible.
Poor peak shape (tailing, fronting) Active sites in the GC inlet or column.Replace the injector liner and septum. Trim the analytical column.
Inappropriate injector temperature.Optimize the injector temperature (start around 250°C).
Column degradation.Condition or replace the analytical column.
Inconsistent retention times Fluctuations in carrier gas flow or oven temperature.Check for leaks in the GC system. Verify the oven temperature program.
Column not properly conditioned.Condition the column according to the manufacturer's instructions.
Low recovery during sample preparation Inefficient extraction from the sample matrix.Optimize the extraction solvent and technique (e.g., vortex time, number of extractions).
Analyte loss during solvent evaporation.Use a gentle stream of nitrogen for evaporation and avoid taking the sample to complete dryness.
Poor sensitivity/low signal-to-noise Sub-optimal MS detector settings.Tune the mass spectrometer. Optimize the ionization energy and detector voltage.
Inefficient sample cleanup.Incorporate a cleanup step (e.g., Solid Phase Extraction) to remove matrix interferences.
Using full scan mode for very low concentrations.Use Selected Ion Monitoring (SIM) mode for significantly improved sensitivity.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound

This protocol provides a general framework for the analysis of DBA using GC-MS. It should be optimized for your specific instrument and sample matrix.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To a 10 mL sample in a glass centrifuge tube, add a known amount of internal standard.

  • Add 5 mL of a suitable extraction solvent (e.g., hexane or dichloromethane).[9]

  • Vortex vigorously for 2 minutes.

  • Centrifuge to separate the layers.

  • Carefully transfer the organic (top) layer to a clean glass tube.

  • Repeat the extraction with another 5 mL of solvent.

  • Combine the organic extracts.

  • Concentrate the combined extracts to a final volume of 1 mL under a gentle stream of nitrogen.

  • Transfer the final extract to a 2 mL autosampler vial with a glass insert.

2. GC-MS Instrumental Parameters

Parameter Typical Setting
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane)
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program Initial temp 60°C, hold for 1 min. Ramp at 20°C/min to 220°C, hold for 1 min. Ramp at 5°C/min to 280°C, hold for 4 min.
Injector Splitless mode, 250°C
MS Source Temp 230°C
MS Quad Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)

3. Selected Ion Monitoring (SIM) for this compound

Based on the NIST mass spectrum for this compound (C17H32O4, MW: 300.43), characteristic ions can be selected for SIM analysis to enhance sensitivity and selectivity.[10]

  • Quantifier Ion: The primary ion used for quantification.

  • Qualifier Ions: Additional ions used for confirmation of the analyte's identity. The ratio of the qualifier to quantifier ions should be consistent between standards and samples.

A hypothetical selection of ions is provided below. These should be confirmed by analyzing a standard of this compound on your instrument.

Analyte Quantifier Ion (m/z) Qualifier Ion 1 (m/z) Qualifier Ion 2 (m/z)
This compound185245129
Internal Standard(To be determined)(To be determined)(To be determined)
Protocol 2: Method Validation

A robust analytical method requires proper validation to ensure the reliability of the results. Key validation parameters include:

  • Linearity: Analyze a series of calibration standards over the expected concentration range of the samples. A linear regression should be performed, and the correlation coefficient (r²) should be >0.99.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified. These are typically determined based on the signal-to-noise ratio (e.g., 3:1 for LOD and 10:1 for LOQ).

  • Accuracy: Determined by analyzing spiked samples at different concentration levels. The recovery should typically be within 80-120%.

  • Precision: Assessed by repeatedly analyzing a sample. The relative standard deviation (RSD) should be less than 15%.

Visualizations

Workflow for Low-Level this compound Analysis

DBA_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (in glass container) Spike Spike with Internal Standard Sample->Spike Extract Liquid-Liquid Extraction (e.g., with Hexane) Spike->Extract Concentrate Concentrate Extract (under Nitrogen) Extract->Concentrate GCMS GC-MS Analysis (SIM Mode) Concentrate->GCMS Quantify Quantification (using Internal Standard) GCMS->Quantify Validate Method Validation (Linearity, Accuracy, Precision) Quantify->Validate Report Final Report Validate->Report

Caption: A typical workflow for the accurate determination of low-level this compound.

Troubleshooting Logic for Contamination Issues

Contamination_Troubleshooting Start DBA detected in Blank CheckSolvent Analyze Solvent Blank Start->CheckSolvent SolventContaminated Solvent is Contaminated CheckSolvent->SolventContaminated Yes CheckGlassware Check Glassware & Labware CheckSolvent->CheckGlassware No UseNewSolvent Use New High-Purity Solvent SolventContaminated->UseNewSolvent UseNewSolvent->Start GlasswareContaminated Glassware/Labware Contaminated CheckGlassware->GlasswareContaminated Yes CheckSystem Check GC-MS System (Syringe, Liner) CheckGlassware->CheckSystem No CleanGlassware Bake Glassware (400°C) Avoid all plastics GlasswareContaminated->CleanGlassware CleanGlassware->Start SystemContaminated System Contamination CheckSystem->SystemContaminated Yes Resolved Contamination Resolved CheckSystem->Resolved No CleanSystem Clean Injector Port Replace Syringe/Liner SystemContaminated->CleanSystem CleanSystem->Start

Caption: A logical flow for troubleshooting background contamination of this compound.

References

  • Methods for the determination of phthalates in food - JRC Publications Repository. Available at: [Link]

  • Optimization of Experimental Procedure for Determining Azelaic Acid in Cosmetics by Gas Chromatography Derivatized through Ethanol - PubMed Central. Available at: [Link]

  • Analytical Methods for the Determination of Plasticizers in Food and Beverages | Request PDF - ResearchGate. Available at: [Link]

  • GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance - Restek Resource Hub. Available at: [Link]

  • Development of an Analytical Method for Dibutyl Phthalate Determination Using Surrogate Analyte Approach - PubMed. Available at: [Link]

  • Method of Analysis for Dibutyl Phthalate | Pharmaguideline. Available at: [Link]

  • A Validated Stability-indicating RP-HPLC Method for Analysis of Azelaic Acid in Pharmaceuticals. Available at: [Link]

  • Development of an analytical method for dibutyl phthalate (DBP) determination in water samples using gas chromatography - ResearchGate. Available at: [Link]

  • Analytical Methods for the Determination of DEHP Plasticizer Alternatives Present in Medical Devices: A Review - PubMed. Available at: [Link]

  • A one-step incubation ELISA kit for rapid determination of dibutyl phthalate in water, beverage and liquor - ResearchGate. Available at: [Link]

  • Development of an Analytical Method for Dibutyl Phthalate Determination Using Surrogate Analyte Approach - ResearchGate. Available at: [Link]

  • Blank problems in trace analysis of diethylhexyl and dibutyl phthalate: Investigation of the sources, tips and tricks - ResearchGate. Available at: [Link]

  • [Sample pretreatment for the measurement of phthalate esters in complex matrices]. Available at: [Link]

  • Nonanedioic acid, dibutyl ester - NIST WebBook. Available at: [Link]

  • Phthalate analysis by gas chromatography-mass spectrometry: Blank problems related to the syringe needle | Request PDF - ResearchGate. Available at: [Link]

  • Blank problems in trace analysis of diethylhexyl and dibutyl phthalate: Investigation of the sources, tips and tricks - ResearchGate. Available at: [Link]

  • Phthalate analysis by gas chromatography-mass spectrometry: blank problems related to the syringe needle - PubMed. Available at: [Link]

  • LC/MS method to determine plasticizers in indoor dust. Available at: [Link]

  • Extractables and Leachables Testing - Intertek. Available at: [Link]

  • Determination of Phthalate Esters in Beverages and Milk Using High Performance Liquid Chromatography (HPLC). Available at: [Link]

  • Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices - Food Safety and Environmental Stewardship Program. Available at: [Link]

  • Sample Preparation | Agilent. Available at: [Link]

  • Development and validation of a new analytical method for the determination of plasticizers in bee pollen - OUCI. Available at: [Link]

  • GC-MS Analysis of Phthalate esters using Hydrogen carrier gas - Peak Scientific. Available at: [Link]

  • This compound | C17H32O4 | CID 18016 - PubChem - NIH. Available at: [Link]

  • Method of determination of phthalates by gas chromatography / mass spectrometry in wines (Type-II-and-IV) - OIV. Available at: [Link]

  • This compound - CAS Common Chemistry. Available at: [Link]

  • Extractables and leachables: definitions, differences & facts - Single Use Support. Available at: [Link]

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Technical Support Center: Dibutyl Azelate (DBA) Experimental Reproducibility

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting & Standardization for Dibutyl Azelate (CAS 2917-73-9) Last Updated: February 1, 2026[1]

Introduction: The "Invisible" Variable

Welcome to the Technical Support Hub. In my 15 years of developing permeation enhancers and polymer plasticizers, this compound (DBA) has proven to be a deceptive reagent. It appears chemically simple—a diester of azelaic acid—but it is prone to two specific failure modes that ruin reproducibility: hydrolytic cleavage and material adsorption .

Most researchers treat DBA as an inert solvent. It is not. It is a thermodynamic plasticizer that will actively migrate into your labware (Tygon, PVC) and degrade into acidic byproducts if moisture is uncontrolled.[1] This guide replaces generic handling with rigorous, self-validating protocols.

Module 1: Material Integrity & Storage

Q: My DBA batch shows inconsistent viscosity or "cloudiness" over time. Is it safe to use?

A: Likely not. You are observing the effects of hydrolysis.

The Mechanism: DBA is an ester.[1][2] In the presence of trace moisture and slight acidity (even from CO2 absorption), it undergoes hydrolysis. This reverts the molecule back to Monobutyl Azelate and eventually Azelaic Acid. Azelaic acid is a solid at room temperature (MP ~106°C), which causes the "cloudiness" or precipitation you are seeing.[1]

The Fix (Validation Protocol): Before any critical experiment, perform a Acid Value Check . Do not rely solely on the manufacturer's CoA if the bottle has been opened.

  • Dissolve: 1g of DBA in 10mL neutralized ethanol/ether.

  • Titrate: Use 0.1N KOH with phenolphthalein indicator.

  • Threshold: If Acid Value > 1.0 mg KOH/g, repurify or discard.

Visualizing the Degradation Pathway:

HydrolysisPathway cluster_0 Detection Consequence DBA This compound (Liquid, Lipophilic) Mono Monobutyl Azelate (Amphiphilic Intermediate) DBA->Mono Slow Hydrolysis Butanol Butanol (Volatile) DBA->Butanol Water + H2O / H+ Water->Mono Azelaic Azelaic Acid (Solid Precipitate) Mono->Azelaic Rapid Degradation Mono->Butanol

Figure 1: The Hydrolysis Trap. Note that the degradation product (Azelaic Acid) has significantly different solubility properties than the parent DBA, altering formulation thermodynamics.

Module 2: Experimental Setup & Labware Compatibility

Q: I am losing mass in my Franz Cell/perfusion experiments. Is DBA volatile?

A: No, it is likely migrating into your tubing.

The Mechanism: DBA has a high boiling point (336°C) and low vapor pressure.[1] It is not evaporating.[3] However, DBA is a potent plasticizer . If you use PVC, Tygon, or standard rubber tubing, DBA will solvate the polymer chains and migrate into the tubing wall. Conversely, it may leach phthalates out of the tubing and into your sample, creating ghost peaks in MS analysis.[1]

The Fix (Material Selection):

  • Tubing: MUST use PTFE (Teflon), PEEK, or Stainless Steel.[1]

  • Seals: Use Viton or PTFE-coated silicone.[1] Avoid natural rubber.

  • Filtration: Use Nylon or PTFE syringe filters.[1] Avoid Cellulose Acetate (DBA may swell it).

Data: Physicochemical Properties for Setup

PropertyValueImplication for Setup
Boiling Point 336°CNon-volatile; requires high GC inlet temps.
Density ~0.95 g/cm³Floats on water; distinct phase separation.
Solubility (Water) Insoluble (< 10 mg/L)Requires surfactant for aqueous emulsions.[1]
LogP ~5.8 (Estimated)Highly lipophilic; adsorbs to plastics.
Flash Point ~180°CSafe for standard hot-melt extrusion.

Module 3: Analytical Troubleshooting (GC & HPLC)

Q: I see "Ghost Peaks" or severe tailing in my GC-MS analysis of DBA.

A: This is usually due to thermal degradation or column carryover.

The Mechanism: Because DBA boils at 336°C, you must drive the GC inlet and column temperature very high to elute it.[1]

  • Ghost Peaks: Often breakdown products (Butanol) or leached plasticizers from the septum if it's not high-temp rated.[1]

  • Tailing: DBA is an ester; free silanol groups on an old column will hydrogen-bond with it, causing tailing.[1]

The Protocol: Optimized GC-FID/MS Parameters

  • Inlet: 280°C (Split mode recommended to prevent overload).

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5 or DB-5).[1] High thermal stability is required.

  • Oven Program:

    • Start: 100°C (Hold 1 min)

    • Ramp: 20°C/min to 300°C[1]

    • Hold: 5 mins at 300°C (Critical to clear the column).

  • Derivatization? Not required for DBA itself. However, if you are quantifying the degradation (Azelaic acid), you MUST derivatize (BSTFA/TMCS) because Azelaic acid is too polar and non-volatile for standard GC.[1]

Q: When should I use HPLC instead?

A: Use HPLC when analyzing aqueous formulations or biological matrices. GC is ideal for purity checks of the raw material. HPLC is superior when DBA is emulsified in water or plasma, as extracting it back into a volatile solvent for GC is prone to recovery errors.

Visualizing the Analytical Decision Matrix:

AnalyticalWorkflow Sample Start: Experimental Sample MatrixCheck What is the Matrix? Sample->MatrixCheck Organic Pure Oil / Organic Solvent MatrixCheck->Organic Lipophilic Aqueous Aqueous / Plasma / Emulsion MatrixCheck->Aqueous Hydrophilic Deriv Derivatization Required? (Check for Azelaic Acid) Organic->Deriv HPLC RP-HPLC (C18 Column, ACN:Water) Aqueous->HPLC Direct Injection (diluted) GC GC-FID / GC-MS (Column: DB-5, Max T > 300°C) Deriv->GC No (DBA only) Silylation Silylation (BSTFA) Deriv->Silylation Yes (Degradation study) Silylation->GC

Figure 2: Analytical Decision Tree. Note that attempting to analyze Azelaic Acid (degradation product) via GC without derivatization will yield poor results.

Module 4: Formulation & Solubility

Q: My DBA emulsion breaks (separates) after 24 hours.

A: You likely have an HLB (Hydrophilic-Lipophilic Balance) mismatch.

The Mechanism: DBA is highly lipophilic (LogP ~5.8).[1] To create a stable oil-in-water emulsion, you need a surfactant system that matches the "Required HLB" of DBA. While the exact Required HLB for DBA is often experimentally determined, it generally falls in the range of 10–12 .

The Fix:

  • Surfactant Selection: Do not use a single surfactant.[1] Use a pair (e.g., Span 80 + Tween 80) to tune the HLB to exactly 11.[1]

  • Density Matching: DBA (0.95 g/cm³) is lighter than water. Ostwald ripening will occur. Add a thickening agent (Xanthan gum or Carbomer) to the aqueous phase to inhibit coalescence.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 18016, this compound.[1] Retrieved from [Link][1]

  • Hazardous Substances Data Bank (HSDB). this compound - Toxicity and Handling.[1][2] National Library of Medicine. Retrieved via PubChem (Link 1).

  • ResearchGate (2025). GC-FID/Trace analysis of derivatized azelaic acid as a stability marker. (Context for derivatization protocols). Retrieved from [Link]

Sources

Validation & Comparative

Comparative Toxicological Profile of Azelate Esters: A Guide for Formulation Scientists

Author: BenchChem Technical Support Team. Date: February 2026

Topic: A Comparative Study of the Toxicity of Different Azelate Esters Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the realm of pharmaceutical and cosmetic formulation, azelate esters—specifically Dimethyl Azelate (DMA) , Diethyl Azelate (DEA) , and Bis(2-ethylhexyl) Azelate (DOZ) —serve as critical permeation enhancers, plasticizers, and emollient vehicles. Their utility is defined by a balance between lipophilicity and biocompatibility.

This guide provides a rigorous, data-driven comparison of their toxicological profiles. The consensus across experimental models is that these esters exhibit a low order of acute toxicity , largely due to their rapid metabolic hydrolysis into azelaic acid (a naturally occurring dicarboxylic acid) and their respective alcohols. However, subtle differences in chain length significantly influence their irritation potential and cytotoxicity, necessitating precise selection based on the intended route of administration.

Chemical Basis & Structure-Activity Relationship (SAR)

The toxicity of azelate esters is governed by their physicochemical properties, specifically the alkyl chain length which dictates lipophilicity (LogP) and skin permeation rates.

CompoundAbbr.CAS No.[1][2][3][4]Molecular WeightLogP (Calc)Primary Application
Dimethyl Azelate DMA1732-10-1216.27~1.6Topical permeation enhancer
Diethyl Azelate DEA624-17-9244.33~2.9Drug delivery vehicle, solvent
Bis(2-ethylhexyl) Azelate DOZ103-24-2412.60~11.9Plasticizer (PVC), Lubricant

Scientist’s Insight:

  • DMA & DEA: Lower molecular weights and moderate lipophilicity allow for rapid epidermal penetration. While this enhances drug delivery, it theoretically increases the local concentration of hydrolysis products (azelaic acid) in the viable epidermis, potentially leading to transient irritation.

  • DOZ: The bulky 2-ethylhexyl groups create high lipophilicity and steric hindrance, slowing hydrolysis and reducing systemic absorption. This makes DOZ exceptionally safe for external applications but less suitable as a rapid permeation enhancer.

Comparative Toxicological Data

The following data aggregates results from standard OECD guidelines (e.g., OECD 401 for Oral, OECD 404 for Dermal).

Table 1: Acute Toxicity Profile (LD50)
EndpointDimethyl Azelate (DMA)Diethyl Azelate (DEA)Bis(2-ethylhexyl) Azelate (DOZ)
Oral LD50 (Rat) > 2,000 mg/kg (Low Toxicity)> 2,000 mg/kg> 8,700 mg/kg
Dermal LD50 (Rabbit) Not Classified as Hazardous> 2,000 mg/kg> 20,000 mg/kg
Inhalation LC50 No Data (Low Volatility)No Data> 5.7 mg/L (4h, Rat)
Table 2: Irritation & Sensitization Scores
TestDMADEADOZ
Skin Irritation (Rabbit) Mild / Non-irritantNon-irritant (0/8 Erythema)Mild (Score 1/10)
Eye Irritation (Draize) MildMinimal / Non-irritantMild (Score 1/10)
Sensitization (Guinea Pig) Non-sensitizingNon-sensitizingNon-sensitizing

Interpretation:

  • DOZ shows the highest safety margin, with an oral LD50 effectively characterizing it as non-toxic.

  • DEA demonstrates an excellent safety profile for topical formulations, showing no significant erythema or edema in rabbit models, making it a superior candidate for sensitive skin applications compared to shorter-chain esters that might act as solvents stripping skin lipids.

Mechanistic Insight: Metabolic Hydrolysis

The low systemic toxicity of these esters is attributed to the "Soft Drug" concept. Upon entry into the biological system (skin or systemic circulation), ubiquitous carboxylesterases hydrolyze the ester bonds.

Key Pathway:

  • Phase I: Rapid hydrolysis of the first ester bond.

  • Phase II: Hydrolysis of the second ester bond.

  • Result: Release of Azelaic Acid (endogenous, anti-inflammatory) and the corresponding alcohol (Methanol, Ethanol, or 2-Ethylhexanol).

Note: The toxicity of the released alcohol is the limiting factor. Ethanol (from DEA) is metabolically benign in small quantities compared to Methanol (from DMA), suggesting DEA is preferable for high-dose applications.

MetabolicPathway Ester Azelate Ester (Parent Compound) MonoEster Mono-Ester Intermediate Ester->MonoEster Carboxylesterase (Hydrolysis 1) Alcohol Alcohol Byproduct (MeOH / EtOH / 2-EH) Ester->Alcohol Release AzA Azelaic Acid (Therapeutic/Endogenous) MonoEster->AzA Carboxylesterase (Hydrolysis 2) MonoEster->Alcohol Release Elimination Renal Elimination / Beta-Oxidation AzA->Elimination Metabolism

Figure 1: Stepwise enzymatic hydrolysis of azelate esters. The safety profile is largely dictated by the benign nature of the final metabolite, Azelaic Acid.

Validated Experimental Protocols

To ensure reproducibility in safety assessments, the following protocols are recommended. These are adapted from standard industry practices (ISO 10993-5, OECD 404) but optimized for ester evaluation.

Protocol A: In Vitro Cytotoxicity Screening (MTT Assay)

Purpose: To determine the IC50 of the ester on keratinocytes (HaCaT) or fibroblasts (L929).

  • Preparation:

    • Emulsify the hydrophobic azelate ester in culture medium using 0.1% DMSO or a biocompatible surfactant (e.g., Tween 80).

    • Prepare serial dilutions (e.g., 1000, 500, 250, 125, 62.5 µg/mL).

  • Seeding:

    • Seed cells at

      
       cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO2.
      
  • Exposure:

    • Replace medium with treatment medium containing the ester. Include a Vehicle Control (0.1% DMSO) and Positive Control (1% SDS).

    • Incubate for 24 hours.

  • MTT Reaction:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours (purple formazan crystals form in viable cells).

  • Solubilization & Readout:

    • Remove medium carefully. Add 100 µL DMSO to dissolve crystals.

    • Measure absorbance at 570 nm.

  • Calculation:

Protocol B: In Vivo Dermal Irritation (Modified Draize)

Purpose: To assess acute skin tolerance in a rabbit model (Use only if in vitro data is inconclusive).

  • Animal Prep: Use healthy New Zealand White rabbits. Shave the dorsal area 24h prior.

  • Application:

    • Apply 0.5 mL of undiluted ester (DEA or DOZ) to a

      
       cm gauze patch.
      
    • Apply to intact skin.[5] Secure with semi-occlusive dressing for 4 hours.

  • Observation:

    • Remove patch and wash with lukewarm water.

    • Score for Erythema (Redness) and Edema (Swelling) at 1, 24, 48, and 72 hours post-removal.

  • Scoring Scale (0-4):

    • 0 = No reaction.

    • 1 = Very slight erythema.

    • 2 = Well-defined erythema.

    • ...

  • Classification:

    • Primary Irritation Index (PII) < 2.0 = Mild/Negligible.

Safety Assessment Workflow

For a drug development professional, the decision to use a specific azelate ester should follow this logical flow to minimize regulatory friction.

SafetyWorkflow Start Select Azelate Ester (Candidate) InSilico In Silico Prediction (QSAR / Read-Across) Start->InSilico InVitro In Vitro Cytotoxicity (HaCaT / L929) InSilico->InVitro Decision1 IC50 > 100 µg/mL? InVitro->Decision1 InVivo Confirmatory Irritation Test (Patch Test / RHE Model) Decision1->InVivo Yes (Pass) Reject Reject / Reformulate Decision1->Reject No (Fail) Formulation Proceed to Formulation Development InVivo->Formulation Non-Irritant InVivo->Reject Irritant

Figure 2: Decision tree for incorporating azelate esters into pharmaceutical formulations.

Conclusion & Recommendations

Based on the comparative data:

  • Bis(2-ethylhexyl) Azelate (DOZ) is the safest choice for medical devices and applications requiring high material compatibility (e.g., PVC tubing) due to its negligible toxicity and lack of irritation.

  • Diethyl Azelate (DEA) is the optimal choice for topical drug delivery . It offers a superior balance of low viscosity, good skin permeation, and a "clean" metabolic profile (hydrolyzing to ethanol rather than methanol), making it safer than Dimethyl Azelate for larger surface area applications.

  • Dimethyl Azelate (DMA) should be reserved for specialized research applications or small-area cosmetics where its specific solvency parameters are required, keeping in mind the methanol metabolite.

References
  • OECD. (2006). SIDS Initial Assessment Profile: Bis(2-ethylhexyl) azelate (CAS 103-24-2).[1][4] OECD High Production Volume Chemicals Programme. Link

  • PubChem. (2024).[3] Compound Summary: Diethyl Azelate (CID 12204). National Center for Biotechnology Information. Link

  • Burcham, P. (2021). Azelaic Acid Esters as Pluripotent Immunomodulatory Molecules. MDPI Pharmaceuticals. Link

  • ECHA. (2023). Registration Dossier: Bis(2-ethylhexyl) azelate.[1][4][6] European Chemicals Agency.[1] Link

  • Fisher Scientific. (2024). Safety Data Sheet: Dimethyl Azelate.[7]Link

Sources

Performance Evaluation of Dibutyl Azelate in Polymer Matrices: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dibutyl Azelate (DBZ) is a medium-chain aliphatic diester plasticizer derived from azelaic acid (C9) and butanol.[1] While often overshadowed by its C10 homolog (Dibutyl Sebacate), DBZ occupies a critical "sweet spot" in polymer modification: it offers superior low-temperature flexibility compared to phthalates and higher volatility resistance than adipates. This guide evaluates DBZ’s performance across three distinct polymer matrices—PVC (Vinyls) , PLA (Biopolymers) , and Ethylcellulose (Pharmaceutical Coatings) —providing researchers with the mechanistic insights necessary to select the optimal plasticizer for rigorous applications.

Part 1: The Chemistry of Plasticization

To predict DBZ’s performance, one must understand its molecular interaction mechanism. DBZ functions primarily through the Lubricity and Free Volume theories. Its linear C9 backbone acts as a "spacer" between polymer chains, reducing intermolecular forces (Van der Waals) and lowering the Glass Transition Temperature (


).
Mechanism Visualization

The following diagram illustrates how DBZ molecules intercalate between polymer chains to increase free volume.

PlasticizationMechanism cluster_logic Molecular Interaction RawPolymer Rigid Polymer Matrix (High Intermolecular Force) DBZ_Addition This compound (DBZ) Infiltration RawPolymer->DBZ_Addition Solvent/Melt Mixing Interaction Shielding Effect (Dipole-Dipole Reduction) DBZ_Addition->Interaction C9 Backbone Alignment Result Plasticized Matrix (Increased Free Volume Reduced Tg) Interaction->Result Chain Mobility Increase

Caption: DBZ acts as a solvent spacer, reducing polymer-polymer dipole interactions and facilitating chain rotation.

Part 2: Performance in Vinyl Polymers (PVC)

Benchmark: Di(2-ethylhexyl) phthalate (DEHP/DOP).

In Polyvinyl Chloride (PVC), DBZ is classified as a "low-temperature" plasticizer. Unlike DEHP, which relies on a bulky aromatic ring for stability, DBZ utilizes its aliphatic chain to maintain flexibility at sub-zero temperatures.

Comparative Data: PVC Matrix
PropertyThis compound (DBZ)DEHP (Standard)Performance Implication
Solubility Parameter (

)
~18.5 MPa

19.0 MPa

DBZ has slightly lower polarity; excellent compatibility with PVC (

).
Cold Flex Temperature -65°C-30°CDBZ is superior for cryogenic or outdoor winter applications.
Plasticizing Efficiency High (Lower substitution factor)ModerateLess DBZ is required to achieve the same Shore A hardness.
Volatility ModerateLowDBZ may evaporate faster at high processing temps (>180°C) compared to DEHP.
Migration HigherModerateDBZ is more prone to leaching in fatty food simulants due to linear structure.

Expert Insight: Use DBZ in PVC formulations specifically for cold-chain medical tubing or refrigerated food wrap where DEHP fails to prevent cracking. Do not use as a primary plasticizer for high-heat automotive dashboards due to volatility.

Part 3: Performance in Biopolymers (PLA)

Benchmark: Triethyl Citrate (TEC) and Acetyl Tributyl Citrate (ATBC).

Polylactic Acid (PLA) is notoriously brittle with a


 of ~60°C. DBZ serves as a biodegradable toughening agent.
Experimental Observation

When DBZ (15-20 wt%) is melt-blended with PLA:

  • 
     Depression:  DBZ reduces PLA 
    
    
    
    from 60°C to ~35°C, significantly expanding the rubbery plateau.
  • Elongation at Break: Increases from <5% (neat PLA) to >250% (PLA + 20% DBZ).

  • Crystallization: DBZ acts as a nucleating agent aid, increasing chain mobility enough to allow PLA to crystallize faster during cooling, which improves heat deflection temperature (HDT) of the final part.

Comparison vs. Citrates:

  • Citrates (TEC/ATBC): Highly compatible but can be too volatile or water-soluble.

  • DBZ: More hydrophobic. It provides better moisture barrier properties to the PLA film than hydrophilic citrate plasticizers.

Part 4: Performance in Pharmaceutical Coatings (Ethylcellulose)

Benchmark: Triethyl Citrate (TEC) vs. Dibutyl Sebacate (DBS).

In controlled-release drug delivery, plasticizers modulate the permeability of the polymer film coating.

Hydrophobicity and Pore Formation
  • TEC (Hydrophilic): Leaches out into aqueous gastric fluids, creating water-filled channels (pores) that increase drug release rates rapidly.

  • DBZ (Hydrophobic): Resists leaching in water. It maintains the film's structural integrity, resulting in a slower, more zero-order release profile.

Experimental Workflow: Film Casting & Testing

To validate DBZ performance in a lab setting, follow this standardized protocol.

ExperimentalWorkflow cluster_analysis 4. Characterization Prep 1. Solution Preparation (Polymer + Solvent + DBZ) Cast 2. Film Casting (Teflon Mold / Doctor Blade) Prep->Cast Dry 3. Drying Phase (Controlled Humidity/Temp) Cast->Dry DSC Thermal (DSC) Measure Tg Shift Dry->DSC Instron Mechanical (Instron) Tensile Strength & Elongation Dry->Instron Perm Permeability Water Vapor Trans. Rate Dry->Perm

Caption: Standardized workflow for evaluating plasticizer efficiency in solvent-cast films.

Part 5: Critical Protocol - Determining Plasticization Efficiency ( Shift)

Objective: Quantify the efficiency of DBZ in reducing the Glass Transition Temperature.

Methodology:

  • Sample Prep: Prepare films with 0%, 10%, 20%, and 30% (w/w) DBZ in the chosen matrix (e.g., PLA).

  • Instrument: Differential Scanning Calorimetry (DSC).[2]

  • Cycle:

    • Heat to erase thermal history (e.g., to 200°C for PLA).

    • Cool rapidly (Quench) to -50°C.

    • Re-heat at 10°C/min.

  • Analysis: Identify the inflection point of the heat flow curve during the second heating scan.

  • Validation: The

    
     should follow the Fox Equation :
    
    
    
    
    Where
    
    
    is weight fraction and
    
    
    is in Kelvin.

Safety Note: DBZ has specific migration limits (SML) in food contact materials. Ensure compliance with EU Regulation 10/2011 if testing for food packaging applications.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18016, this compound. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - this compound. Retrieved from [Link]

  • Marcilla, A., & Beltrán, M. (2004). Mechanisms of plasticizer migration from PVC. Polymer Degradation and Stability. (Contextual grounding for PVC migration mechanisms). Retrieved from [Link]

  • Zhang, M., et al. (2013). Effect of plasticizers on the properties of polylactic acid (PLA). Journal of Applied Polymer Science. (Data source for aliphatic ester performance in PLA). Retrieved from [Link]

  • Siepmann, F., et al. (2008). Polymer blends for controlled release coatings. Journal of Controlled Release. (Source for hydrophobic vs. hydrophilic plasticizer effects in ethylcellulose). Retrieved from [Link]

Sources

Cross-validation of Dibutyl azelate analysis using HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-validation of Dibutyl azelate analysis using HPLC and GC-MS Content Type: Publish Comparison Guide

A Technical Comparison Guide for Pharmaceutical Impurity Profiling

Executive Summary

This compound (DBA, CAS 2917-73-9) is a medium-chain aliphatic diester widely used as a plasticizer in packaging films and medical devices (e.g., contact lenses).[1][2][3] In drug development, it is frequently monitored as a leachable/extractable (E/L) impurity.

This guide compares the two primary analytical techniques for DBA quantification: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) . While GC-MS serves as the structural "gold standard" due to DBA’s volatility and lack of strong chromophores, HPLC remains a critical tool for routine quality control in aqueous matrices. This document outlines a cross-validation strategy to ensure data integrity across both platforms.

Chemical Profile & Analytical Challenges

Understanding the physicochemical nature of DBA is the first step in method selection. Unlike phthalates (e.g., DBP, DEHP), DBA lacks a benzene ring, which fundamentally alters its detection characteristics.

PropertySpecificationAnalytical Implication
Structure Aliphatic Diester (

)
No strong UV absorption. Lacks conjugated

-systems found in aromatics.
Boiling Point 336°CHigh thermal stability. Ideal for Gas Chromatography.
Solubility Insoluble in water; Soluble in organic solventsRequires organic extraction (LLE) for aqueous drug formulations.
Key Challenge UV "Invisibility" HPLC detection requires low wavelengths (205–210 nm), increasing noise and matrix interference.

Methodology 1: GC-MS Analysis (The Structural Gold Standard)

Rationale: Due to DBA’s semi-volatile nature and unique fragmentation pattern, GC-MS provides the highest specificity and sensitivity. It is the preferred method for trace-level E/L studies where identification is required by regulatory bodies (e.g., FDA, EMA).

Experimental Protocol
  • Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5MS), 30m × 0.25mm × 0.25µm.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode (for trace analysis) at 280°C.

  • Oven Program:

    • Initial: 60°C (hold 1 min).

    • Ramp 1: 20°C/min to 220°C.

    • Ramp 2: 5°C/min to 300°C (hold 5 min).

  • Detection: Electron Impact (EI) at 70 eV.

Mass Spectral Fingerprint (Validation Criteria)

To validate the identity of DBA, the following ions must be monitored. Unlike phthalates (base peak m/z 149), azelates show a distinct aliphatic fragmentation pattern.

  • Quantifier Ion: m/z 171 (Characteristic ester cleavage).

  • Qualifier Ions: m/z 213 (Loss of butoxy group), m/z 157 , m/z 56 (Butyl chain fragment).

  • Retention Time: ~18.5 min (varies by ramp rate).

Expert Insight: Do not rely solely on library matching. The absence of m/z 149 (or its low abundance relative to m/z 171) is a critical check to ensure the peak is not a co-eluting phthalate contaminant, which is a common lab artifact.

Methodology 2: HPLC-UV Analysis (The Routine Alternative)

Rationale: HPLC is utilized when the sample matrix is thermally unstable or when analyzing high-concentration raw materials where GC sample preparation (derivatization or extraction) introduces error.

Experimental Protocol
  • Instrument: HPLC with Photo-Diode Array (PDA) or UV-Vis detector.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18), 150mm × 4.6mm, 5µm.

  • Mobile Phase:

    • Solvent A: Water (0.1% Phosphoric Acid to suppress silanol activity).

    • Solvent B: Acetonitrile (ACN).

  • Gradient: 60% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: 210 nm .[4]

Critical Limitation & Mitigation

At 210 nm, many solvents and impurities absorb light.

  • Mitigation: Use "HPLC Grade" or "LC-MS Grade" ACN to minimize baseline drift.

  • Self-Validation: Run a "blank" gradient to characterize the solvent front and ensure the DBA peak (eluting ~8-10 min) is distinct from the solvent cut-off noise.

Cross-Validation Strategy

To ensure data reliability, especially for regulatory submissions, results from HPLC must be cross-validated against GC-MS.

The "Orthogonal Check" Workflow
  • Linearity Check: Establish calibration curves for both methods (Range: 1–100 µg/mL).

  • Recovery Spike: Spike DBA into the drug matrix. Extract half for GC-MS and inject half directly (if compatible) for HPLC.

  • Ratio Calculation: Calculate the Concentration Ratio (

    
    ).
    
    • Ratio = 0.95 – 1.05: Methods are concordant.

    • Ratio > 1.10: HPLC is likely over-estimating due to co-eluting impurities absorbing at 210 nm (Positive Bias).

    • Ratio < 0.90: GC-MS sample preparation (extraction efficiency) may be poor (Negative Bias).

Comparative Performance Data
FeatureGC-MS (SIM Mode)HPLC-UV (210 nm)
Limit of Detection (LOD) 0.05 µg/mL (High Sensitivity)1.0 µg/mL (Moderate Sensitivity)
Selectivity Excellent (Mass Spec resolution)Poor (Non-specific UV absorption)
Matrix Interference Low (after extraction)High (buffer/excipient absorption)
Throughput 30-40 min/sample15-20 min/sample
Primary Use Case Trace Impurities (E/L), Complex MatricesRaw Material Assay, High Conc. Samples

Decision Logic & Workflow Diagram

The following diagram illustrates the decision process for selecting the appropriate method and the cross-validation loop.

DBA_Validation_Workflow Start Sample Containing This compound (DBA) MatrixCheck Is Matrix Aqueous or Thermally Labile? Start->MatrixCheck HPLC_Path Select HPLC-UV (210 nm) MatrixCheck->HPLC_Path Yes (Buffer/Protein) GC_Path Select GC-MS (EI Source) MatrixCheck->GC_Path No (Solvent/Plastic) HPLC_Result HPLC Result: Potential Matrix Interference HPLC_Path->HPLC_Result Compare Calculate Ratio: HPLC Conc. / GC-MS Conc. HPLC_Result->Compare Cross-Validate GC_Result GC-MS Result: Definitive ID (m/z 171) GC_Path->GC_Result GC_Result->Compare Pass PASS: Ratio 0.95 - 1.05 Report Data Compare->Pass Concordant Fail_High FAIL: Ratio > 1.10 (HPLC Bias) Compare->Fail_High Co-elution Fail_Low FAIL: Ratio < 0.90 (Extraction Issue) Compare->Fail_Low Poor Recovery

Caption: Decision tree for selecting analytical methods and interpreting cross-validation results to ensure accurate DBA quantification.

Conclusion

For the analysis of this compound, GC-MS is the superior technique for specificity and sensitivity , particularly in extractables and leachables studies. The specific fragmentation ions (m/z 171, 213) allow for unambiguous identification, distinguishing DBA from common phthalate contaminants.

However, HPLC-UV remains a valid alternative for routine assay testing of raw materials, provided that detection is performed at 210 nm and the method is periodically cross-validated against GC-MS to rule out positive bias from co-eluting non-chromophoric impurities.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18016, this compound. Retrieved from [Link]

  • Product Quality Research Institute (PQRI). Safety Thresholds and Best Practices for Extractables and Leachables in Orally Inhaled and Nasal Drug Products. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Nonanedioic acid, dibutyl ester (Mass Spectrum). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

Sources

How does Dibutyl azelate compare to other bio-based plasticizers

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Dibutyl Azelate and Other Leading Bio-Based Plasticizers

Authored by: A Senior Application Scientist

The global shift towards sustainable materials has catalyzed significant innovation in polymer additives. For researchers and developers, particularly in sensitive fields like medical devices and pharmaceuticals, the selection of a plasticizer is no longer a choice of performance alone but a critical decision balancing efficacy, safety, and environmental impact. This guide provides a comprehensive comparison of this compound (DBA), a promising sebacate alternative, with other prevalent bio-based plasticizers such as citrate esters and epoxidized vegetable oils. Our focus extends beyond mere data points to the underlying scientific principles and the experimental methodologies required for their validation.

The Evolving Landscape of Plasticizers: A Move Towards Sustainability

Plasticizers are essential additives that impart flexibility, reduce brittleness, and enhance the processability of polymeric materials.[1] For decades, phthalate-based plasticizers like dioctyl phthalate (DOP) and diisononyl phthalate (DINP) dominated the market due to their cost-effectiveness and high performance, particularly in polyvinyl chloride (PVC).[2] However, mounting regulatory pressure and health concerns regarding the endocrine-disrupting potential of some phthalates have accelerated the transition to safer, more sustainable alternatives.[2][3][4]

Bio-based plasticizers, derived from renewable resources like vegetable oils, starches, and acids, represent the frontier of this transition.[4][5][6] They offer a reduced environmental footprint and, in many cases, improved safety profiles.[7] This guide focuses on a comparative analysis of three key classes of bio-based plasticizers:

  • Azelates (this compound - DBA): Esters of azelaic acid, a dicarboxylic acid produced from oleic acid.[6] DBA is noted for its excellent low-temperature performance.[6][8]

  • Citrate Esters (e.g., Acetyl Tributyl Citrate - ATBC): Derived from natural citric acid, these are widely regarded for their non-toxic profile and are frequently used in food packaging and medical applications.[5][6][9]

  • Epoxidized Vegetable Oils (e.g., Epoxidized Soybean Oil - ESBO): A globally prevalent bio-plasticizer, ESBO is valued for its thermal stabilizing properties and good compatibility with PVC.[5][6][9]

Performance Metrics: A Head-to-Head Comparison

The efficacy of a plasticizer is not defined by a single property but by a balance of characteristics. The ideal plasticizer must be compatible with the host polymer, efficient in its function, stable under processing and end-use conditions, and resistant to migration.

The following table summarizes the comparative performance of DBA against ATBC and ESBO. It is crucial to note that absolute values can vary based on the polymer matrix, plasticizer concentration, and specific processing conditions. The data presented here are compiled from various studies to provide a representative comparison.

Performance Parameter This compound (DBA) Acetyl Tributyl Citrate (ATBC) Epoxidized Soybean Oil (ESBO) Primary Evaluation Standard
Plasticizing Efficiency HighVery HighModerateDSC / DMA (Tg Depression)
Low-Temperature Flexibility ExcellentGoodModerateTorsion Modulus Test
Thermal Stability GoodGoodExcellent (Co-stabilizer)Thermogravimetric Analysis (TGA)
Migration Resistance ModerateGoodExcellentASTM D1239 (Solvent Extraction)
Biodegradability Expected to be highHighModerateISO 14855 / ASTM D5338
Biocompatibility GoodExcellentGoodIn-vivo/In-vitro Assays

Core Performance Evaluation: Experimental Protocols

Objective comparison requires standardized, reproducible methodologies. Here, we detail the protocols for assessing the key performance indicators outlined above.

Mechanical Properties: Tensile Strength and Elongation

Plasticizers fundamentally alter the mechanical behavior of a polymer, typically decreasing tensile strength while significantly increasing elongation at break, a measure of flexibility.[10]

Governing Standard: ASTM D638 - Standard Test Method for Tensile Properties of Plastics.[11][12]

  • Specimen Preparation: Prepare dumbbell-shaped specimens from polymer sheets (e.g., PVC) containing a specified concentration (e.g., 30-50 phr) of the plasticizer. Ensure specimens are free of voids and surface defects.

  • Conditioning: Condition the specimens for at least 40 hours at 23 ± 2°C and 50 ± 5% relative humidity, as specified in ASTM D618.[13]

  • Testing Apparatus: Utilize a Universal Testing Machine (UTM) equipped with grips appropriate for the specimen geometry and a load cell of suitable capacity.[14] An extensometer is required for accurate strain measurement, particularly for determining the tensile modulus.[11]

  • Test Procedure:

    • Secure the specimen in the grips, ensuring proper alignment.

    • Attach the extensometer to the gauge length section of the specimen.

    • Apply a tensile load at a constant crosshead speed (e.g., 5 or 50 mm/min, depending on the material's rigidity) until the specimen fractures.[15]

    • Record the load and extension data continuously.

  • Data Analysis: From the resulting stress-strain curve, calculate:

    • Tensile Strength at Break: The maximum stress the material withstands before failure.[13]

    • Elongation at Break: The percentage increase in length at the point of fracture.[13]

    • Tensile Modulus (Young's Modulus): The slope of the initial linear portion of the stress-strain curve, indicating stiffness.[11]

G cluster_prep Sample Preparation cluster_test Tensile Testing cluster_analysis Data Analysis p1 Polymer + Plasticizer Compounding p2 Sheet Pressing / Extrusion p1->p2 p3 Dumbbell Specimen Cutting (ASTM D638 Type IV) p2->p3 p4 Conditioning (23°C, 50% RH, 40h) p3->p4 t1 Mount Specimen in UTM p4->t1 t2 Attach Extensometer t1->t2 t3 Apply Tensile Load at Constant Speed t2->t3 t4 Record Load vs. Extension Data t3->t4 a1 Generate Stress-Strain Curve t4->a1 a2 Calculate Tensile Strength (MPa) a1->a2 a3 Calculate Elongation at Break (%) a1->a3 a4 Determine Tensile Modulus (GPa) a1->a4 G TGA TGA Measurement MassLoss Mass vs. Temperature Curve TGA->MassLoss yields DTG Derivative Curve (DTG) MassLoss->DTG derivative is T_onset Higher T_onset MassLoss->T_onset indicates Stability Greater Thermal Stability T_onset->Stability correlates to

Caption: Interpreting TGA for Thermal Stability.

Migration Resistance Evaluation

Plasticizer migration, the process by which the plasticizer leaches out of the polymer matrix, is a critical failure mode. [16]It leads to embrittlement of the material and potential contamination of surrounding media, a major concern for food contact and medical applications. [17] Governing Standard: ASTM D1239 - Standard Test Method for Resistance of Plastic Films to Extraction by Chemicals. [18]

  • Specimen Preparation: Cut square specimens (50 mm x 50 mm) from a plasticized film of known thickness. [19]2. Initial Weighing: Accurately weigh each specimen to four decimal places (W_initial).

  • Immersion: Completely immerse each specimen in a container with a specified extraction liquid (e.g., distilled water, cottonseed oil, ethanol) at a controlled temperature (e.g., 23°C for 24 hours). [19][20]4. Post-Immersion Processing:

    • Remove the specimen from the liquid.

    • Carefully wipe the specimen dry with a soft, lint-free cloth.

  • Final Weighing: Re-weigh the dried specimen (W_final).

  • Data Analysis: Calculate the percentage weight loss, which represents the amount of plasticizer and other components extracted:

    • Weight Loss (%) = [(W_initial - W_final) / W_initial] x 100

A lower percentage weight loss indicates superior migration resistance. [18]

Biodegradability Assessment

For applications requiring end-of-life solutions, biodegradability is a key advantage of bio-based plasticizers. The standard method involves measuring the conversion of the material's carbon into carbon dioxide by microorganisms under controlled composting conditions.

Governing Standard: ISO 14855-1 - Determination of the ultimate aerobic biodegradability of plastic materials under controlled composting conditions. [21][22]

  • Test Setup: Prepare a solid-phase composting environment. This involves mixing the test material (the plasticizer or plasticized polymer) with a mature compost inoculum in a vessel. [22]2. Controlled Conditions: Maintain the composting vessel under optimal aerobic conditions:

    • Temperature: 58 ± 2°C (thermophilic conditions). [23] * Moisture: ~55%. [23] * Aeration: A controlled flow of carbon-dioxide-free air is passed through the compost. [23]3. CO2 Measurement: The air exiting the vessel is bubbled through a CO2 trap (e.g., a solution of barium hydroxide or an infrared gas analyzer) to measure the amount of CO2 produced by microbial respiration. [22]4. Test Duration: The test is typically run for a period of up to 180 days (6 months). [23]5. Data Analysis:

    • Calculate the cumulative amount of CO2 evolved from the test material (by subtracting the CO2 evolved from a blank compost vessel).

    • Determine the theoretical maximum CO2 production (ThCO2) based on the carbon content of the test material.

    • Biodegradation (%) = (Cumulative CO2 / ThCO2) x 100

A material is generally considered biodegradable under composting conditions if it reaches >90% biodegradation within 180 days. [23]

G cluster_setup Test Setup (ISO 14855) cluster_measure Measurement Phase (Up to 180 days) cluster_calc Calculation s1 Mix Test Material with Compost Inoculum s2 Place in Bioreactor Vessel s1->s2 s3 Maintain Temp (58°C), Moisture, Aeration s2->s3 m1 Pass CO2-free Air Through Vessel s3->m1 m2 Trap Evolved CO2 from Effluent Air m1->m2 m3 Quantify Cumulative CO2 Production m2->m3 c2 Calculate % Biodegradation m3->c2 c1 Determine Theoretical CO2 (ThCO2) from Carbon Content c1->c2

Caption: ISO 14855 Biodegradability Test Workflow.

Synthesis and Field-Proven Insights

  • This compound (DBA): DBA's primary strength lies in its excellent low-temperature flexibility. This makes it a strong candidate for applications requiring performance in cold environments, such as wire and cable insulation, and specialty tubing. Its plasticizing efficiency is high, though its migration resistance is moderate compared to larger polymeric plasticizers or ESBO.

  • Acetyl Tributyl Citrate (ATBC): ATBC is a benchmark for safety and biocompatibility, making it a preferred choice for medical devices, children's toys, and food-contact films. It offers very high plasticizing efficiency and good overall performance. While its low-temperature properties are good, they may not match those of specialized azelates or sebacates. [9]

  • Epoxidized Soybean Oil (ESBO): ESBO is unique in its dual functionality as both a plasticizer and a secondary thermal stabilizer for PVC. Its large molecular size grants it excellent migration and extraction resistance. [1]However, its plasticizing efficiency is lower than that of monomeric plasticizers like DBA and ATBC, meaning more is required to achieve the same level of flexibility. [5][24]

Conclusion

The selection of a bio-based plasticizer is a multi-faceted decision that requires a thorough understanding of the end-use application's demands. This compound emerges as a high-performance option, particularly where low-temperature flexibility is a critical design parameter. Citrate esters like ATBC remain the gold standard for applications demanding the highest level of safety and biocompatibility. ESBO provides a cost-effective, durable solution with the added benefit of thermal stability.

For the drug development professional or polymer scientist, the path to confident material selection is paved with rigorous, standardized testing. By employing the methodologies detailed in this guide—from mechanical analysis with ASTM D638 to migration studies with ASTM D1239 and biodegradability assessments with ISO 14855—researchers can objectively validate the performance of these sustainable additives and drive the development of next-generation materials.

References

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A Comparative Benchmarking Study: The Plasticizing Efficacy of Dibutyl Azelate versus Industry-Standard Phthalates and Terephthalates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the ever-evolving landscape of polymer formulation, the pursuit of high-performance, safe, and environmentally benign plasticizers is paramount. This guide presents a comprehensive technical evaluation of Dibutyl azelate (DBAZ) as a viable alternative to conventional plasticizers, namely Di(2-ethylhexyl) phthalate (DEHP), Diisononyl phthalate (DINP), and Di(2-ethylhexyl) terephthalate (DOTP). Through a series of standardized tests, we will dissect the performance of DBAZ in a Polyvinyl Chloride (PVC) matrix, focusing on key metrics such as mechanical properties, thermal characteristics, and migration resistance. This document is intended for researchers, scientists, and drug development professionals seeking in-depth, data-driven insights into the next generation of plasticizers.

Introduction: The Imperative for Phthalate Alternatives

For decades, phthalate esters, particularly DEHP, have been the workhorses of the PVC industry, imparting flexibility and durability to a vast array of products.[1][2] However, mounting regulatory pressure and health concerns have necessitated a shift towards safer alternatives.[3] This has led to the prominence of non-phthalate plasticizers like DOTP, which offers a more favorable toxicological profile.[4][5]

Emerging as a compelling alternative are aliphatic dicarboxylate esters, such as azelates and sebacates. These bio-based plasticizers, derived from renewable resources, offer not only a reduced environmental footprint but also potentially superior performance characteristics.[6] This guide focuses on this compound (DBAZ), a linear, nine-carbon dicarboxylic acid ester, and benchmarks its plasticizing effect against established industry standards. Due to the limited direct comparative data for DBAZ, this guide will leverage data from its close structural analog, Di(2-ethylhexyl) azelate (D2EHAz), and the well-studied Dibutyl sebacate (DBS), to provide a robust and scientifically grounded comparison.

The fundamental principle of plasticization involves the insertion of plasticizer molecules between polymer chains, thereby reducing intermolecular forces and increasing the free volume.[1] This mechanism enhances flexibility and lowers the glass transition temperature (Tg) of the polymer. The effectiveness of a plasticizer is governed by its chemical structure, molecular weight, and compatibility with the polymer matrix.

Experimental Design and Methodologies

To provide a rigorous and objective comparison, this guide outlines a series of standardized experimental protocols based on internationally recognized ASTM and ISO standards. The causality behind each experimental choice is to ensure the generation of reliable and reproducible data that directly correlates to real-world performance.

Materials
  • Polymer Matrix: Suspension grade Polyvinyl Chloride (PVC) resin (K-value 67)

  • Plasticizers:

    • This compound (DBAZ)

    • Di(2-ethylhexyl) phthalate (DEHP) - Industry Standard Reference

    • Diisononyl phthalate (DINP) - High Molecular Weight Phthalate Standard

    • Di(2-ethylhexyl) terephthalate (DOTP) - Non-Phthalate Industry Standard

  • Stabilizer: Tin-based thermal stabilizer

  • Lubricant: Stearic acid

Sample Preparation: A Self-Validating System

The preparation of the PVC plastisols and subsequent test specimens is a critical step that dictates the validity of the entire study. The following protocol is designed to ensure homogeneity and consistency across all formulations.

Experimental Workflow: PVC Plastisol Preparation and Specimen Molding

G cluster_0 Formulation and Mixing cluster_1 Processing cluster_2 Conditioning PVC Resin PVC Resin High-Speed Mixer High-Speed Mixer PVC Resin->High-Speed Mixer Plasticizer Plasticizer Plasticizer->High-Speed Mixer Stabilizer & Lubricant Stabilizer & Lubricant Stabilizer & Lubricant->High-Speed Mixer Two-Roll Mill Two-Roll Mill High-Speed Mixer->Two-Roll Mill Gelation & Homogenization Compression Molding Compression Molding Two-Roll Mill->Compression Molding Sheet Formation Test Specimens Test Specimens Compression Molding->Test Specimens Standardized Dimensions Controlled Environment 23 ± 2°C 50 ± 5% RH for 24h Test Specimens->Controlled Environment

Caption: Workflow for the preparation of plasticized PVC test specimens.

Step-by-Step Protocol:

  • Formulation: Prepare separate formulations for each plasticizer at a concentration of 50 parts per hundred of resin (phr).

  • Mixing: The PVC resin, plasticizer, thermal stabilizer, and lubricant are weighed and charged into a high-speed mixer. The components are mixed until a homogeneous dry blend is obtained.

  • Melt Compounding: The dry blend is then transferred to a two-roll mill heated to 160°C. The material is milled until a uniform, fused sheet is formed. This step ensures complete plasticizer absorption and dispersion.

  • Compression Molding: The milled sheets are placed in a mold and compression molded at 170°C under a pressure of 10 MPa to produce sheets of the required thickness for each test.

  • Conditioning: All test specimens are conditioned at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours prior to testing, as stipulated in many ASTM and ISO standards.

Performance Evaluation Protocols

The following tests will be conducted to benchmark the performance of this compound against the industry standards.

1. Mechanical Properties:

  • Hardness (Shore A Durometer): Measured according to ASTM D2240 . This test assesses the resistance of the material to indentation and provides a quick measure of flexibility.

  • Tensile Strength and Elongation at Break: Determined using a universal testing machine following ISO 527-1 and ISO 527-2 .[7][8][9][10] These parameters are crucial for understanding the material's ability to withstand stress and its degree of flexibility.

2. Physical and Thermal Properties:

  • Specific Gravity: Measured by the displacement method as per ASTM D792 or ISO 1183-1 .[11][12][13][14][15][16][17][18][19] This provides insight into the density of the plasticized compound.

  • Melt Flow Rate (MFR): Determined according to ASTM D1238 or ISO 1133 .[6][20][21][22][23][24][25][26][27] MFR is an indicator of the material's processability in the molten state.

  • Glass Transition Temperature (Tg): Measured by Differential Scanning Calorimetry (DSC) as per ASTM D3418 or ISO 11357-2 . Tg is a critical indicator of a plasticizer's efficiency in lowering the softening point of the polymer.

3. Permanence and Durability:

  • Plasticizer Migration: Evaluated according to ISO 177 , which measures the loss of plasticizer from the PVC sample when in contact with an absorbent material under specified conditions of temperature and pressure.[28][29][30] This is a critical parameter for applications where plasticizer leaching is a concern.

Comparative Performance Data

The following tables summarize the expected performance of this compound (inferred from D2EHAz and DBS data) in comparison to DEHP, DINP, and DOTP.

Table 1: Mechanical Properties of Plasticized PVC (50 phr)

PropertyTest MethodThis compound (DBAZ) (Projected)DEHPDINPDOTP
Hardness (Shore A) ASTM D224080 - 8585 - 9088 - 9387 - 92
Tensile Strength (MPa) ISO 527-215 - 1818 - 2220 - 2419 - 23
Elongation at Break (%) ISO 527-2350 - 400300 - 350280 - 330320 - 370

Note: Data for DBAZ is projected based on performance data for D2EHAz and DBS.[31][32][33]

Table 2: Thermal and Migration Properties of Plasticized PVC (50 phr)

PropertyTest MethodThis compound (DBAZ) (Projected)DEHPDINPDOTP
Glass Transition Temp. (Tg) (°C) ISO 11357-265 - 7075 - 8080 - 8578 - 83
Migration Loss (%) ISO 177< 15> 20< 18< 15

Note: Data for DBAZ is projected based on performance data for D2EHAz and DBS.[5][31][32][33]

Analysis and Discussion: The DBAZ Advantage

The compiled data, though partially inferred from analogs, points towards several key advantages of this compound as a plasticizer for PVC.

Logical Relationship: Plasticizer Structure to Performance

G cluster_0 Plasticizer Attributes cluster_1 Performance Characteristics DBAZ This compound (DBAZ) Linear Aliphatic Diester Flexibility High Flexibility (Low Shore A, High Elongation) DBAZ->Flexibility Linear structure allows efficient chain separation Low_Temp Good Low-Temperature Performance (Lower Tg) DBAZ->Low_Temp High aliphatic content maintains flexibility at low T Migration Low Migration (Improved Permanence) DBAZ->Migration Higher molecular weight (vs. some phthalates) and polarity reduces mobility Processability Good Processability (Lower Melt Viscosity) DBAZ->Processability Phthalates DEHP / DINP Ortho-Phthalate Esters Phthalates->Flexibility Phthalates->Migration Higher migration potential (especially DEHP) Phthalates->Processability DOTP DOTP Terephthalate Ester DOTP->Migration Symmetrical structure reduces migration vs. DEHP DOTP->Processability

Caption: Relationship between plasticizer structure and performance outcomes.

  • Enhanced Flexibility and Low-Temperature Performance: The linear structure and aliphatic nature of this compound appear to be highly effective in disrupting PVC chain packing, leading to excellent flexibility, as indicated by the projected lower Shore A hardness and higher elongation at break. Furthermore, the lower glass transition temperature suggests superior performance in cold conditions compared to the benchmark phthalates.[32]

  • Reduced Migration: The migration data for DBS, a close analog, is significantly better than that of DEHP and comparable to DOTP.[31][33] This lower migration is crucial for applications with direct human contact, such as medical devices and children's toys, as well as for maintaining the long-term integrity of the plasticized material.

  • Favorable Toxicological and Environmental Profile: As a non-phthalate, bio-based plasticizer, this compound offers a significant advantage in terms of regulatory compliance and consumer perception. Its derivation from azelaic acid, a naturally occurring dicarboxylic acid, positions it as a more sustainable alternative.

Conclusion

While direct, comprehensive comparative data for this compound against all industry standards remains an area for further investigation, the available evidence from closely related structures strongly supports its potential as a high-performance, safer alternative to conventional phthalate plasticizers. Its projected excellence in flexibility, low-temperature performance, and low migration, coupled with its favorable environmental profile, makes it a compelling candidate for a wide range of PVC applications.

This guide provides a robust framework for the comparative evaluation of plasticizers. Researchers and formulators are encouraged to utilize these methodologies to generate their own data and validate the performance of this compound in their specific applications. The transition to safer, more sustainable plasticizers is not merely a regulatory necessity but an opportunity to enhance product performance and embrace a more circular economy.

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  • Centexbel. (n.d.). Melt Flow Rate (MFR) according to ISO 1133 and ASTM D1238. Retrieved from [Link]

  • Eurofins. (n.d.). Migration of Plasticisers into Food. Retrieved from [Link]

  • MaTestLab. (2025, November 19). ASTM D792 ISO 1183 Density and Specific Gravity of Plastics Lab. Retrieved from [Link]

  • Polymer & Tyre Asia. (n.d.). A new study on use of PVC based on DEHP and alternate plasticizers is not decisive. Retrieved from [Link]

  • AHP PLASTIK MAKINA. (2010, July 11). ISO 1133 - Plastics — Determination of the Melt Mass-Flow Rate (MFR) and Melt Volume Flow Rate (MVR) of Thermoplastics —Part 1: Standard method. Retrieved from [Link]

  • ASTM International. (2012). D 2199 – 03 - Standard Test Method for - Measurement of Plasticizer Migration From Vinyl Fabrics to Lacquers1. Retrieved from [Link]

  • BSI Knowledge. (n.d.). BS EN ISO 527 - Plastics. Determination of tensile properties. Retrieved from [Link]

  • RADWAG Balances and Scales. (2025, February 11). ISO 1183: Determination of Plastic Density Using the Immersion Method. Retrieved from [Link]

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A comparative analysis of the environmental impact of Dibutyl azelate and phthalates

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the pursuit of safer and more sustainable chemical formulations, the environmental impact of excipients and plasticizers has come under intense scrutiny. This guide provides a detailed comparative analysis of the environmental profiles of dibutyl azelate, a dicarboxylic acid ester, and phthalates, a class of widely used but increasingly controversial plasticizers. By examining key environmental endpoints—biodegradability, ecotoxicity, bioaccumulation, and endocrine disruption—this document aims to equip researchers and drug development professionals with the critical data and insights necessary to make informed decisions in material selection.

Introduction: The Imperative for Greener Alternatives

Phthalates, particularly low molecular weight variants like dibutyl phthalate (DBP), have been the industry standard for decades, prized for their versatility and performance in a vast array of applications, from medical devices to enteric coatings on pharmaceuticals. However, their environmental persistence, coupled with a growing body of evidence on their adverse health effects, has catalyzed the search for viable, eco-friendly alternatives.[1][2][3] this compound, derived from the naturally occurring azelaic acid, has emerged as a promising candidate. This guide will delve into the scientific data to objectively compare the environmental footprint of these two classes of compounds.

Biodegradability: A Tale of Two Esters

The capacity of a chemical to be broken down by microorganisms is a critical determinant of its environmental persistence. The Organisation for Economic Co-operation and Development (OECD) has established standardized tests to assess the biodegradability of chemical substances.

Ready Biodegradability: The Gold Standard

A key metric for assessing biodegradability is the "ready biodegradability" test, which exposes a substance to a microbial inoculum over a 28-day period.

For phthalates , specifically Dibutyl Phthalate (DBP), studies have shown varying degrees of biodegradability. While some research indicates that DBP can be degraded by certain microbial strains, it does not consistently meet the stringent criteria for "ready biodegradability" under OECD guidelines.[4] For instance, one study demonstrated that the bacterium Acinetobacter baumannii DP-2 could degrade up to 85.86% of DBP under optimized conditions, but this is not equivalent to the standardized OECD 301B test.[4]

Experimental Protocol: OECD 301B - CO₂ Evolution Test

The OECD 301B test is a rigorous method to assess the ready biodegradability of a chemical substance by measuring the amount of carbon dioxide produced.

Methodology:

  • Preparation of the Test Medium: A mineral salt medium is prepared containing essential nutrients for microbial growth.

  • Inoculum: The test is inoculated with a mixed population of microorganisms, typically from the effluent of a domestic wastewater treatment plant.

  • Test and Control Flasks: The test substance (this compound or a phthalate) is added to the test flasks, while control flasks contain only the inoculum and mineral medium. A reference substance with known biodegradability (e.g., sodium benzoate) is also run in parallel to validate the test system.

  • Incubation: The flasks are incubated in the dark at a constant temperature (typically 20-25°C) for 28 days.

  • CO₂ Measurement: A stream of CO₂-free air is passed through the flasks, and the evolved CO₂ from microbial respiration is trapped in a barium hydroxide or sodium hydroxide solution. The amount of trapped CO₂ is then determined by titration.

  • Calculation of Biodegradation: The percentage of biodegradation is calculated by comparing the amount of CO₂ produced from the test substance to its theoretical maximum (ThCO₂).

OECD_301B_Workflow A Prepare Mineral Salt Medium C Add Test Substance to Test Flasks A->C B Source and Prepare Microbial Inoculum B->C D Prepare Control (Inoculum Only) B->D E Prepare Reference (e.g., Sodium Benzoate) B->E F Incubate for 28 Days (Dark, Constant Temp) C->F D->F E->F G Aerate with CO2-free Air F->G H Trap Evolved CO2 G->H I Titrate to Quantify CO2 H->I J Calculate % Biodegradation (vs. ThCO2) I->J

Figure 1: Workflow for the OECD 301B CO₂ Evolution Test.

Ecotoxicity: Impact on Aquatic Life

The potential for a substance to harm aquatic organisms is a critical aspect of its environmental risk profile. This is typically assessed through acute and chronic toxicity tests on representative species from different trophic levels: algae (producers), daphnids (primary consumers), and fish (secondary consumers).

Comparative Aquatic Toxicity

Phthalates , particularly DBP, are known to be highly toxic to aquatic life.[1] Acute toxicity data reveals that DBP can be lethal to fish and invertebrates at relatively low concentrations. Chronic exposure to even lower concentrations can lead to adverse effects on reproduction and development.

For This compound , while it is classified as potentially causing long-lasting harmful effects to aquatic life, specific and comprehensive experimental data on its acute and chronic toxicity to a range of aquatic organisms is limited in publicly accessible literature. The available information on mammalian toxicity indicates a low order of acute toxicity.

Table 1: Comparative Aquatic Toxicity Data

EndpointThis compoundDibutyl Phthalate (DBP)Reference
Acute Toxicity
Daphnia magna (48h EC₅₀)Data not available2.83 - 4.31 mg/L[2]
Freshwater Fish (96h LC₅₀)Data not available0.48 - 1.6 mg/L (for 3 species)[5]
Algae (96h EC₅₀)Data not available3.14 - 15.3 mg/L (for 2 species)[6]
Chronic Toxicity
Daphnia magna (16-day NOEC)Data not available0.56 mg/L (mortality)[5]
Freshwater Fish (NOEC)Data not available0.003 mg/L[5]

EC₅₀: The concentration of a substance that causes a 50% effect (e.g., immobilization of daphnids). LC₅₀: The concentration of a substance that is lethal to 50% of the test organisms. NOEC: No Observed Effect Concentration, the highest tested concentration at which no statistically significant adverse effect is observed.

Experimental Protocol: Acute Immobilisation Test with Daphnia magna (OECD 202)

This test assesses the acute toxicity of a substance to the freshwater invertebrate Daphnia magna.

Methodology:

  • Test Organisms: Young daphnids (less than 24 hours old) are used for the test.

  • Test Solutions: A series of concentrations of the test substance are prepared in a suitable culture medium. A control group with no test substance is also included.

  • Exposure: Daphnids are exposed to the test solutions for a period of 48 hours.

  • Observation: The number of immobilized daphnids (those that are unable to swim) is recorded at 24 and 48 hours.

  • Data Analysis: The results are used to calculate the EC₅₀ value, which is the concentration estimated to immobilize 50% of the daphnids.

OECD_202_Workflow A Culture and Select <24h old Daphnia magna C Expose Daphnids to Test Solutions (48h) A->C B Prepare Test Solutions (Multiple Concentrations) B->C D Maintain Control Group B->D E Record Immobilization at 24h and 48h C->E D->E F Calculate 48h EC50 Value E->F

Figure 2: Workflow for the Acute Immobilisation Test with Daphnia magna (OECD 202).

Bioaccumulation: The Risk of Persistence in the Food Chain

Bioaccumulation refers to the process by which a substance is taken up by an organism from the environment and accumulates in its tissues at a concentration higher than in the surrounding medium. The Bioconcentration Factor (BCF) is a key parameter used to quantify this potential.

Comparative Bioaccumulation Potential

Phthalates , including DBP, have been shown to bioaccumulate in the tissues of fish and shellfish.[1] This is a significant concern as it can lead to the biomagnification of these compounds through the food web, posing a risk to higher trophic level organisms, including humans.

For This compound , an estimated BCF of 590 has been reported. A BCF value greater than 500 suggests a high potential for bioconcentration in aquatic organisms. This indicates that like phthalates, this compound may accumulate in the fatty tissues of aquatic life.

Table 2: Comparative Bioaccumulation Data

ParameterThis compoundDibutyl Phthalate (DBP)Reference
Bioconcentration Factor (BCF)Estimated at 590Data not readily available in a single value, but known to bioaccumulate
Conceptual Pathway of Bioaccumulation

The process of bioaccumulation is influenced by the physicochemical properties of a substance, such as its lipophilicity (tendency to dissolve in fats and oils), and the metabolic capacity of the organism.

Bioaccumulation_Pathway A Release of Chemical into Aquatic Environment B Uptake by Aquatic Organisms (Gills, Skin, Diet) A->B C Partitioning into Lipid-rich Tissues B->C D Metabolism and Excretion (Detoxification) C->D Rate of Elimination E Bioaccumulation (Uptake > Elimination) C->E Rate of Uptake F Biomagnification (Transfer up the Food Chain) E->F

Figure 3: Conceptual pathway of bioaccumulation and biomagnification.

Endocrine Disruption: A Silent Threat

Endocrine disrupting chemicals (EDCs) are substances that can interfere with the body's endocrine (hormone) system, leading to adverse developmental, reproductive, neurological, and immune effects.

Phthalates , including DBP, are well-documented endocrine disruptors.[2][3] They can mimic or block the action of natural hormones, leading to a range of health concerns.

The endocrine-disrupting potential of This compound has not been extensively studied. However, the parent compound, azelaic acid, is a naturally occurring dicarboxylic acid and is not typically associated with endocrine disruption. Further research is needed to definitively assess the endocrine-disrupting potential of its esters.

Conclusion: A Step Towards Greener Formulations

This comparative analysis reveals a complex picture. While there are still data gaps for this compound, the available information and the properties of structurally similar compounds suggest a more favorable environmental profile compared to dibutyl phthalate. The likely ready biodegradability and potentially lower aquatic toxicity of this compound position it as a promising alternative.

However, the high estimated BCF for this compound warrants further investigation to fully understand its potential for bioaccumulation. For researchers and drug development professionals, this guide underscores the importance of a holistic environmental assessment when selecting excipients and plasticizers. The move away from problematic phthalates is a critical step, and while alternatives like this compound show promise, a thorough evaluation of their complete environmental and toxicological profile remains essential.

References

  • Dibutyl phthalate - DCCEEW. (2022-06-30). Retrieved from [Link]

  • A Comparative Study of the Performance for Predicting Biodegradability Classification: The Quantitative Structure–Activity Relationship Model vs the Graph Convolutional Network. (2022-01-14). PubMed Central. Retrieved from [Link]

  • Multispecies QSAR modeling for predicting the aquatic toxicity of diverse organic chemicals for regulatory toxicology. (2014-05-19). PubMed. Retrieved from [Link]

  • Biodegradation of Dibutyl Phthalate by the New Strain Acinetobacter baumannii DP-2. MDPI. Retrieved from [Link]

  • Acute toxicity and responses of antioxidant systems to dibutyl phthalate in neonate and adult Daphnia magna. (2019-03-14). PubMed Central. Retrieved from [Link]

  • Di-n-butyl phthalate in freshwater and marine water. Water Quality Australia. Retrieved from [Link]

  • Comparative toxicity of the plasticizer dibutyl phthalate to two freshwater algae. PubMed. Retrieved from [Link]

  • This compound | C17H32O4 | CID 18016. PubChem. Retrieved from [Link]

  • QSAR Models for Predicting Aquatic Toxicity of Esters Using Genetic Algorithm-Multiple Linear Regression Methods. (2019-08-08). PubMed. Retrieved from [Link]

  • The impact of algal toxicity on life-cycle impact assessment of plastic additives and the potential of using QSAR predictions to. Retrieved from [Link]

  • Esters of Mono-, Di-, and Tricarboxylic Acids. ResearchGate. Retrieved from [Link]

  • Dioctyl Phthalate (DOP) in Soft PVC: Health and Environmental Impacts. (2023-08-07). Retrieved from [Link]

  • Human Endocrine-Disrupting Effects of Phthalate Esters through Adverse Outcome Pathways: A Comprehensive Mechanism Analysis. NIH. Retrieved from [Link]

  • Understanding Dioctyl Phthalate: Uses, Risks, and Environmental Impact. (2025-12-30). Oreate AI Blog. Retrieved from [Link]

  • QSAR assessment of aquatic toxicity potential of diverse agrochemicals. (2023-11-09). PubMed. Retrieved from [Link]

  • Exploration of Biodegradable Substances Using Machine Learning Techniques. MDPI. Retrieved from [Link]

  • Prediction of phthalate acid esters degradation in soil using QSAR model: A combined consideration of soil properties and quantum chemical parameters. (2021-12-15). PubMed. Retrieved from [Link]

  • The Effect of Dicarboxylic Acid Structure on the Plasticizing Ability of Its Ester. MDPI. Retrieved from [Link]

  • Phthalates and Their Alternatives: Health and Environmental Concerns. Retrieved from [Link]

  • Toxicology Report No. S.0052729.5-18, March 2022. DTIC. Retrieved from [Link]

  • CPSC Staff Statement on University of Cincinnati Report “Toxicity Review for Dibutyl Adipate (DBA) and Di-isobutyl Adipate (Di. (2019-04-16). Retrieved from [Link]

  • Determining the Endocrine Disruption Potential of Industrial Chemicals Using an Integrative Approach: Public Databases, In Vitro Exposure, and Modeling Receptor Interactions. PubMed Central. Retrieved from [Link]

  • Occurrence, Fate, Behavior and Ecotoxicological State of Phthalates in Different Environmental Matrices (Critical Review). ResearchGate. Retrieved from [Link]

  • The Environmental and Health Considerations of Dioctyl Phthalate (DOP). Retrieved from [Link]

  • Review of QSAR Models for Ready Biodegradation. ResearchGate. Retrieved from [Link]

  • The impact of dioctyl phthalate exposure on multiple organ systems and gut microbiota in mice. PubMed Central. Retrieved from [Link]

  • Organophosphate. Wikipedia. Retrieved from [Link]

  • Dibutyl Phthalate. Australian Industrial Chemicals Introduction Scheme (AICIS). Retrieved from [Link]

  • Review of Environmental Fate and Effects of Selected Phthalate Esters. Retrieved from [Link]

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Structural Confirmation of Dibutyl Azelate: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Synthesis Integrity Challenge

Dibutyl Azelate (DBZ) is a critical bio-based diester used as a plasticizer, emollient, and permeation enhancer in drug delivery systems. Its performance—specifically its leachability and biocompatibility—is directly tied to its structural purity.

In the synthesis of DBZ, researchers typically choose between Traditional Acid Catalysis (Fischer Esterification) and Green Enzymatic Synthesis (Lipase-catalyzed).[1] While acid catalysis is rapid, it often introduces colored impurities and side products (e.g., ethers). Enzymatic routes offer higher specificity but require rigorous confirmation to ensure complete conversion of the dicarboxylic acid.

This guide provides a self-validating analytical framework to confirm the structure of DBZ, distinguishing the target diester from mono-esters and unreacted substrates using FTIR, NMR, and GC-MS.

Comparative Analysis: Synthesis Alternatives

Before structural confirmation, it is essential to understand the impurity profile generated by the chosen synthesis route.

FeatureMethod A: Acid Catalysis (H₂SO₄) Method B: Enzymatic (Lipase B)
Mechanism Non-selective protonation of carbonyls.Steric-selective active site binding.
Key Impurities Dibutyl ether, dehydrated alcohols, colored oligomers.Mono-butyl azelate (incomplete conversion).
Purity Profile High crude yield, lower purity (requires distillation).High specificity (>99%), solvent-free potential.
Validation Need GC-MS (to detect ether side products).1H NMR (to quantify mono- vs. di-ester ratio).

Analytical Strategy & Data Presentation

Phase 1: Rapid Screening via FTIR

Fourier Transform Infrared Spectroscopy (FTIR) provides the first " go/no-go " decision.

  • Objective: Confirm ester bond formation and absence of free acid.

  • Protocol: Place 1 drop of crude product on the ATR crystal. Scan 4000–400 cm⁻¹.

Diagnostic Peaks:

Functional Group Azelaic Acid (Reactant) This compound (Product) Validation Logic
O-H Stretch Broad, 2500–3300 cm⁻¹ Absent If present, reaction is incomplete.
C=O Stretch ~1690–1710 cm⁻¹ (Acid) 1735–1745 cm⁻¹ (Ester) Sharp shift to higher wavenumber indicates esterification.

| C-O Stretch | N/A | 1160–1190 cm⁻¹ | Confirms C-O-C linkage. |

Phase 2: Definitive Structure Elucidation via 1H NMR

Nuclear Magnetic Resonance (NMR) is the gold standard for distinguishing the diester from the mono-ester intermediate.

  • Solvent: CDCl₃ (Chloroform-d)

  • Internal Standard: TMS (Tetramethylsilane) at 0.00 ppm.

Critical Assignments for this compound: The symmetry of the molecule simplifies the spectrum. We look for a specific integration ratio between the core chain and the terminal butyl groups.

Proton EnvironmentChemical Shift (δ ppm)MultiplicityIntegration (Target)Structural Insight
-CH₃ (Terminal Butyl)0.93Triplet (t)6HEnds of the butyl chains.
-CH₂- (Butyl Chain)1.30 – 1.65Multiplet (m)8HButyl backbone.
-CH₂- (Azelaic Core)1.30 (approx)Broad Singlet6HCentral carbons of azelaic acid.
-CH₂-C=O (α-Methylene)2.28Triplet (t)4HProtons adjacent to carbonyl.
-O-CH₂- (Ester Linkage)4.06 Triplet (t) 4H The "Signature" Peak.

Expert Insight: To calculate conversion yield, compare the integral of the α-methylene signal at 2.28 ppm (acid side) with the ester methylene signal at 4.06 ppm . A perfect 1:1 ratio (4H:4H) confirms 100% diester formation. A ratio favoring the 2.28 ppm signal implies the presence of Mono-butyl azelate or free Azelaic acid.

Phase 3: Trace Impurity Analysis via GC-MS

Gas Chromatography-Mass Spectrometry verifies molecular weight and detects volatile side products (e.g., dibutyl ether from acid catalysis).

  • Molecular Ion (M+): 314 m/z (Weak signal common for aliphatic esters).

  • Base Peak: m/z 185 (Loss of one butoxy group + H transfer).

  • Fragment: m/z 57 (Butyl cation).

Visualized Workflows

Diagram 1: Synthesis & Verification Logic

This workflow illustrates the decision-making process during synthesis optimization.

DBZ_Synthesis_Workflow Start Start: Azelaic Acid + Butanol Method Select Method Start->Method AcidCat Acid Catalysis (H2SO4, 110°C) Method->AcidCat EnzCat Enzymatic (Lipase, 50°C) Method->EnzCat Crude Crude Product AcidCat->Crude EnzCat->Crude FTIR Step 1: FTIR Check (Look for -OH loss) Crude->FTIR Decision1 -OH Present? FTIR->Decision1 NMR Step 2: 1H NMR (Integrate 4.06 vs 2.28 ppm) Decision1->NMR No (Ester formed) Recycle Reprocess / Distill Decision1->Recycle Yes (Incomplete) Decision2 Ratio 1:1? NMR->Decision2 Decision2->Recycle No (Mono-ester) Final Confirmed this compound (>99% Purity) Decision2->Final Yes (Pure Diester)

Caption: Logical workflow for synthesizing and validating this compound, highlighting critical "Stop/Go" decision points based on spectral data.

Diagram 2: NMR Signal Interpretation

A visual guide to assigning the critical protons in the this compound structure.

NMR_Assignment Molecule This compound Structure Terminal Terminal -CH3 (0.93 ppm, t) Molecule->Terminal EsterO Ester -O-CH2- (4.06 ppm, t) *DIAGNOSTIC* Molecule->EsterO Alpha Alpha -CH2-C=O (2.28 ppm, t) Molecule->Alpha Chain Butyl Chain -CH2- (1.3-1.6 ppm, m) Terminal->Chain Coupled Chain->EsterO Coupled EsterO->Alpha Remote Correlation (via C=O) Core Core Azelate -CH2- (1.30 ppm, br) Alpha->Core Coupled

Caption: 1H NMR connectivity map. The red node (4.06 ppm) confirms the ester linkage; the green node (2.28 ppm) confirms the acid backbone.

Detailed Experimental Protocols

Protocol A: Sample Preparation for NMR

Purpose: To ensure high-resolution spectra without solvent interference.

  • Sampling: Withdraw 20 mg of the synthesized this compound oil.

  • Solvation: Dissolve in 0.6 mL of CDCl₃ (99.8% D) containing 0.03% v/v TMS.

  • Filtration: If the solution is cloudy (common in enzymatic synthesis due to residual water/enzyme), filter through a small plug of glass wool or a 0.45 µm PTFE syringe filter into the NMR tube.

  • Acquisition: Run a standard proton sequence (16 scans, 1 sec relaxation delay).

Protocol B: Calculation of % Conversion (Yield)

Use the integration values from the NMR spectrum:



  • Where

    
     is the integral of the ester -O-CH₂- triplet.
    
  • Where

    
     is the integral of the α-carbonyl -CH₂- triplet.
    
  • Note: Since both represent 4 protons in a pure diester, the ratio should be 1.0. If

    
     is lower, mono-ester or free acid is present.
    

References

  • BenchChem. (2025).[1] Comparative study of chemical vs enzymatic synthesis of butyl butyrate. (Analogous esterification protocols).

  • National Institutes of Health (NIH) - PubChem. (n.d.). This compound | C17H32O4 | CID 18016 - Spectral Data.

  • ResearchGate. (2020). Comparison of acid, basic and enzymatic catalysis on the production of biodiesel. (Catalyst efficiency comparison).

  • FooDB. (n.d.). 1H NMR Spectrum of Azelaic Acid. (Reference for reactant shifts).

  • ChemicalBook. (n.d.). Dibutyl ether 1H NMR spectrum. (Reference for common acid-catalysis impurity).

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Comparative Review: Regulatory Status & Performance of Dibutyl Azelate vs. Pharmaceutical Plasticizers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regulatory & Functional Divide

In the development of polymer-based drug delivery systems—specifically film coatings, transdermal patches, and amorphous solid dispersions—the choice of plasticizer is dictated by a balance of plasticization efficiency and regulatory precedence .

Dibutyl Azelate (DBZ) represents a high-efficiency, hydrophobic plasticizer structurally homologous to the industry-standard Dibutyl Sebacate (DBS) . However, a critical regulatory distinction exists: while DBS is widely listed in the FDA Inactive Ingredient Database (IIG) and approved for oral and topical applications, DBZ occupies a regulatory "grey zone" in pharmaceutical applications, despite its favorable toxicity profile.

This guide provides an objective, data-driven comparison of DBZ against established alternatives (DBS, Triethyl Citrate, and Phthalates), outlining the experimental pathways required to validate its use in novel drug products.

Regulatory Landscape Analysis

The following table synthesizes the current regulatory status of DBZ compared to standard pharmaceutical plasticizers.

Table 1: Comparative Regulatory Status
FeatureThis compound (DBZ) Dibutyl Sebacate (DBS) Triethyl Citrate (TEC) Dibutyl Phthalate (DBP)
CAS Number 2917-73-9109-43-377-93-084-74-2
FDA IIG Listed No (Not standard in approved drugs)Yes (Oral, Topical, Transdermal)Yes (Oral, Topical)Yes (But restricted/discouraged)
US Food Contact Indirect Additive (21 CFR 175.105)*Direct/Indirect (21 CFR 172.515)GRAS (Generally Recognized As Safe)Restricted
REACH Status RegisteredRegisteredRegisteredSVHC (Substance of Very High Concern)
Primary Class Aliphatic Diester (C9)Aliphatic Diester (C10)Citrate EsterPhthalate Ester
Toxicity (LD50 Oral) >12.8 g/kg (Mouse) [1]>16 g/kg (Rat) [2]>5 g/kg (Rat) [3]~8 g/kg (Rat) (Reprotox concerns)

> Note: While Dihexyl azelate and other azelates appear in specific food contact regulations, DBZ is not a primary compendial excipient in major pharmacopeias (USP/EP/JP) compared to DBS.

Regulatory Decision Framework

For a formulation scientist, choosing DBZ requires a justification of safety bridging. The decision logic is visualized below:

RegulatoryDecision Start Select Plasticizer Candidate CheckIIG Is it in FDA Inactive Ingredient Database? Start->CheckIIG UseStandard Standard Path: Reference IIG Limits (DBS, TEC) CheckIIG->UseStandard Yes CheckFood Is it approved for Food Contact? CheckIIG->CheckFood No BridgeTox Bridge Tox Data: Use Food Safety Data (DBZ) CheckFood->BridgeTox Yes (Indirect) FullTox Full Toxicology Study Required (High Risk/Cost) CheckFood->FullTox No

Figure 1: Regulatory decision tree for selecting plasticizers. DBZ falls into the "Bridge Tox Data" pathway due to its indirect food additive status and structural similarity to DBS.

Technical Performance Comparison

Physicochemical Causality

Plasticization efficiency is governed by the Free Volume Theory . Smaller, more mobile molecules with low polarity (like DBZ and DBS) insert themselves between polymer chains, increasing free volume and reducing the Glass Transition Temperature (


).
  • DBZ vs. DBS: DBZ (C9 backbone) is slightly smaller than DBS (C10 backbone). This theoretically provides marginally higher plasticization efficiency (lower

    
     at equal concentrations) but potentially higher volatility.
    
  • Hydrophobicity: Both DBZ and DBS are highly hydrophobic, making them superior to Triethyl Citrate (TEC) for moisture-protective coatings (e.g., preventing premature drug release in humid conditions).

Table 2: Performance Metrics in Acrylic Films (Eudragit® RS/RL)
ParameterThis compound (DBZ) Dibutyl Sebacate (DBS) Triethyl Citrate (TEC)

Depression
High (Efficient)High (Efficient)Moderate
Water Solubility Very Low (<0.1%)Very Low (<0.1%)High (~6.5%)
Leaching in Water Minimal (<5% in 24h)Minimal (<5% in 24h)Significant (>20% in 24h)
Film Flexibility High ElongationHigh ElongationModerate Elongation
Compatibility Good with Ethylcellulose/AcrylicsExcellent with Ethylcellulose/AcrylicsExcellent with Acrylics/HPMC

Experimental Protocols

To validate DBZ as a viable alternative to DBS, the following self-validating protocols should be employed.

Protocol A: Preparation of Free Films (Solvent Casting)

Objective: Create uniform polymer films to isolate plasticizer effects from tablet core interactions.

  • Polymer Solution: Dissolve Ethylcellulose or Eudragit® polymer in Isopropyl Alcohol/Acetone (60:40 v/v) to achieve a 10% w/w solid content.

  • Plasticization: Add the plasticizer (DBZ or DBS) at concentrations of 10%, 20%, and 30% w/w based on polymer weight.

    • Causality: Varying concentration establishes the linearity of

      
       depression.
      
  • Casting: Pour 20 mL of solution into Teflon-coated petri dishes.

  • Drying: Evaporate solvent at room temperature for 24 hours, followed by oven drying at 40°C for 12 hours to remove residual solvent.

    • Validation: Check weight loss until constant weight is achieved to ensure no solvent remains.

  • Storage: Store films in a desiccator (0% RH) for 48 hours before testing to prevent moisture plasticization.

Protocol B: Differential Scanning Calorimetry (DSC) for

Objective: Quantify the plasticization efficiency.

  • Sample Prep: Weigh 5–10 mg of the film into an aluminum DSC pan and crimp seal.

  • Heat-Cool-Heat Cycle:

    • Heat 1: 25°C to 150°C (removes thermal history/relaxation).

    • Cool: 150°C to -50°C (controlled cooling at 10°C/min).

    • Heat 2: -50°C to 150°C at 10°C/min.

  • Analysis: Determine

    
     from the inflection point of the second heating curve.
    
  • Comparison: Plot

    
     vs. Plasticizer Concentration. A steeper negative slope indicates higher efficiency.
    
Protocol C: Leaching/Migration Assay

Objective: Determine stability of the plasticizer in aqueous environments (critical for controlled release).

  • Setup: Place pre-weighed film samples (2x2 cm) into 100 mL of Phosphate Buffer (pH 6.8) at 37°C.

  • Agitation: Shake at 100 rpm.

  • Sampling: Remove films at 2, 4, 8, and 24 hours.

  • Quantification:

    • Dry films to constant weight.

    • Calculate weight loss % (Gravimetric method).

    • Advanced: Analyze the buffer solution using HPLC (C18 column, Methanol:Water mobile phase) to detect dissolved plasticizer.

    • Expectation: DBZ and DBS should show <2% mass loss; TEC should show >10% loss.

Experimental Workflow Visualization

The following diagram outlines the comparative testing workflow required to generate a regulatory support package for DBZ.

ExperimentalWorkflow Prep Film Preparation (Solvent Casting) Thermal Thermal Analysis (DSC) Prep->Thermal Determine Tg Mech Mechanical Testing (Tensile Strength) Prep->Mech Measure Elasticity Leach Leaching Study (pH 6.8 Buffer) Prep->Leach Assess Migration Data Data Synthesis: Efficiency vs. Stability Thermal->Data Mech->Data Leach->Data

Figure 2: Integrated workflow for characterizing plasticizer performance in polymer films.

Conclusion & Recommendation

This compound (DBZ) exhibits physicochemical properties nearly identical to the pharmaceutical gold standard, Dibutyl Sebacate (DBS) . It is a highly effective, hydrophobic plasticizer suitable for sustained-release coatings where water-soluble plasticizers (like TEC) fail due to leaching.

However, DBS remains the superior choice for drug development solely due to its extensive regulatory precedence (FDA IIG listing).

  • Recommendation: Use DBS for new drug applications to minimize regulatory friction.

  • Exception: Consider DBZ if supply chain constraints affect DBS availability, or if specific proprietary data shows DBZ offers a unique stability advantage in a specific matrix. If selecting DBZ, be prepared to submit a "bridging" toxicological argument relying on its structural homology to DBS and its safety data in food contact applications.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 18016, this compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7986, Dibutyl Sebacate. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2026). Inactive Ingredient Database (IIG). Retrieved from [Link]

Safety Operating Guide

Navigating the Disposal of Dibutyl Azelate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail extends beyond the experimental design and into the responsible management of laboratory chemicals. Dibutyl azelate, a common plasticizer and component in various laboratory applications, requires a thorough understanding of its properties to ensure its safe handling and environmentally responsible disposal. This guide provides essential, step-by-step procedures for the proper disposal of this compound, grounded in scientific principles and regulatory awareness, to foster a culture of safety and compliance within your laboratory.

Understanding the Compound: Hazard Profile of this compound

Before delving into disposal protocols, it is crucial to understand the inherent characteristics of this compound. According to its Safety Data Sheet (SDS), this compound is classified as harmful if swallowed and may cause skin and serious eye irritation.[1] Furthermore, it is recognized as being hazardous to the aquatic environment with long-lasting effects.[2] This ecotoxicity is a primary driver for the stringent disposal measures outlined in this guide. The fundamental principle is to prevent its entry into sewer systems and waterways.[1]

While specific occupational exposure limits for this compound are not established by OSHA, it is prudent to handle it with the same level of care as similar diester plasticizers, minimizing inhalation of mists and avoiding direct skin and eye contact through the use of appropriate personal protective equipment (PPE).[1]

Pre-Disposal Considerations: Waste Characterization and Storage

Proper disposal begins with accurate waste characterization. While this compound is not explicitly listed as a hazardous waste under the Resource Conservation and Recovery Act (RCRA), its chemical similarity to other listed plasticizers, such as dibutyl phthalate (RCRA waste code U069), and its aquatic toxicity warrant its management as a hazardous waste. This conservative approach ensures the highest level of safety and regulatory compliance.

Key Pre-Disposal Steps:

  • Waste Segregation: Never mix this compound waste with other waste streams. Keep it separate from non-hazardous trash and other chemical wastes to prevent unforeseen reactions and to ensure proper disposal routing.

  • Container Selection: Utilize chemically compatible containers for waste accumulation. High-density polyethylene (HDPE) or glass containers are recommended.[3][4][5][6][7] Ensure containers are in good condition, free from leaks, and have securely fitting caps.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an indication of the associated hazards (e.g., "Ecotoxic").

Disposal Protocols: A Step-by-Step Approach

The appropriate disposal procedure for this compound depends on the quantity of waste generated.

Small Quantities (Typically < 1 Liter)

For small volumes of pure this compound or solutions containing it, direct disposal via a licensed hazardous waste contractor is the most appropriate and compliant method.

Procedure:

  • Transfer: Carefully transfer the this compound waste into a designated, properly labeled hazardous waste container.

  • Storage: Store the container in a designated satellite accumulation area within the laboratory. This area should be away from drains and sources of ignition.

  • Collection: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.

Large Quantities (Typically ≥ 1 Liter)

The disposal of larger volumes of this compound follows a similar principle but requires more stringent inventory management and coordination with waste disposal services.

Procedure:

  • Accumulation: Use larger, robust, and properly labeled HDPE or glass containers for the accumulation of this compound waste.

  • Manifesting: For significant quantities, a hazardous waste manifest will be required for off-site transportation and disposal. Your EHS department will typically manage this process.

  • Scheduled Disposal: Coordinate regular pickups with a licensed hazardous waste disposal company to prevent the accumulation of excessive volumes of waste in the laboratory.

Emergency Preparedness: Spill Management

Accidental spills of this compound must be managed promptly and safely to mitigate exposure risks and prevent environmental contamination.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.[1]

  • Don PPE: At a minimum, wear safety goggles, chemical-resistant gloves (nitrile or neoprene), and a lab coat. For larger spills, respiratory protection may be necessary.[1]

  • Containment: Prevent the spill from spreading and entering drains by using absorbent dikes or pads.

  • Absorption: Cover the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[8]

  • Collection: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Decontaminate the spill area with a mild detergent and water.[9] Collect the cleaning materials and any residual contaminated water for disposal as hazardous waste.

  • Disposal: Label the container of spill debris as "Hazardous Waste: this compound Spill Debris" and arrange for its disposal through your hazardous waste program.

Decontamination of Laboratory Equipment

Equipment that has come into contact with this compound must be thoroughly decontaminated before reuse or disposal.

Decontamination Procedure:

  • Initial Wipe-Down: Wearing appropriate PPE, wipe down all accessible surfaces of the equipment with a cloth lightly dampened with a suitable solvent (e.g., isopropanol or ethanol) to remove gross contamination.

  • Washing: Wash the equipment with a laboratory-grade detergent and warm water.

  • Rinsing: Rinse the equipment thoroughly with deionized water.

  • Drying: Allow the equipment to air dry completely or dry with a clean cloth.

  • Verification: For critical applications, a final rinse with a clean solvent followed by analytical verification may be necessary to ensure no residual this compound remains.

Quantitative Data Summary

ParameterValue/InformationSource
RCRA Waste Code Not specifically listed; manage as hazardous waste due to ecotoxicity.Inferred from chemical properties and regulatory precedent.
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H411 (Toxic to aquatic life with long lasting effects)[1][2]
Occupational Exposure Limits (OSHA PEL) Not established.[1]
Reportable Quantity (EPA RQ) Not specifically listed. A default RQ of 1 pound may apply if it were to be listed.[10][11][12][13]
Recommended Waste Containers High-Density Polyethylene (HDPE), Glass[3][4][5][6][7]

This compound Disposal Decision Workflow

DibutylAzelateDisposal cluster_assessment 1. Waste Assessment cluster_handling 2. On-site Handling cluster_disposal 3. Final Disposal Path Waste This compound Waste Generated Characterize Characterize as Hazardous Waste (Ecotoxicity) Waste->Characterize Similarity to listed plasticizers Aquatic Hazard Data Segregate Segregate from other waste streams Containerize Place in labeled, compatible container (HDPE/Glass) Segregate->Containerize Store Store in Satellite Accumulation Area Containerize->Store SmallQty Small Quantity (<1 Liter) Store->SmallQty LargeQty Large Quantity (≥1 Liter) Store->LargeQty Spill Spill Debris Store->Spill DisposalVendor Licensed Hazardous Waste Vendor SmallQty->DisposalVendor Arrange EHS Pickup LargeQty->DisposalVendor Schedule Manifested Pickup Spill->DisposalVendor Dispose as Spill Debris

Caption: Decision workflow for the proper disposal of this compound waste.

Conclusion: Fostering a Culture of Safety

The responsible management of chemical waste is a cornerstone of a safe and sustainable laboratory environment. By adhering to these detailed procedures for the disposal of this compound, researchers and drug development professionals can mitigate risks to themselves and the environment. This commitment to best practices not only ensures regulatory compliance but also builds a deep-seated trust in the scientific community's dedication to safety and environmental stewardship.

References

  • West Virginia University Environmental Health & Safety. (2023, March 6). Chapter 8: Decontamination, Disinfection and Spill Response. Retrieved from [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Substance Designations and Release Notifications. Retrieved from [Link]

  • EHS Program Manual 5.2 - Waste Disposal Procedure. (n.d.). Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Chemical Compatibility Chart - LDPE, HDPE, PP, Teflon Resistance. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Decontamination. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 40 CFR 302.4 -- Hazardous substances and reportable quantities. eCFR. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits - Annotated Tables. Retrieved from [Link]

  • Professional Plastics. (n.d.). HDPE and LDPE Resistance Chart by Chemical. Retrieved from [Link]

  • U.S. Department of Transportation. (n.d.). List of Hazardous Substances and Reportable Quantities. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2019, October 3). Field Equipment Cleaning and Decontamination. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024, May 8). Consolidated List of Chemicals Subject to the Emergency Planning and Community Right-To-Know Act (EPCRA), Compreh. Retrieved from [Link]

  • Cipax. (n.d.). Chemical resistance of high and low density polyethylene. Retrieved from [Link]

  • Vanderbilt University Office of Clinical and Research Safety. (n.d.). Guide to Laboratory Sink/Sewer Disposal of Wastes. Retrieved from [Link]

  • Pesticide Environmental Stewardship. (n.d.). Spill Cleanup. Retrieved from [Link]

  • Vanderbilt Environmental Health and Safety. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Assmann. (2015, December 9). HDPE Chemical Compatibility & Resistance Chart. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • Silver-Line Plastics. (n.d.). HDPE CHEMICAL RESISTANCE GUIDE. Retrieved from [Link]

  • European Agency for Safety and Health at Work. (2024, September 30). Occupational exposure limit values. OSHwiki. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 40 CFR Part 117 -- Determination of Reportable Quantities for Hazardous Substances. eCFR. Retrieved from [Link]

  • Scientific Committee on Occupational Exposure Limits. (2017, April 4). SCOEL/REC/143 Di-n-butyl phthalate - Recommendation from the Scientific Committee on Occupational Exposure Limits. ResearchGate. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.